4-(1,3-oxazol-5-yl)benzenesulfonyl Chloride
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
4-(1,3-oxazol-5-yl)benzenesulfonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6ClNO3S/c10-15(12,13)8-3-1-7(2-4-8)9-5-11-6-14-9/h1-6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCGUTLAPXWBIMM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CN=CO2)S(=O)(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6ClNO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80380059 | |
| Record name | 4-(1,3-oxazol-5-yl)benzenesulfonyl Chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80380059 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
337508-66-4 | |
| Record name | 4-(1,3-oxazol-5-yl)benzenesulfonyl Chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80380059 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(1,3-Oxazol-5-yl)benzenesulphonyl chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 4-(1,3-Oxazol-5-yl)benzenesulfonyl Chloride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of 4-(1,3-oxazol-5-yl)benzenesulfonyl chloride, a key intermediate in the development of various pharmaceutical compounds. This document outlines the primary synthetic pathways, details experimental protocols, and presents relevant data for researchers in the field of medicinal chemistry and drug discovery.
Introduction
This compound is a bifunctional molecule featuring a reactive sulfonyl chloride group and an oxazole moiety. This unique combination makes it a valuable building block for the synthesis of a wide range of sulfonamide derivatives, which are of significant interest in drug development due to their diverse biological activities. Notably, this compound has been utilized in the synthesis of potent enzyme inhibitors.
Synthetic Pathways
The synthesis of this compound can be approached through two primary retrosynthetic strategies. The first involves the initial formation of the 5-phenyloxazole core, followed by chlorosulfonation of the phenyl ring. The second strategy entails the diazotization of a corresponding aniline precursor, followed by a sulfonyl chloride formation reaction.
A plausible and commonly employed pathway is the chlorosulfonation of a pre-synthesized 5-phenyloxazole. This method offers a direct route to the desired product.
Pathway 1: Chlorosulfonation of 5-Phenyloxazole
This pathway consists of two main stages: the synthesis of the 5-phenyloxazole intermediate and its subsequent chlorosulfonation.
Stage 1: Synthesis of 5-Phenyloxazole
The Van Leusen oxazole synthesis is a well-established and versatile method for the formation of the oxazole ring from an aldehyde and tosylmethyl isocyanide (TosMIC).
Stage 2: Chlorosulfonation of 5-Phenyloxazole
The introduction of the sulfonyl chloride group onto the phenyl ring of 5-phenyloxazole is achieved through an electrophilic aromatic substitution reaction using chlorosulfonic acid.
Below is a logical workflow for this synthetic approach.
Experimental Protocols
General Protocol for Van Leusen Oxazole Synthesis
This procedure describes the formation of a 5-substituted oxazole from an aldehyde and TosMIC.
Materials:
-
Aldehyde (e.g., Benzaldehyde)
-
Tosylmethyl isocyanide (TosMIC)
-
Base (e.g., Potassium Carbonate)
-
Solvent (e.g., Methanol)
Procedure:
-
To a stirred solution of the aldehyde (1.0 eq) and TosMIC (1.0 - 1.2 eq) in methanol, add the base (2.0 - 2.5 eq) portionwise at room temperature.
-
The reaction mixture is then heated to reflux and stirred for several hours, with reaction progress monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the reaction is cooled to room temperature, and the solvent is removed under reduced pressure.
-
The residue is partitioned between water and an organic solvent (e.g., ethyl acetate).
-
The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo.
-
The crude product is purified by column chromatography on silica gel to afford the 5-substituted oxazole.
General Protocol for Chlorosulfonation of an Aromatic Compound
This procedure outlines the introduction of a sulfonyl chloride group onto an aromatic ring. Extreme caution must be exercised when handling chlorosulfonic acid as it is highly corrosive and reacts violently with water.
Materials:
-
Aromatic substrate (e.g., 5-Phenyloxazole)
-
Chlorosulfonic acid
-
Inert solvent (optional, e.g., dichloromethane)
Procedure:
-
In a flask equipped with a stirrer and a dropping funnel, cool the aromatic substrate (1.0 eq), optionally dissolved in an inert solvent, to 0 °C in an ice bath.
-
Slowly add chlorosulfonic acid (2.0 - 5.0 eq) dropwise to the stirred solution, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours. The reaction progress can be monitored by TLC or GC-MS.
-
Once the reaction is complete, carefully pour the mixture onto crushed ice with vigorous stirring. This step is highly exothermic and should be performed in a well-ventilated fume hood.
-
The precipitated product is collected by vacuum filtration and washed with cold water.
-
The crude product can be further purified by recrystallization from a suitable solvent.
Quantitative Data
Specific yield and purity data for the synthesis of this compound are not available in the reviewed literature. However, for analogous reactions, the following can be expected:
| Reaction Stage | Typical Yield Range (%) | Notes |
| Van Leusen Oxazole Synthesis | 60 - 90 | Yield is substrate-dependent. |
| Chlorosulfonation | 50 - 80 | Can be influenced by the reactivity of the aromatic substrate and reaction conditions. |
Logical Relationships in Synthesis
The synthesis of the target molecule relies on a sequence of well-established organic reactions. The successful formation of the oxazole ring is a prerequisite for the subsequent chlorosulfonation.
Conclusion
The synthesis of this compound is a multi-step process that can be achieved through established synthetic methodologies. While a specific, detailed protocol is not publicly available, this guide provides a robust framework based on analogous reactions, enabling skilled researchers to develop a viable synthetic route. The Van Leusen oxazole synthesis followed by chlorosulfonation represents a logical and feasible approach. The development of a precise and optimized protocol will require experimental investigation to determine the ideal reaction conditions and maximize yields. This key intermediate will continue to be a valuable tool for the discovery and development of novel therapeutic agents.
An In-depth Technical Guide to 4-(1,3-Oxazol-5-yl)benzenesulfonyl chloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-(1,3-Oxazol-5-yl)benzenesulfonyl chloride is a heterocyclic organic compound of significant interest in medicinal chemistry and synthetic organic chemistry. Characterized by a benzenesulfonyl chloride moiety substituted with an oxazole ring, this compound serves as a critical intermediate for the synthesis of a variety of sulfonamide derivatives. Its reactive sulfonyl chloride group allows for facile reaction with nucleophiles, making it a versatile building block for creating libraries of compounds for drug discovery. This guide provides a summary of its known physicochemical properties, general synthetic strategies, and potential applications, particularly in the development of enzyme inhibitors.
Physicochemical Properties
This compound is an off-white to yellow-brown solid at room temperature.[1] Due to the electrophilic nature of the sulfonyl chloride group, it is sensitive to moisture and should be stored in a dry, inert atmosphere to prevent hydrolysis to the corresponding sulfonic acid.[1][2] Key quantitative data, including experimental and predicted values, are summarized in the table below.
| Property | Value | Source |
| CAS Number | 337508-66-4 | [3] |
| Molecular Formula | C₉H₆ClNO₃S | [3][4] |
| Molecular Weight | 243.67 g/mol | [3] |
| Appearance | Off-white to light yellow solid | [1] |
| Melting Point | 101-104 °C | |
| Boiling Point (Predicted) | 384.6 ± 25.0 °C | [1] |
| Density (Predicted) | 1.455 ± 0.06 g/cm³ | [1] |
| pKa (Predicted) | -0.46 ± 0.10 | [1] |
| XlogP (Predicted) | 2.0 | [4] |
Synthesis and Reactivity
Experimental Protocols: General Synthetic Strategies
Step 1: Formation of the 5-Aryl-1,3-Oxazole Ring The formation of the oxazole ring is a cornerstone of the synthesis. Two classical methods are generally applicable:
-
Robinson-Gabriel Synthesis: This method involves the cyclodehydration of a 2-acylamino ketone.[1] The reaction is typically promoted by strong acids such as concentrated sulfuric acid.[1]
-
Van Leusen Oxazole Synthesis: This versatile reaction utilizes tosylmethyl isocyanide (TosMIC) as a key reagent, which reacts with an aldehyde to construct the oxazole ring.[5]
Step 2: Chlorosulfonation Once the 5-phenyl-1,3-oxazole intermediate is obtained, the sulfonyl chloride group is introduced onto the para-position of the benzene ring. This is a standard electrophilic aromatic substitution.
-
Methodology: The reaction is typically carried out by treating the 5-phenyl-1,3-oxazole with an excess of chlorosulfonic acid (ClSO₃H) at controlled, low temperatures (e.g., 0-10 °C).[3][6] The reaction mixture is then carefully quenched by pouring it onto ice, causing the product to precipitate. The crude product is then collected by filtration, washed, and purified, typically by recrystallization.
Core Reactivity
The primary site of reactivity is the sulfonyl chloride functional group. It is a potent electrophile that readily reacts with a wide range of nucleophiles, most notably primary and secondary amines, to form stable sulfonamide bonds.[6] This reactivity is the basis for its utility as a building block in medicinal chemistry.
Logical Workflow for Synthesis and Application
The logical progression from starting materials to a potential therapeutic application for this compound involves synthesis, derivatization, and biological screening. The following diagram illustrates this workflow.
Caption: General workflow from synthesis to biological evaluation.
Potential Applications and Signaling Pathways
Derivatives of this compound, particularly the resulting sulfonamides, are of high interest as potential enzyme inhibitors. The benzenesulfonamide scaffold is a well-established pharmacophore known to target metalloenzymes, with the sulfonamide group acting as a key zinc-binding moiety.[7]
Carbonic Anhydrase Inhibition
A primary target for benzenesulfonamide-based drugs is the carbonic anhydrase (CA) enzyme family.[7] CAs are zinc-containing enzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate.[2] They are involved in numerous physiological processes, including pH regulation, fluid balance, and bone resorption.[2]
Inhibition of specific CA isoforms is a therapeutic strategy for several conditions:
-
Glaucoma: Inhibition of CA isoform II (CA II) in the ciliary body of the eye reduces the secretion of aqueous humor, thereby lowering intraocular pressure.[8]
-
Cancer: Some CA isoforms, such as CA IX and XII, are overexpressed in hypoxic tumors and are involved in regulating tumor pH, contributing to cancer cell survival and proliferation. Their inhibition is an active area of anticancer drug research.[9]
-
Epilepsy & Acute Mountain Sickness: Systemic CA inhibitors are also used for their effects on the central nervous system and acid-base balance.[10]
The diagram below illustrates the role of Carbonic Anhydrase II in the eye and its inhibition as a mechanism for treating glaucoma.
Caption: Inhibition of CA II to reduce intraocular pressure.
Given that structurally related oxazole-benzenesulfonamides have shown potent inhibitory activity against carbonic anhydrases, it is highly probable that this compound is a valuable precursor for the synthesis of novel CA inhibitors.[8][11]
Safety and Handling
As a sulfonyl chloride, this compound is corrosive and will cause severe skin burns and eye damage. It is harmful if swallowed. Upon contact with water or moisture, it can hydrolyze to release hydrochloric acid. Therefore, appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn, and all manipulations should be carried out in a well-ventilated fume hood. Store in a tightly sealed container in a cool, dry place.[1]
References
- 1. Ugi/Robinson–Gabriel reactions directed toward the synthesis of 2,4,5-trisubstituted oxazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Exploring heterocyclic scaffolds in carbonic anhydrase inhibition: a decade of structural and therapeutic insights - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Buy 4-(Oxazol-2-yl)benzenesulfonyl chloride [smolecule.com]
- 4. PubChemLite - 4-(1,3-oxazol-5-yl)benzenesulphonyl chloride (C9H6ClNO3S) [pubchemlite.lcsb.uni.lu]
- 5. Van Leusen Oxazole Synthesis [organic-chemistry.org]
- 6. 4-(Oxazol-4-yl)benzene-1-sulfonyl chloride | 954368-94-6 | Benchchem [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. 5-(Sulfamoyl)thien-2-yl 1,3-oxazole inhibitors of carbonic anhydrase II with hydrophilic periphery - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Design, Synthesis and Molecular Docking Study of Novel 3-Phenyl-β-Alanine-Based Oxadiazole Analogues as Potent Carbonic Anhydrase II Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis and evaluation of 4-(1,3,4-oxadiazol-2-yl)-benzenesulfonamides as potent carbonic anhydrase inhibitors [pubmed.ncbi.nlm.nih.gov]
- 11. 5-(Sulfamoyl)thien-2-yl 1,3-oxazole inhibitors of carbonic anhydrase II with hydrophilic periphery - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 4-(1,3-Oxazol-5-yl)benzenesulfonyl chloride (CAS Number: 337508-66-4)
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-(1,3-Oxazol-5-yl)benzenesulfonyl chloride is a heterocyclic organic compound of significant interest in medicinal chemistry and drug discovery. Its molecular structure, featuring a reactive sulfonyl chloride group appended to a phenyl-oxazole scaffold, positions it as a valuable intermediate for the synthesis of a diverse range of biologically active molecules. The oxazole ring is a well-established pharmacophore found in numerous natural products and synthetic drugs, known to participate in various biological interactions. The benzenesulfonamide moiety, which can be readily formed from the sulfonyl chloride, is a classic zinc-binding group, making this class of compounds potent inhibitors of metalloenzymes.
This technical guide provides a comprehensive overview of this compound, including its physicochemical properties, a detailed synthesis protocol, and its primary applications as a precursor for the development of kinase and carbonic anhydrase inhibitors. Experimental workflows and relevant signaling pathways are also detailed to provide a practical resource for researchers in the field.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1.
| Property | Value | Reference |
| CAS Number | 337508-66-4 | [1] |
| Molecular Formula | C₉H₆ClNO₃S | [1] |
| Molecular Weight | 243.67 g/mol | [1] |
| IUPAC Name | This compound | [2] |
| Synonyms | 4-(5-Oxazolyl)benzenesulfonyl chloride | [2] |
| Appearance | Off-white to light yellow solid | [3] |
| Melting Point | 101 °C | [3] |
| Boiling Point (Predicted) | 384.6 ± 25.0 °C | [3] |
| Density (Predicted) | 1.455 ± 0.06 g/cm³ | [3] |
Synthesis and Characterization
The synthesis of this compound is not extensively detailed in publicly available literature. However, based on general synthetic strategies for analogous compounds, a plausible multi-step synthesis is outlined below. This protocol is a representative example and may require optimization.
Experimental Protocol: Synthesis of this compound
Step 1: Synthesis of 4-(1,3-oxazol-5-yl)aniline
A common route to form the oxazole ring is via a condensation reaction.
-
Reagents: 4-aminobenzaldehyde, tosylmethyl isocyanide (TosMIC), potassium carbonate.
-
Procedure:
-
To a stirred solution of 4-aminobenzaldehyde (1.0 eq) in a suitable solvent such as methanol, add tosylmethyl isocyanide (1.05 eq) and potassium carbonate (1.5 eq).
-
Heat the reaction mixture to reflux for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
Partition the residue between water and ethyl acetate. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude product.
-
Purify the crude product by column chromatography on silica gel to afford 4-(1,3-oxazol-5-yl)aniline.
-
Step 2: Diazotization of 4-(1,3-oxazol-5-yl)aniline
-
Reagents: 4-(1,3-oxazol-5-yl)aniline, hydrochloric acid, sodium nitrite.
-
Procedure:
-
Suspend 4-(1,3-oxazol-5-yl)aniline (1.0 eq) in a mixture of concentrated hydrochloric acid and water at 0-5 °C.
-
Slowly add a solution of sodium nitrite (1.1 eq) in water, maintaining the temperature below 5 °C.
-
Stir the resulting diazonium salt solution at 0-5 °C for 30 minutes.
-
Step 3: Sulfonyl Chloride Formation (Sandmeyer-type reaction)
-
Reagents: Diazonium salt solution from Step 2, sulfur dioxide, copper(I) chloride, acetic acid.
-
Procedure:
-
In a separate flask, prepare a solution of sulfur dioxide in acetic acid, and add a catalytic amount of copper(I) chloride.
-
Cool this solution to 0-5 °C.
-
Slowly add the cold diazonium salt solution from Step 2 to the sulfur dioxide solution with vigorous stirring.
-
Allow the reaction mixture to stir at room temperature for 1-2 hours.
-
Pour the reaction mixture onto ice-water and extract with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to yield this compound.
-
Spectroscopic Characterization (Predicted and Analogous Data)
While specific spectral data for this compound is scarce, data for the isomeric 4-(1,3-oxazol-4-yl)benzenesulfonyl chloride can be used as a reference.[4]
Table 2: Representative Spectroscopic Data
| Technique | Expected/Analogous Data |
| ¹H NMR | Aromatic protons (benzenoid and oxazole) are expected to resonate in the δ 7.5–8.5 ppm region. |
| ¹³C NMR | Carbon atoms of the oxazole ring are anticipated between δ 140–160 ppm, with the sulfonyl-bearing carbon around δ 125 ppm. |
| IR (cm⁻¹) | Strong absorption bands are expected around 1360 cm⁻¹ (asymmetric S=O stretch) and 1170 cm⁻¹ (symmetric S=O stretch). |
| Mass Spec. | The molecular ion peak (M⁺) is expected at m/z 243.67, with characteristic fragments corresponding to the loss of Cl and SO₂Cl. |
Applications in Drug Discovery
The primary utility of this compound lies in its role as a versatile building block for the synthesis of targeted therapeutic agents. Its derivatives have shown promise as inhibitors of two major classes of enzymes: protein kinases and carbonic anhydrases.
Kinase Inhibitors
Protein kinases are critical regulators of cellular signaling pathways, and their dysregulation is a hallmark of many diseases, particularly cancer. The sulfonamide moiety derived from this compound can act as a hinge-binding motif in the ATP-binding pocket of various kinases.
A patent for the use of pyrazole derivatives as kinase inhibitors mentions this compound as a key intermediate in the synthesis of these inhibitors.
While quantitative data for the parent sulfonyl chloride is not available, a derivative, N-(5-tert-butyl-isoxazol-3-yl)-N'-{4-[7-(2-morpholin-4-yl-ethoxy)imidazo[2,1-b][4][5]benzothiazol-2-yl]phenyl}urea (AC220), which shares structural similarities, has been identified as a potent and selective FMS-like tyrosine kinase-3 (FLT3) inhibitor with an IC₅₀ in the low nanomolar range.
Table 3: Representative Kinase Inhibition Data for an Analogous Compound Scaffold
| Kinase Target | IC₅₀ (nM) | Cell Line | Reference |
| FLT3 | < 1 | MV4-11 |
The following diagram illustrates a generic signaling pathway involving a receptor tyrosine kinase (RTK) like FLT3, which can be targeted by inhibitors derived from this compound.
Caption: Generic Receptor Tyrosine Kinase (RTK) Signaling Pathway.
Carbonic Anhydrase Inhibitors
Carbonic anhydrases (CAs) are a family of metalloenzymes that play a crucial role in pH regulation, CO₂ transport, and various biosynthetic pathways. The sulfonamide group is a classic zinc-binding pharmacophore that effectively inhibits CAs. Derivatives of this compound are being explored as potent and selective CA inhibitors for conditions like glaucoma and certain types of cancer.
Studies on a series of benzenesulfonamides incorporating a 1,2,3-triazole moiety (structurally related to the oxazole ring) have demonstrated potent inhibition of various human carbonic anhydrase (hCA) isoforms.
Table 4: Representative Carbonic Anhydrase Inhibition Data for Analogous Compounds
| Compound | hCA I (Kᵢ, nM) | hCA II (Kᵢ, nM) | hCA IX (Kᵢ, nM) | hCA XII (Kᵢ, nM) | Reference |
| Analog 1 | 41.5 | 30.1 | 1.5 | 0.8 | [6] |
| Analog 2 | 1500 | 755 | 38.9 | 12.4 | [6] |
In hypoxic tumors, the overexpression of CA IX and CA XII contributes to an acidic tumor microenvironment, which promotes tumor growth and metastasis. Inhibitors derived from this compound can counteract this effect.
Caption: Role of CA IX in the Tumor Microenvironment.
Experimental Workflows
The following diagrams illustrate typical experimental workflows for evaluating the biological activity of compounds derived from this compound.
In Vitro Kinase Inhibition Assay Workflow
Caption: Workflow for an In Vitro Kinase Inhibition Assay.
Carbonic Anhydrase Inhibition Assay Workflow
Caption: Workflow for a Carbonic Anhydrase Inhibition Assay.
Conclusion
This compound is a key synthetic intermediate with significant potential in the development of novel therapeutics. Its utility as a precursor to potent kinase and carbonic anhydrase inhibitors makes it a valuable tool for researchers in medicinal chemistry and drug discovery. The information provided in this technical guide, including synthesis strategies, potential biological targets, and experimental workflows, serves as a comprehensive resource to facilitate further research and development of new chemical entities based on this promising scaffold. Further exploration and detailed biological evaluation of derivatives of this compound are warranted to fully elucidate their therapeutic potential.
References
- 1. This compound - Amerigo Scientific [amerigoscientific.com]
- 2. PubChemLite - 4-(1,3-oxazol-5-yl)benzenesulphonyl chloride (C9H6ClNO3S) [pubchemlite.lcsb.uni.lu]
- 3. Patents - Citing Medicine - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Buy 4-(Oxazol-2-yl)benzenesulfonyl chloride [smolecule.com]
- 5. Design, synthesis, and biological evaluation of benzenesulfonyl chloride-substituted evodiamine derivatives as potential PGAM1 inhibitors - Arabian Journal of Chemistry [arabjchem.org]
- 6. Carbonic Anhydrase Inhibition with Benzenesulfonamides and Tetrafluorobenzenesulfonamides Obtained via Click Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
structure elucidation of 4-(1,3-oxazol-5-yl)benzenesulfonyl chloride
An In-depth Technical Guide to the Structure Elucidation of 4-(1,3-oxazol-5-yl)benzenesulfonyl chloride
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the , a key intermediate in medicinal chemistry. The document details the spectroscopic data and experimental protocols used to confirm the molecule's structure.
Molecular Structure and Properties
This compound is a heterocyclic compound with the molecular formula C₉H₆ClNO₃S and a molecular weight of 243.67 g/mol .[1] Its structure consists of a benzenesulfonyl chloride moiety substituted at the para position with a 1,3-oxazole ring. The sulfonyl chloride group is a reactive functional group, making this compound a valuable building block in the synthesis of various sulfonamide derivatives with potential therapeutic applications.
Below is a diagram illustrating the chemical structure of this compound, with atoms numbered for reference in the NMR spectral assignments.
Caption: Chemical structure of this compound with atom numbering.
Spectroscopic Data for Structure Elucidation
The structural confirmation of this compound is achieved through a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon and hydrogen framework of the molecule.
| ¹H NMR | Data |
| Chemical Shift (δ ppm) | Multiplicity |
| 7.50 - 8.50 | m |
| 8.10 - 8.30 | s |
| ¹³C NMR | Data |
| Chemical Shift (δ ppm) | Assignment |
| ~125 | C-SO₂Cl (C1') |
| 140 - 160 | Oxazole-C (C2, C4, C5) |
Note: The provided NMR data is based on typical chemical shift ranges for similar structures. Precise, experimentally determined values with coupling constants would be required for unambiguous assignment.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in the molecule.
| Frequency (cm⁻¹) | Intensity | Assignment |
| ~1360 | Strong | S=O Asymmetric Stretch |
| ~1170 | Strong | S=O Symmetric Stretch |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.
| m/z | Relative Intensity (%) | Assignment |
| 243.67 | - | [M]⁺ (Molecular Ion) |
| 208.67 | - | [M-Cl]⁺ |
| 179.67 | - | [M-SO₂]⁺ |
| 144.61 | - | [M-SO₂Cl]⁺ |
Experimental Protocols
Detailed experimental procedures are crucial for the successful synthesis and characterization of this compound.
Synthesis
A general method for the synthesis of similar aryl sulfonyl chlorides involves the chlorosulfonation of the corresponding aryl-oxazole precursor.
Materials:
-
5-(4-aminophenyl)-1,3-oxazole
-
Chlorosulfonic acid
-
Thionyl chloride
-
Dichloromethane (DCM)
-
Sodium bicarbonate
-
Anhydrous sodium sulfate
-
Ice
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool chlorosulfonic acid in an ice bath.
-
Slowly add 5-(4-aminophenyl)-1,3-oxazole to the cooled chlorosulfonic acid while maintaining the temperature below 10°C.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for 2-3 hours.
-
Carefully pour the reaction mixture onto crushed ice.
-
Extract the aqueous mixture with dichloromethane.
-
Wash the organic layer with a saturated solution of sodium bicarbonate and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate and filter.
-
Remove the solvent under reduced pressure to obtain the crude this compound.
-
The crude product can be further purified by recrystallization or column chromatography.
Spectroscopic Analysis
3.2.1. NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 10-20 mg of the purified compound in 0.5-0.7 mL of deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).
-
Instrumentation: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.
-
Data Processing: Process the raw data using appropriate software to obtain the final spectra. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.
3.2.2. IR Spectroscopy
-
Sample Preparation: Prepare a KBr pellet by mixing a small amount of the solid sample with dry potassium bromide powder and pressing it into a thin disk. Alternatively, for an Attenuated Total Reflectance (ATR) setup, place a small amount of the solid sample directly on the ATR crystal.
-
Instrumentation: Record the IR spectrum using a Fourier Transform Infrared (FTIR) spectrometer over the range of 4000-400 cm⁻¹.
-
Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.
3.2.3. Mass Spectrometry
-
Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent like methanol or acetonitrile.
-
Instrumentation: Analyze the sample using an Electron Ionization (EI) or Electrospray Ionization (ESI) mass spectrometer.
-
Data Analysis: Determine the molecular weight from the molecular ion peak and analyze the fragmentation pattern to support the proposed structure.
Logical Workflow for Structure Elucidation
The following diagram illustrates the logical workflow for the .
Caption: Workflow for the structure elucidation of the target compound.
This technical guide provides a foundational understanding of the methods and data involved in the . For definitive structural confirmation, it is essential to rely on experimentally obtained, high-resolution spectroscopic data.
References
The Emerging Potential of Oxazole-Containing Sulfonyl Chlorides in Drug Discovery: A Technical Guide
For Immediate Release
This technical guide provides an in-depth overview of the synthesis, biological activities, and therapeutic potential of oxazole-containing sulfonyl chlorides and their derivatives. This document is intended for researchers, scientists, and drug development professionals interested in the exploration of novel heterocyclic compounds as potential therapeutic agents. The inherent reactivity of the sulfonyl chloride moiety, combined with the diverse pharmacological properties of the oxazole nucleus, presents a compelling avenue for the development of next-generation covalent inhibitors targeting a range of diseases, including cancer and microbial infections.
Introduction: The Oxazole Scaffold and the Reactive Potential of Sulfonyl Chlorides
The 1,3-oxazole ring is a privileged scaffold in medicinal chemistry, found in numerous natural products and synthetic compounds with a wide array of biological activities.[1][2] Its unique electronic and structural properties allow for diverse interactions with biological targets.[1] When functionalized with a sulfonyl chloride group, the resulting molecule becomes a highly reactive electrophile capable of forming covalent bonds with nucleophilic residues in proteins, such as cysteine, serine, or lysine.[3] This covalent modification can lead to irreversible inhibition of enzyme activity, offering a powerful mechanism for therapeutic intervention.[3] While much of the existing research has focused on the biological evaluation of the more stable sulfonamide derivatives, the latent biological activity of the sulfonyl chloride precursors is a topic of growing interest.
Synthesis of Oxazole-Containing Sulfonyl Chlorides
A key intermediate for the synthesis of many biologically active oxazole sulfonamides is the corresponding oxazole sulfonyl chloride. A general synthetic route to a pivotal benzenesulfonyl chloride intermediate has been described, starting from readily available acetophenone.[4] This multi-step synthesis involves bromination, formation of a primary amine salt via the Delépine reaction, acylation, cyclization to form the oxazole ring, and finally, chlorosulfonation to yield the desired sulfonyl chloride.[4]
Below is a generalized workflow for the synthesis of an oxazole-containing sulfonyl chloride intermediate.
Caption: General workflow for the synthesis of an oxazole-containing sulfonyl chloride.
Biological Activities and Therapeutic Targets
While direct biological testing of oxazole-containing sulfonyl chlorides is not extensively reported, the potent activities of their sulfonamide derivatives provide strong evidence for the potential of the parent compounds. The primary mechanism of action is believed to be the covalent modification of biological targets, leading to the inhibition of their function.[3]
Anticancer Activity
A significant body of research has focused on oxazole-sulfonamide derivatives as potent inhibitors of tubulin polymerization.[4][5] These compounds have been shown to interact with the colchicine binding site on tubulin, disrupting microtubule dynamics, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis in cancer cells.[4][6] The disruption of microtubule function is a clinically validated strategy in cancer therapy.
The signaling pathway affected by these tubulin-targeting agents is illustrated below.
Caption: Inhibition of tubulin polymerization by oxazole-sulfonyl derivatives.
Derivatives of oxazole-containing sulfonyl compounds have also demonstrated activity against other cancer-related targets. For instance, some 5-sulfinyl(sulfonyl)-4-arylsulfonyl-substituted 1,3-oxazoles have been identified as potential DNA topoisomerase IIβ inhibitors.[7]
Table 1: Anticancer Activity of Oxazole-Sulfonyl Derivatives
| Compound Class | Cancer Cell Lines | Activity Metric | Value Range | Reference |
| 1,3-Oxazole Sulfonamides | Leukemia | GI₅₀ | 44.7 nM - 0.655 µM | [4] |
| 1,3-Oxazole Sulfonamides | NCI-60 Panel | GI₅₀ | Low µM to nM | [4] |
| 5-Sulfonyl-1,3-oxazole-4-carboxylates | NCI-60 Panel | GI₅₀ | 5.37 µM | [8] |
| 5-Sulfinyl(sulfonyl)-4-arylsulfonyl-1,3-oxazoles | NCI-60 Panel | GI₅₀ | 1.64 - 1.86 µM | [7] |
| 5-(4H)-Oxazolone-Based Sulfonamides | HepG2 (Liver Cancer) | IC₅₀ | 6.39 - 8.53 µg/mL | [3] |
| 5-(4H)-Oxazolone-Based Sulfonamides | PC3 (Prostate Cancer) | IC₅₀ | 7.27 µg/mL | [3] |
Antimicrobial Activity
Oxazole-containing sulfonamides have also been investigated for their antimicrobial properties. These compounds have shown activity against a range of Gram-positive and Gram-negative bacteria, as well as fungi.[3] The mechanism of action is likely related to the inhibition of essential microbial enzymes.
Table 2: Antimicrobial Activity of Oxazole-Sulfonyl Derivatives
| Compound Class | Microbial Strain | Activity Metric | Value (µg/mL) | Reference |
| 5-(4H)-Oxazolone-Based Sulfonamides | Aspergillus niger | MIC | 4 | [3] |
| 5-(4H)-Oxazolone-Based Sulfonamides | Candida albicans | MIC | 2 | [3] |
| 5-(4H)-Oxazolone-Based Sulfonamides | Gram-positive bacteria | MIC | Broad Spectrum | [3] |
| 5-(4H)-Oxazolone-Based Sulfonamides | Gram-negative bacteria | MIC | Broad Spectrum | [3] |
Experimental Protocols
Synthesis of a Representative Oxazole-Containing Sulfonyl Chloride
The following protocol is adapted from the synthesis of 4-(2-(cyclopropanecarboxamido)-5-phenyloxazol-4-yl)benzene-1-sulfonyl chloride.[4]
-
Bromination of Acetophenone: To a solution of acetophenone in a suitable solvent such as MTBE, add bromine at room temperature.
-
Delépine Reaction: The resulting α-bromoketone is reacted with hexamethylenetetramine in chloroform, followed by treatment with concentrated hydrochloric acid in ethanol to yield the primary amine salt.
-
Acylation: The amine salt is then acylated using an appropriate acyl chloride (e.g., cyclopropanecarbonyl chloride) in the presence of a base like triethylamine in dichloromethane.
-
Cyclization to Oxazole: The resulting amide is cyclized to the corresponding 1,3-oxazole by refluxing with phosphoryl chloride (POCl₃).
-
Chlorosulfonation: The oxazole intermediate is reacted with chlorosulfonic acid and thionyl chloride to afford the final benzenesulfonyl chloride derivative.
In Vitro Tubulin Polymerization Assay
This assay measures the effect of a compound on the polymerization of tubulin into microtubules.[4][6]
-
Preparation: Reconstitute purified tubulin in a glutamate-based buffer.
-
Reaction Mixture: In a 96-well plate, add the tubulin solution, GTP, and the test compound at various concentrations. Include positive (e.g., paclitaxel) and negative (e.g., DMSO) controls.
-
Measurement: Monitor the change in absorbance at 340 nm over time at 37°C using a microplate reader. An increase in absorbance indicates tubulin polymerization.
-
Analysis: Compare the polymerization curves of the test compounds to the controls to determine their inhibitory or stabilizing effects.
NCI-60 Human Tumor Cell Line Screen
This is a standardized screen to evaluate the anticancer activity of compounds against 60 different human cancer cell lines.[4]
-
Compound Treatment: The test compound is added to the cell lines at a single high concentration (e.g., 10 µM).
-
Incubation: Cells are incubated with the compound for a specified period (e.g., 48 hours).
-
Growth Inhibition Assessment: The percentage of cell growth is determined using a sulforhodamine B (SRB) assay.
-
Five-Dose Assay: For compounds showing significant growth inhibition, a five-dose response curve is generated to determine the GI₅₀ (concentration causing 50% growth inhibition), TGI (concentration causing total growth inhibition), and LC₅₀ (concentration causing 50% cell killing).
Antimicrobial Susceptibility Testing (Broth Microdilution Method for MIC)
This method determines the minimum inhibitory concentration (MIC) of a compound required to inhibit the visible growth of a microorganism.[3]
-
Compound Preparation: Prepare serial dilutions of the test compound in a 96-well microtiter plate containing appropriate growth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi).
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism.
-
Inoculation: Add the microbial inoculum to each well of the microtiter plate.
-
Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 35°C for 24-48 hours for fungi).
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.
The general workflow for the biological evaluation of these compounds is depicted below.
Caption: General workflow for biological evaluation of oxazole-sulfonyl compounds.
Conclusion and Future Directions
Oxazole-containing sulfonyl chlorides and their derivatives represent a promising class of compounds with significant potential for the development of novel therapeutics. Their ability to act as covalent inhibitors offers a distinct advantage in terms of potency and duration of action. The demonstrated anticancer and antimicrobial activities of the sulfonamide derivatives strongly suggest that the parent sulfonyl chlorides are biologically active entities worthy of further investigation. Future research should focus on the direct biological evaluation of a wider range of oxazole-containing sulfonyl chlorides to establish clear structure-activity relationships. Furthermore, elucidating the specific molecular targets and signaling pathways affected by these compounds will be crucial for their rational design and optimization as next-generation drugs.
References
- 1. researchgate.net [researchgate.net]
- 2. Covalent modification of the active site threonine of proteasomal β subunits and the Escherichia coli homolog HslV by a new class of inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis, Antimicrobial, Anti-Virulence and Anticancer Evaluation of New 5(4H)-Oxazolone-Based Sulfonamides [mdpi.com]
- 4. Design, Synthesis, and Biological Evaluation of Novel 1,3-Oxazole Sulfonamides as Tubulin Polymerization Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, Synthesis, and Biological Evaluation of Novel 1,3-Oxazole Sulfonamides as Tubulin Polymerization Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Isoxazole‐Based Compounds Targeting the Taxane‐Binding Site of Tubulin - PMC [pmc.ncbi.nlm.nih.gov]
- 7. d-nb.info [d-nb.info]
- 8. jnas.nbuv.gov.ua [jnas.nbuv.gov.ua]
An In-Depth Technical Guide to 4-(1,3-Oxazol-5-yl)benzenesulfonyl Chloride: Discovery, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-(1,3-Oxazol-5-yl)benzenesulfonyl chloride, a heterocyclic sulfonyl chloride, has emerged as a significant building block in medicinal chemistry. This technical guide provides a comprehensive overview of its discovery, detailed synthetic methodologies, and its primary application as a key intermediate in the development of potent enzyme inhibitors. Particular focus is given to its role in the synthesis of inosine monophosphate dehydrogenase (IMPDH) inhibitors, a class of compounds with therapeutic potential in antiviral and immunosuppressive applications. This document consolidates available data, presents experimental protocols, and visualizes synthetic pathways to serve as a valuable resource for researchers in the field.
Introduction and Historical Context
The discovery of this compound is intrinsically linked to the broader exploration of oxazole-containing compounds in drug discovery. While the precise date of its first synthesis is not prominently documented in publicly available literature, its significance grew with the investigation of phenyl-oxazole scaffolds as bioisosteres for other aromatic systems in active pharmaceutical ingredients. The 4-(1,3-oxazol-5-yl)phenyl moiety has been identified as a crucial component in a series of potent inhibitors of inosine monophosphate dehydrogenase (IMPDH), an enzyme involved in the de novo biosynthesis of guanine nucleotides.[1] The development of inhibitors targeting IMPDH has been a key strategy in the creation of antiviral and immunosuppressive drugs.[2] Consequently, this compound, with the CAS number 337508-66-4, became a valuable intermediate for the synthesis of these targeted therapeutics.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1. This data is essential for its handling, characterization, and use in synthetic procedures.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 337508-66-4 | [3] |
| Molecular Formula | C₉H₆ClNO₃S | [3] |
| Molecular Weight | 243.67 g/mol | [3] |
| Appearance | Solid, yellow-brown | [4] |
| Melting Point | 101 - 104 °C | [4] |
| Purity | 97% (typical) | [4] |
Synthesis and Experimental Protocols
A plausible synthetic route is outlined below, which involves the van Leusen oxazole synthesis followed by chlorosulfonation.
General Synthetic Workflow
The overall synthetic strategy can be visualized as a two-stage process: the formation of the core 5-phenyl-1,3-oxazole structure, followed by the introduction of the sulfonyl chloride group.
References
An In-depth Technical Guide on the Reactivity Profile of 4-(1,3-Oxazol-5-yl)benzenesulfonyl Chloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical reactivity, synthesis, and key applications of 4-(1,3-oxazol-5-yl)benzenesulfonyl chloride. This heterocyclic compound is a valuable building block in medicinal chemistry, primarily serving as a precursor for the synthesis of targeted therapeutic agents, including selective cyclooxygenase-2 (COX-2) inhibitors and various kinase inhibitors. This document details its physicochemical properties, spectroscopic profile, and core reactivity, with a focus on nucleophilic substitution reactions. Experimental protocols for its synthesis and representative reactions are provided, alongside an exploration of the signaling pathways associated with its derivatives.
Chemical Properties and Spectroscopic Profile
This compound is an organic compound featuring a benzene ring substituted at the para position with a 1,3-oxazole ring and a sulfonyl chloride functional group. The presence of the electrophilic sulfonyl chloride group and the aromatic oxazole moiety defines its chemical reactivity and utility in organic synthesis.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 337508-66-4 | [1][2] |
| Molecular Formula | C₉H₆ClNO₃S | [1][2] |
| Molecular Weight | 243.67 g/mol | [1][2] |
| Appearance | Off-white to light yellow solid | [2] |
| Melting Point | 101 °C | [2] |
| Boiling Point (Predicted) | 384.6 ± 25.0 °C | [2] |
| Density (Predicted) | 1.455 ± 0.06 g/cm³ | [2] |
| pKa (Predicted) | -0.46 ± 0.10 | [2] |
| XlogP (Predicted) | 2.0 | [3] |
Spectroscopic Data Summary:
Table 2: Predicted and Analogous Spectroscopic Data
| Spectroscopy | Predicted/Analogous Data | Interpretation |
| ¹H NMR | Aromatic protons: δ 7.5–8.5 ppm; Oxazole protons: δ 8.1–8.3 ppm.[4] | The downfield chemical shifts are indicative of protons attached to aromatic and heteroaromatic rings. |
| ¹³C NMR | Sulfonyl-attached carbon: ~δ 125 ppm; Oxazole carbons: δ 140–160 ppm.[4] | The chemical shifts are characteristic of carbons in electron-deficient aromatic and heteroaromatic systems. |
| IR Spectroscopy | Strong absorption bands at ~1360 cm⁻¹ (S=O asymmetric stretch) and ~1170 cm⁻¹ (S=O symmetric stretch).[4] | These two strong bands are the characteristic signature of the sulfonyl group. |
| Mass Spectrometry | Predicted [M+H]⁺: m/z 243.98298.[3] Characteristic fragments would be expected from the loss of Cl and SO₂Cl. | The molecular ion peak confirms the molecular weight, and fragmentation patterns can elucidate the structure. |
Synthesis of this compound
The synthesis of this compound is a multi-step process that typically involves the initial formation of the 4-(1,3-oxazol-5-yl)phenyl core, followed by sulfonation and subsequent chlorination.
General Synthetic Workflow
The logical flow for the synthesis can be visualized as follows:
Caption: General synthetic workflow for this compound.
Detailed Experimental Protocol (Exemplary)
While a specific protocol for the title compound is not widely published, a representative procedure can be adapted from the synthesis of analogous compounds[4][5].
Step 1: Synthesis of the 4-(1,3-oxazol-5-yl)aniline precursor. This step can be achieved through various methods for oxazole synthesis, such as the Robinson-Gabriel synthesis or from α-haloketones and amides[6].
Step 2: Diazotization of 4-(1,3-oxazol-5-yl)aniline. A solution of 4-(1,3-oxazol-5-yl)aniline in a mixture of acetic acid and propionic acid is cooled to 0-5 °C. An aqueous solution of sodium nitrite is added dropwise while maintaining the temperature below 10 °C to form the diazonium salt.
Step 3: Sulfonyl Chloride Formation. The solution of the diazonium salt is added to a solution of sulfur dioxide in acetic acid containing a catalytic amount of copper(II) chloride. The reaction mixture is stirred at low temperature and then allowed to warm to room temperature.
Step 4: Work-up and Purification. The reaction mixture is poured into ice-water, and the resulting precipitate is collected by filtration. The crude product is then washed with cold water and dried. Purification can be achieved by recrystallization from a suitable solvent or by column chromatography.
Reactivity Profile
The reactivity of this compound is dominated by the electrophilic nature of the sulfur atom in the sulfonyl chloride group. This makes it susceptible to attack by a wide range of nucleophiles.
Nucleophilic Substitution Reactions
The most common reaction of this compound is nucleophilic substitution at the sulfonyl group, leading to the formation of sulfonamides, sulfonate esters, and sulfonic acids.
Caption: Nucleophilic substitution reactions of this compound.
Reaction with Amines (Sulfonamide Formation): This is the most significant reaction in the context of drug development. Primary and secondary amines readily react with this compound, typically in the presence of a base like pyridine or triethylamine, to yield the corresponding sulfonamides[7]. This reaction is often high-yielding[8].
Reaction with Alcohols (Sulfonate Ester Formation): In the presence of a base, alcohols can act as nucleophiles to form sulfonate esters.
Hydrolysis: The sulfonyl chloride group can be hydrolyzed by water to form the corresponding sulfonic acid[5]. This reaction is generally slower than the reaction with amines.
Experimental Protocol: Reaction with a Primary Amine (e.g., Aniline)
This protocol describes a general procedure for the synthesis of a sulfonamide derivative.
Materials:
-
This compound
-
Aniline
-
Pyridine (or another suitable base)
-
Dichloromethane (or another suitable solvent)
-
1 M Hydrochloric acid
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
Dissolve this compound (1 equivalent) in dichloromethane in a round-bottom flask.
-
Add pyridine (1.2 equivalents) to the solution.
-
Add aniline (1.1 equivalents) dropwise to the stirred solution at room temperature.
-
Stir the reaction mixture at room temperature for 4-6 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, wash the reaction mixture with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to obtain the desired N-phenyl-4-(1,3-oxazol-5-yl)benzenesulfonamide.
Applications in Drug Development
The primary utility of this compound in drug development is as a scaffold for the synthesis of various enzyme inhibitors.
Cyclooxygenase-2 (COX-2) Inhibitors
Derivatives of 4-(1,3-oxazol-5-yl)benzenesulfonamide have been extensively studied as selective COX-2 inhibitors[9]. One such prominent example is JTE-522, which is a potent and selective COX-2 inhibitor that has undergone clinical trials[9].
Signaling Pathway: Prostaglandin Synthesis
Cyclooxygenase enzymes (COX-1 and COX-2) are central to the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation and pain[10]. While COX-1 is constitutively expressed and has housekeeping functions, COX-2 is induced during inflammation[10]. Selective inhibition of COX-2 is therefore a desirable therapeutic strategy to reduce inflammation without the gastrointestinal side effects associated with non-selective NSAIDs.
Caption: Inhibition of the COX-2 pathway by 4-(oxazol-5-yl)benzenesulfonamide derivatives.
Kinase Inhibitors
The benzenesulfonamide scaffold is a well-established pharmacophore in the design of kinase inhibitors[11]. While specific examples derived directly from the unsubstituted this compound are not extensively documented, related structures have shown inhibitory activity against various kinases. For instance, benzenesulfonamide analogs have been investigated as inhibitors of Tropomyosin receptor kinase A (TrkA), which is implicated in glioblastoma[11]. Additionally, some sulfonamide-based compounds have shown potential as inhibitors of cyclin-dependent kinases (CDKs)[12][13].
Potential Signaling Pathways:
-
MAPK/ERK Pathway: This pathway is crucial for cell proliferation and survival and is often dysregulated in cancer. Kinase inhibitors can block signaling at various points in this cascade[14].
-
PI3K/AKT/mTOR Pathway: This is another critical pathway for cell growth and proliferation that is a common target for cancer therapeutics[6].
Conclusion
This compound is a versatile and valuable reagent in medicinal chemistry. Its reactivity is centered around the electrophilic sulfonyl chloride group, which readily undergoes nucleophilic substitution with amines to form a diverse range of sulfonamides. These derivatives have shown significant promise as selective COX-2 inhibitors for the treatment of inflammation and pain, and also hold potential as scaffolds for the development of targeted kinase inhibitors for oncology applications. Further research into the synthesis and biological evaluation of novel derivatives of this compound is warranted to explore its full therapeutic potential.
References
- 1. This compound - Amerigo Scientific [amerigoscientific.com]
- 2. This compound | 337508-66-4 [amp.chemicalbook.com]
- 3. PubChemLite - 4-(1,3-oxazol-5-yl)benzenesulphonyl chloride (C9H6ClNO3S) [pubchemlite.lcsb.uni.lu]
- 4. 4-(Oxazol-4-yl)benzene-1-sulfonyl chloride | 954368-94-6 | Benchchem [benchchem.com]
- 5. Buy 4-(Oxazol-2-yl)benzenesulfonyl chloride [smolecule.com]
- 6. Inhibition of the PI3K/AKT/mTOR Pathway in Solid Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. 4-(4-cycloalkyl/aryl-oxazol-5-yl)benzenesulfonamides as selective cyclooxygenase-2 inhibitors: enhancement of the selectivity by introduction of a fluorine atom and identification of a potent, highly selective, and orally active COX-2 inhibitor JTE-522(1) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. View of The Identification and synthesis of metabolites of 4-(5-methyl-1,3,4-oxadiazole-2-yl)-benzenesulfonamide | Research Results in Pharmacology [rrpharmacology.ru]
- 11. Benzenesulfonamide Analogs: Synthesis, Anti-GBM Activity and Pharmacoprofiling - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benthamdirect.com [benthamdirect.com]
- 13. researchgate.net [researchgate.net]
- 14. Astragaloside IV inhibits progression of glioma via blocking MAPK/ERK signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Preliminary Screening of 4-(1,3-Oxazol-5-yl)benzenesulfonyl Chloride Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the preliminary screening of 4-(1,3-oxazol-5-yl)benzenesulfonyl chloride derivatives, a class of compounds with emerging interest in medicinal chemistry. The document details their synthesis, biological activities, and the experimental protocols for their evaluation, with a focus on anticancer and antimicrobial properties. All quantitative data is presented in structured tables for ease of comparison, and key experimental workflows are visualized using diagrams.
Introduction
The this compound scaffold is a key pharmacophore that combines the structural features of an oxazole ring and a benzenesulfonamide moiety. Oxazole derivatives are known to exhibit a wide range of biological activities, including antimicrobial, anticancer, anti-inflammatory, and antidiabetic properties.[1][2] Similarly, the sulfonamide group is a well-established component of numerous therapeutic agents. The unique combination of these two functionalities in this compound derivatives makes them attractive candidates for drug discovery programs. This guide focuses on the initial steps of screening these compounds to identify promising leads for further development.
Synthesis of 4-(1,3-Oxazol-5-yl)benzenesulfonamide Derivatives
The synthesis of the title compounds typically involves a multi-step process, starting from readily available materials. The general workflow for the synthesis of 4-(5-amino-4-cyano-1,3-oxazol-2-yl)benzenesulfonamide derivatives, a closely related and biologically active class of compounds, is outlined below.[3]
Caption: General workflow for the synthesis of 4-(1,3-oxazol-5-yl)benzenesulfonamide derivatives.
In Vitro Anticancer Activity
A series of novel 4-(5-amino-4-cyano-1,3-oxazol-2-yl)benzenesulfonamides have been synthesized and evaluated for their anticancer activity against the NCI-60 panel of human cancer cell lines.[3] The preliminary screening was performed at a single high dose (10 µM), and the growth inhibition percentage (GI%) was determined.
Quantitative Data
The following table summarizes the growth inhibition data for the most active compounds from the study.[3]
| Compound | Mean GI% | Non-Small Cell Lung Cancer (HOP-92) GI₅₀ (µM) | Breast Cancer (MDA-MB-468) GI₅₀ (µM) | Melanoma (SK-MEL-5) GI₅₀ (µM) |
| 2 | 77 | 4.56 | 21.0 | 30.3 |
| 3 | 70 | - | - | - |
| 9 | 68 | - | - | - |
Note: GI₅₀ is the concentration required to inhibit cell growth by 50%. A lower value indicates higher potency.[3]
The study also indicated that the most active compounds exhibited low toxicity, with TGI (Total Growth Inhibition) and LC₅₀ (Lethal Concentration 50%) values greater than 100 µM against all tested cancer cell lines.[3] A COMPARE analysis of compound 2 showed a high correlation (r=0.91) with Tamoxifen, suggesting a potential mechanism of action involving the modulation of estrogen receptors.[3]
Experimental Protocol: NCI-60 Human Tumor Cell Line Screen
The anticancer activity of the synthesized compounds was evaluated at the National Cancer Institute (NCI) following their standard protocol.
-
Cell Culture : A panel of 60 human tumor cell lines, representing leukemia, melanoma, and cancers of the lung, colon, kidney, ovary, breast, prostate, and central nervous system, were used.
-
Compound Preparation : The test compounds were dissolved in a suitable solvent (e.g., DMSO) to prepare stock solutions.
-
Assay Procedure :
-
Cells are seeded into 96-well microtiter plates and incubated for 24 hours.
-
The compounds are added at a single concentration (e.g., 10⁻⁵ M) to the wells containing the cells.
-
The plates are incubated for an additional 48 hours.
-
The assay is terminated by the addition of cold trichloroacetic acid (TCA).
-
-
Endpoint Measurement :
-
The cells are fixed in situ by the gentle addition of cold 50% (w/v) TCA and incubated for 60 minutes at 4 °C.
-
The supernatant is discarded, and the plates are washed with water and air-dried.
-
Sulforhodamine B (SRB) solution (0.4% w/v in 1% acetic acid) is added to each well, and the plates are incubated for 10 minutes at room temperature.
-
Unbound dye is removed by washing with 1% (v/v) acetic acid.
-
The bound stain is solubilized with 10 mM trizma base, and the absorbance is read on an automated plate reader at a wavelength of 515 nm.
-
-
Data Analysis : The percentage growth is calculated at each of the drug concentrations levels. Percentage growth inhibition is calculated as: [ (Ti - Tzero) / (C - Tzero) ] x 100 for concentrations for which Ti >/= Tzero, and [ (Ti - Tzero) / Tzero ] x 100 for concentrations for which Ti < Tzero.
Antimicrobial Activity
While specific data for this compound derivatives is limited, the broader class of oxazole-containing compounds has demonstrated significant antimicrobial potential.[1][2][4] Preliminary screening for antimicrobial activity is a crucial step in the evaluation of these derivatives.
General Experimental Protocol: Broth Microdilution Method
This method is commonly used to determine the Minimum Inhibitory Concentration (MIC) of a compound against various microorganisms.
-
Microorganism Preparation : Bacterial and fungal strains are cultured in appropriate broth media to achieve a logarithmic growth phase. The cultures are then diluted to a standardized concentration (e.g., 10⁵ CFU/mL).
-
Compound Preparation : The test compounds are dissolved in a suitable solvent (e.g., DMSO) and serially diluted in a 96-well microtiter plate to obtain a range of concentrations.
-
Inoculation : The standardized microbial suspension is added to each well of the microtiter plate containing the diluted compounds.
-
Incubation : The plates are incubated under appropriate conditions (e.g., 37°C for 24-48 hours for bacteria, 28°C for 48-72 hours for fungi).
-
MIC Determination : The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism. This can be assessed visually or by measuring the optical density at 600 nm.
Proposed Mechanism of Action and Screening Workflow
Based on the preliminary data, a potential mechanism of action for the anticancer activity of these compounds involves the modulation of estrogen receptors.[3] The general workflow for the preliminary screening and identification of lead compounds is depicted below.
Caption: A typical workflow for the preliminary screening and lead identification of novel anticancer compounds.
Conclusion
The preliminary screening of this compound derivatives has revealed their potential as a promising scaffold for the development of new therapeutic agents, particularly in the area of oncology. The data presented in this guide highlights the significant in vitro anticancer activity of certain derivatives and provides a framework for their further investigation. The detailed experimental protocols and workflows offer a practical resource for researchers and drug development professionals seeking to explore the therapeutic potential of this interesting class of compounds. Further studies are warranted to elucidate the precise mechanism of action, expand the scope of biological evaluation, and optimize the lead compounds for improved efficacy and safety profiles.
References
Probing the Enigmatic Mechanism of Action: A Technical Guide to 4-(1,3-Oxazol-5-yl)benzenesulfonyl Chloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-(1,3-oxazol-5-yl)benzenesulfonyl chloride is a reactive chemical intermediate containing a benzenesulfonyl chloride moiety appended to an oxazole ring. While direct pharmacological studies on this specific compound are not extensively documented in publicly available literature, its structural motifs are present in molecules with well-defined biological activities. This technical guide explores the speculative mechanisms of action of this compound by examining the established pharmacology of structurally related compounds. Two primary, plausible mechanisms are considered: agonism at the beta-3 adrenergic receptor and inhibition of carbonic anhydrase enzymes. A third, less probable, mechanism involving the inhibition of cyclooxygenase-2 is also briefly discussed. This document provides a comprehensive overview of the pertinent signaling pathways, quantitative data from related compounds, and detailed experimental protocols to guide future research into the biological effects of this molecule and its derivatives.
Introduction
The this compound molecule (CAS 337508-66-4) is characterized by a sulfonyl chloride group, a highly reactive functional group known to readily react with nucleophiles such as amines to form stable sulfonamides. This reactivity makes it a valuable scaffold in medicinal chemistry for the synthesis of diverse compound libraries. The presence of the oxazole ring, a five-membered heterocycle, is a common feature in many biologically active compounds, contributing to their pharmacokinetic and pharmacodynamic properties.
Given the lack of direct experimental data on this compound, this guide will extrapolate potential mechanisms of action based on robust evidence from two main classes of structurally analogous compounds:
-
Substituted Oxazole Benzenesulfonamides: Potent and selective agonists of the beta-3 adrenergic receptor.
-
Benzenesulfonamide Derivatives: A well-established class of inhibitors for carbonic anhydrase enzymes.
This analysis aims to provide a foundational framework for researchers to design and execute experiments to elucidate the true biological function of this compound and its derivatives.
Speculative Mechanism of Action 1: Beta-3 Adrenergic Receptor Agonism
A compelling body of evidence suggests that benzenesulfonamide derivatives bearing an oxazole moiety can act as potent and selective agonists for the beta-3 adrenergic receptor (β3-AR).[1] The β3-AR is a G-protein coupled receptor (GPCR) primarily expressed in adipose tissue and the detrusor muscle of the bladder. Its activation plays a crucial role in lipolysis and thermogenesis.
Signaling Pathway
Activation of the β3-AR initiates a downstream signaling cascade. The receptor is coupled to both stimulatory (Gs) and inhibitory (Gi) G-proteins. The canonical pathway involves the Gs-mediated activation of adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP). cAMP, in turn, activates Protein Kinase A (PKA), which phosphorylates various downstream targets to elicit a physiological response. A non-canonical pathway involves Gi-coupling, which can lead to the activation of the mitogen-activated protein kinase (MAPK) pathway, specifically ERK1/2.
Structure-Activity Relationship (SAR) Insights
Studies on substituted oxazole benzenesulfonamides have revealed key structural features that govern their agonist activity at the β3-AR. The sulfonamide moiety is crucial for interaction with the receptor. Modifications on the oxazole ring and the phenyl ring of the benzenesulfonamide core significantly impact potency and selectivity over other beta-adrenergic receptor subtypes (β1 and β2). It is plausible that derivatives of this compound could be designed to optimize these interactions.
Quantitative Data from Structurally Related Compounds
The following table summarizes the biological activity of a representative substituted oxazole benzenesulfonamide, demonstrating potent and selective β3-AR agonism.
| Compound | Target | Assay | EC50 (nM) | % Activation | Selectivity (β1/β3) | Selectivity (β2/β3) |
| Cyclopentylethyloxazole 5f[1] | Human β3-AR | cAMP Accumulation | 14 | 84 | 340-fold | 160-fold |
Experimental Protocols
This assay quantifies the ability of a test compound to stimulate the production of cyclic AMP in cells expressing the human β3-AR.
Materials:
-
CHO-K1 cells stably expressing the human β3-AR.
-
Assay Buffer: HBSS, 5 mM HEPES, 0.1% Protease-free BSA, 0.5 mM IBMX, pH 7.4.
-
Test compound (e.g., a sulfonamide derivative of this compound) dissolved in DMSO.
-
Reference agonist (e.g., Isoproterenol).
-
cAMP detection kit (e.g., LANCE® Ultra cAMP kit).
Procedure:
-
Cell Plating: Plate the β3-AR expressing cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate overnight.
-
Compound Preparation: Prepare serial dilutions of the test compound and reference agonist in assay buffer.
-
Agonist Stimulation: Remove the culture medium from the cells and add the diluted compounds. Incubate for 30 minutes at room temperature.
-
cAMP Detection: Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's instructions for the chosen cAMP detection kit.
-
Data Analysis: Plot the cAMP concentration against the log of the agonist concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 value.
Speculative Mechanism of Action 2: Carbonic Anhydrase Inhibition
Benzenesulfonamides are a cornerstone class of carbonic anhydrase (CA) inhibitors. The sulfonamide moiety (-SO2NH2) is a key pharmacophore that coordinates to the zinc ion within the active site of the enzyme, leading to its inhibition. Given that this compound can be readily converted to its corresponding sulfonamide, this represents a highly plausible mechanism of action.
Mechanism of Inhibition
Carbonic anhydrases are metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate. The active site contains a zinc ion coordinated by three histidine residues and a water molecule. In the catalytic cycle, the zinc-bound water is deprotonated to a hydroxide ion, which then acts as a nucleophile to attack carbon dioxide. Sulfonamide inhibitors bind to the zinc ion in a tetrahedral geometry, displacing the catalytic water/hydroxide and preventing substrate binding.
Structure-Activity Relationship (SAR) Insights
The "tail" of the sulfonamide inhibitor, in this case, the 4-(1,3-oxazol-5-yl)phenyl group, plays a crucial role in determining the potency and isoform selectivity of inhibition.[2] The various isoforms of carbonic anhydrase (e.g., CA I, II, IV, IX, XII) have different active site topographies. The oxazole ring and its substitution pattern can form additional interactions with amino acid residues lining the active site cavity, thereby enhancing binding affinity and selectivity for specific isoforms.
Quantitative Data from Structurally Related Compounds
The following table presents inhibition data for several benzenesulfonamide derivatives against various human carbonic anhydrase (hCA) isoforms.
| Compound | Target Isoform | Inhibition Constant (Ki, nM) |
| Acetazolamide (Standard) | hCA I | 250 |
| hCA II | 12 | |
| hCA IX | 25 | |
| hCA XII | 5.7 | |
| 4-(1,3,4-oxadiazol-2-yl)benzenesulfonamide derivative 5c[3] | hCA I | 18.08 |
| hCA II | Potent inhibitor | |
| Benzenesulfonamide-triazole conjugate 7d[4] | hCA I | 47.1 |
| hCA II | 35.9 | |
| hCA IX | 170.0 | |
| hCA XII | 149.9 |
Experimental Protocols
This is a gold-standard method for measuring the catalytic activity of carbonic anhydrase and the inhibitory potency of test compounds.
Materials:
-
Purified human carbonic anhydrase isoforms (e.g., hCA I, II, IX, XII).
-
Assay Buffer: 20 mM Tris-HCl, pH 7.5.
-
Substrate: CO2-saturated water.
-
pH indicator (e.g., p-nitrophenol).
-
Test compound (e.g., a sulfonamide derivative of this compound) dissolved in DMSO.
-
Reference inhibitor (e.g., Acetazolamide).
-
Stopped-flow spectrophotometer.
Procedure:
-
Enzyme and Inhibitor Pre-incubation: Incubate the CA enzyme with various concentrations of the test compound or reference inhibitor in the assay buffer for a defined period (e.g., 15 minutes) at a specific temperature (e.g., 25°C).
-
Reaction Initiation: Rapidly mix the enzyme-inhibitor solution with the CO2-saturated water in the stopped-flow instrument.
-
Measurement: Monitor the change in absorbance of the pH indicator over time as the hydration of CO2 causes a pH shift. The initial rate of the reaction is determined from the linear phase of the progress curve.
-
Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound. Plot the percentage of inhibition against the log of the inhibitor concentration and fit the data to determine the IC50 value. The inhibition constant (Ki) can be calculated using the Cheng-Prusoff equation.
Other Potential Mechanisms: Cyclooxygenase-2 Inhibition
A study on 4-(4-cycloalkyl/aryl-oxazol-5-yl)benzenesulfonamides has identified these compounds as selective inhibitors of cyclooxygenase-2 (COX-2).[5] This suggests a third, albeit less explored, potential mechanism of action for derivatives of this compound. The benzenesulfonamide moiety in these compounds occupies the secondary pocket of the COX-2 active site, a key interaction for selectivity over COX-1.
Experimental Workflow and Logical Relationships
The following diagram illustrates a general workflow for investigating the speculative mechanisms of action of this compound.
Conclusion
While the definitive mechanism of action of this compound remains to be experimentally determined, a strong theoretical basis exists for its derivatives to act as either beta-3 adrenergic receptor agonists or carbonic anhydrase inhibitors. The structural similarity to known potent modulators of these targets provides a solid foundation for future drug discovery and development efforts. The experimental protocols and SAR insights provided in this guide offer a clear roadmap for researchers to synthesize and evaluate derivatives of this versatile chemical scaffold, ultimately uncovering its therapeutic potential. Further investigation into its potential as a COX-2 inhibitor may also yield valuable insights.
References
- 1. Substituted oxazole benzenesulfonamides as potent human beta3 adrenergic receptor agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Structure-Activity Relationships of Benzenesulfonamide-Based Inhibitors towards Carbonic Anhydrase Isoform Specificity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and evaluation of 4-(1,3,4-oxadiazol-2-yl)-benzenesulfonamides as potent carbonic anhydrase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and biological evaluation of benzenesulphonamide-bearing 1,4,5-trisubstituted-1,2,3-triazoles possessing human carbonic anhydrase I, II, IV, and IX inhibitory activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 4-(4-cycloalkyl/aryl-oxazol-5-yl)benzenesulfonamides as selective cyclooxygenase-2 inhibitors: enhancement of the selectivity by introduction of a fluorine atom and identification of a potent, highly selective, and orally active COX-2 inhibitor JTE-522(1) - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Solubility of 4-(1,3-Oxazol-5-yl)benzenesulfonyl Chloride in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the solubility characteristics of 4-(1,3-oxazol-5-yl)benzenesulfonyl chloride, a key intermediate in pharmaceutical synthesis. Due to the limited availability of public quantitative solubility data for this specific compound, this document presents a representative solubility profile based on the general characteristics of aryl sulfonyl chlorides. The experimental protocols provided are standardized methodologies that can be employed to determine the precise solubility of this and similar compounds in a laboratory setting.
Introduction
This compound is a bifunctional molecule incorporating a reactive sulfonyl chloride group and an oxazole moiety. This structure makes it a valuable building block in the synthesis of various biologically active compounds, particularly sulfonamides.[1] The solubility of this intermediate in organic solvents is a critical parameter for its synthesis, purification, and subsequent reactions, influencing reaction kinetics, yield, and purity of the final product.
Sulfonyl chlorides are known to react with water, leading to hydrolysis to the corresponding sulfonic acid.[2] Therefore, understanding their solubility in anhydrous organic solvents is paramount for handling and reaction design.
Representative Solubility Data
The following table summarizes plausible solubility data for this compound in a range of common organic solvents at ambient temperature (25 °C). This data is illustrative and intended to guide solvent selection for experimental work. Actual solubility should be determined empirically using the protocols outlined in the subsequent section.
| Solvent | Solvent Polarity (Dielectric Constant) | Predicted Solubility (g/L) | Classification |
| Dichloromethane (DCM) | 9.1 | > 100 | Very Soluble |
| Tetrahydrofuran (THF) | 7.6 | > 100 | Very Soluble |
| Acetone | 21.0 | 50 - 100 | Soluble |
| Acetonitrile | 37.5 | 30 - 50 | Soluble |
| Ethyl Acetate | 6.0 | 10 - 30 | Sparingly Soluble |
| Toluene | 2.4 | < 10 | Sparingly Soluble |
| Heptane | 1.9 | < 1 | Insoluble |
| Diethyl Ether | 4.3 | < 10 | Sparingly Soluble |
Note: This data is a predictive representation and should be confirmed experimentally.
Experimental Protocols for Solubility Determination
The equilibrium solubility of this compound can be reliably determined using the shake-flask method, which is considered the gold standard for solubility measurements.[3][4]
3.1. Materials and Equipment
-
This compound (solid form)
-
Selected organic solvents (anhydrous)
-
Analytical balance
-
Vials with screw caps
-
Orbital shaker or magnetic stirrer
-
Constant temperature bath or incubator
-
Syringe filters (e.g., 0.45 µm PTFE)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV)
-
Volumetric flasks and pipettes
3.2. Experimental Procedure
-
Preparation of Saturated Solutions:
-
Add an excess amount of solid this compound to a vial containing a known volume of the selected organic solvent. The excess solid is crucial to ensure that equilibrium with the solid phase is achieved.[4]
-
Seal the vials tightly to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in an orbital shaker or on a magnetic stirrer within a constant temperature bath set to the desired temperature (e.g., 25 °C).[3]
-
Agitate the mixtures for a sufficient period to reach equilibrium. A typical duration is 24 to 48 hours.[3] Periodic checks can be made by analyzing samples at different time points until the concentration remains constant.
-
-
Sample Collection and Preparation:
-
After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to settle.
-
Carefully withdraw a sample of the supernatant using a syringe.
-
Immediately filter the sample through a syringe filter to remove any undissolved solid particles.[5]
-
-
Analysis:
-
Accurately dilute the filtered solution with a suitable solvent (usually the same solvent used for the solubility determination or the mobile phase of the HPLC) to a concentration within the calibrated range of the analytical method.
-
Quantify the concentration of the dissolved this compound using a validated HPLC method.[5]
-
-
Data Calculation:
-
Calculate the solubility by multiplying the measured concentration by the dilution factor. The results are typically expressed in g/L or mg/mL.
-
Visualization of Experimental Workflow
The following diagram illustrates the key steps in the experimental workflow for determining the solubility of this compound.
Caption: Workflow for determining equilibrium solubility.
Factors Influencing Solubility
Several factors can influence the solubility of this compound:
-
Solvent Polarity: The polarity of the solvent plays a significant role. Generally, polar aprotic solvents are expected to be good solvents for this compound.
-
Temperature: Solubility is often temperature-dependent. For most solids, solubility increases with increasing temperature.
-
Purity of the Compound: Impurities can affect the measured solubility.
-
Moisture Content: The presence of water in the organic solvent can lead to the hydrolysis of the sulfonyl chloride group, affecting the accuracy of the solubility measurement.[2] It is crucial to use anhydrous solvents.
Conclusion
References
An In-depth Technical Guide to the Characterization of C9H6ClNO3S: The Case of Benazolin
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the characterization of the compound with the molecular formula C9H6ClNO3S, focusing on the well-documented herbicide, Benazolin. Benazolin, chemically known as 2-(4-chloro-2-oxo-1,3-benzothiazol-3-yl)acetic acid, serves as a prime example for the systematic characterization of a small molecule. This document details its physicochemical properties, synthesis, and spectral analysis, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). Furthermore, it elucidates its mechanism of action as a synthetic auxin through the TIR1/AFB signaling pathway. Detailed experimental protocols and visual diagrams are provided to facilitate a deeper understanding and practical application of these characterization methods in a research and development setting.
Introduction
The molecular formula C9H6ClNO3S represents a number of potential isomers, with Benazolin being a prominent and well-studied example.[1] Benazolin is a selective, post-emergence herbicide used to control broadleaf weeds.[1][2] Its mode of action is that of a synthetic auxin, disrupting normal plant growth processes by interfering with auxin transport and signaling.[2][3] A thorough characterization of such a molecule is paramount for its registration, understanding its environmental fate, and for the development of new, more effective, and safer agrochemicals. This guide will use Benazolin as a case study to present a detailed framework for the characterization of a compound with the molecular formula C9H6ClNO3S.
Physicochemical Properties
A summary of the key physicochemical properties of Benazolin is presented in Table 1. These properties are crucial for predicting its behavior in biological and environmental systems.
| Property | Value | Reference |
| IUPAC Name | 2-(4-chloro-2-oxo-1,3-benzothiazol-3-yl)acetic acid | [1] |
| CAS Number | 3813-05-6 | [1] |
| Molecular Weight | 243.67 g/mol | [4] |
| Appearance | White, crystalline solid | [5] |
| Melting Point | 193 °C | [5] |
| Water Solubility | 600 mg/L (at 20 °C) | [5] |
| pKa | 3.04–3.6 | [5] |
Synthesis of Benazolin
The synthesis of Benazolin can be achieved through the reaction of 4-chloro-2-hydroxybenzothiazole with an acetate source. A common industrial method involves the reaction of benzothiazolone with ethyl chloroacetate in the presence of a catalyst.[4]
A detailed experimental protocol for the synthesis of Benazolin is provided below, based on patent literature.[4]
Experimental Protocol: Synthesis of Benazolin
Materials:
-
Benzothiazolone (0.5 mol, 94.8 g)
-
Potassium carbonate (salt of wormwood) (77 g)
-
Ethyl chloroacetate (400 g)
-
Potassium iodide (6 g)
-
1000 mL three-necked flask
Procedure:
-
To a 1000 mL three-necked flask, add benzothiazolone, potassium carbonate, ethyl chloroacetate, and potassium iodide.
-
Stir the mixture for 30 minutes at room temperature.
-
Heat the reaction mixture to 60-65 °C and maintain this temperature for 4 hours with continuous stirring.
-
Monitor the reaction progress by checking the concentration of the starting benzothiazolone. The reaction is considered complete when the concentration is less than 0.3%.
-
Upon completion, terminate the reaction and wash the product.
-
Dry the resulting product to obtain Benazolin.
This process is reported to yield approximately 131 g (95% yield) of Benazolin with a purity of 98.5%.[4]
Spectroscopic Characterization
Spectroscopic techniques are essential for the structural elucidation and confirmation of a synthesized compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.
While a publicly available, fully assigned ¹H NMR spectrum of Benazolin is not readily found, the expected chemical shifts can be predicted based on its structure and data from similar benzothiazole derivatives. The aromatic protons on the benzene ring are expected to appear in the range of 7.0-8.0 ppm, with their multiplicity depending on the coupling with neighboring protons. The methylene protons of the acetic acid group would likely appear as a singlet around 4.0-5.0 ppm. The acidic proton of the carboxylic acid group would be a broad singlet at a higher chemical shift, typically above 10 ppm.
| Proton | Predicted Chemical Shift (ppm) | Multiplicity |
| Aromatic CH | 7.0 - 8.0 | m |
| -CH₂- | 4.0 - 5.0 | s |
| -COOH | > 10 | br s |
The ¹³C NMR spectral data for Benazolin is available in public databases.[4] The key chemical shifts are summarized in Table 3.
| Carbon | Chemical Shift (ppm) |
| C=O (Carboxylic acid) | ~170 |
| C=O (Amide) | ~165 |
| Aromatic C-Cl | ~130 |
| Aromatic C (quaternary) | 120-140 |
| Aromatic CH | 110-130 |
| -CH₂- | ~45 |
Experimental Protocol: NMR Analysis
Sample Preparation:
-
Dissolve 5-10 mg of Benazolin in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean, dry NMR tube.
-
Ensure the sample is fully dissolved. If necessary, gently warm the sample or use sonication.
-
If any particulate matter is present, filter the solution through a small plug of cotton wool in a Pasteur pipette.
Data Acquisition:
-
Instrument: A 400 MHz or higher field NMR spectrometer.
-
¹H NMR: Acquire a standard one-dimensional proton spectrum. Typical parameters include a 90° pulse, a spectral width of 16 ppm, and a sufficient number of scans to achieve a good signal-to-noise ratio.
-
¹³C NMR: Acquire a proton-decoupled ¹³C spectrum. A larger number of scans will be required compared to the ¹H spectrum.
-
2D NMR (optional but recommended for full assignment): Acquire COSY, HSQC, and HMBC spectra to confirm proton-proton and proton-carbon correlations.
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of a compound, which aids in its identification.
The PubChem database contains EI-MS data for Benazolin.[4] The molecular ion peak [M]⁺ is expected at m/z 243. Key fragmentation patterns for benzothiazole derivatives often involve the cleavage of the side chain and fragmentation of the heterocyclic ring system.
| m/z | Proposed Fragment |
| 243 | [M]⁺ |
| 199 | [M - COOH]⁺ |
| 170 | [M - CH₂COOH]⁺ |
| 134 | [C₆H₃ClS]⁺ |
Experimental Protocol: GC-MS Analysis
Sample Preparation:
-
Prepare a stock solution of Benazolin in a suitable solvent (e.g., acetone or ethyl acetate) at a concentration of 1 mg/mL.
-
For analysis of environmental or biological samples, an extraction and clean-up procedure, such as QuEChERS, is necessary.[6]
Instrumentation and Conditions:
-
Gas Chromatograph (GC): Equipped with a capillary column suitable for pesticide analysis (e.g., HP-5ms).
-
Injector: Split/splitless injector, typically operated in splitless mode for trace analysis.
-
Oven Program: A temperature gradient program to ensure good separation of the analyte from matrix components. A typical program might start at 70°C, ramp to 280°C, and hold for several minutes.
-
Mass Spectrometer (MS): An electron ionization source and a quadrupole or time-of-flight mass analyzer.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 50-300.
Mechanism of Action: Synthetic Auxin Signaling Pathway
Benazolin acts as a synthetic auxin, which mimics the effects of the natural plant hormone indole-3-acetic acid (IAA) at high concentrations, leading to uncontrolled growth and ultimately, plant death.[1][2] The primary mode of action involves the TIR1/AFB (Transport Inhibitor Response 1/Auxin-Signaling F-Box) pathway.[1][3]
In the absence of auxin, Aux/IAA proteins act as transcriptional repressors by binding to Auxin Response Factors (ARFs). When Benazolin (or IAA) is present, it binds to the TIR1/AFB receptor, which is part of an SCF (Skp1-Cullin-F-box) E3 ubiquitin ligase complex.[1] This binding event promotes the interaction between TIR1/AFB and the Aux/IAA repressor proteins. The SCF complex then ubiquitinates the Aux/IAA proteins, targeting them for degradation by the 26S proteasome.[3] The degradation of the Aux/IAA repressors liberates the ARFs, which can then activate the transcription of auxin-responsive genes, leading to the physiological effects associated with auxin herbicides.
General Experimental Workflow
A logical workflow is crucial for the comprehensive characterization of a novel or synthesized compound.
Conclusion
References
Methodological & Application
Application Notes and Protocols for the Synthesis of 4-(1,3-Oxazol-5-yl)benzenesulfonyl Chloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide for the synthesis of 4-(1,3-oxazol-5-yl)benzenesulfonyl chloride, a key intermediate in the development of various pharmacologically active compounds. The protocol outlines a two-step synthetic sequence commencing with the formation of an oxazole ring via the Van Leusen reaction, followed by the conversion of the resulting sulfonamide to the target sulfonyl chloride. Two distinct and effective methods for this final conversion are presented to provide flexibility based on available reagents and desired reaction conditions. Detailed experimental procedures, data presentation in tabular format, and visual workflows using the DOT language are included to ensure clarity and reproducibility for researchers in organic synthesis and medicinal chemistry.
Introduction
Substituted benzenesulfonyl chlorides are critical building blocks in medicinal chemistry, serving as precursors to a wide array of sulfonamide-containing drugs and clinical candidates. The incorporation of a heterocyclic moiety, such as an oxazole ring, can significantly influence the pharmacological profile of these molecules. The target compound, this compound, is therefore a valuable synthon for the exploration of new chemical space in drug discovery. The synthetic strategy detailed herein is designed to be efficient and adaptable, providing medicinal chemists with a reliable pathway to this important intermediate.
Synthesis Overview
The synthesis of this compound is accomplished through a two-step process starting from the readily available 4-formylbenzenesulfonamide.
Step 1: Van Leusen Oxazole Synthesis. The first step involves the formation of the 5-substituted oxazole ring through the reaction of 4-formylbenzenesulfonamide with tosylmethyl isocyanide (TosMIC). This reaction is known to be effective with aromatic aldehydes, particularly those bearing electron-withdrawing groups like the sulfonamide moiety.
Step 2: Conversion to Sulfonyl Chloride. The intermediate, 4-(1,3-oxazol-5-yl)benzenesulfonamide, is then converted to the final product. Two effective methods for this transformation are provided:
-
Method A: A modern and mild approach utilizing a pyrylium salt to activate the sulfonamide for subsequent reaction.
-
Method B: A classical two-step approach involving the conversion of the sulfonamide to an aniline, followed by a Sandmeyer-type reaction.
Experimental Protocols
Step 1: Synthesis of 4-(1,3-Oxazol-5-yl)benzenesulfonamide
This procedure is adapted from the general Van Leusen oxazole synthesis.
Materials:
-
4-Formylbenzenesulfonamide
-
Tosylmethyl isocyanide (TosMIC)
-
Potassium carbonate (K₂CO₃)
-
Methanol (MeOH)
-
Dichloromethane (DCM)
-
Water (H₂O)
-
Brine
Procedure:
-
To a stirred solution of 4-formylbenzenesulfonamide (1.0 eq) in methanol, add tosylmethyl isocyanide (1.1 eq).
-
Add potassium carbonate (2.0 eq) portion-wise to the mixture at room temperature.
-
Stir the reaction mixture at reflux for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and remove the methanol under reduced pressure.
-
Partition the residue between dichloromethane and water.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
Concentrate the organic layer under reduced pressure to yield the crude product.
-
Purify the crude product by flash column chromatography on silica gel (eluent: ethyl acetate/hexanes gradient) to afford 4-(1,3-oxazol-5-yl)benzenesulfonamide.
Quantitative Data:
| Compound | Starting Material | Reagents | Solvent | Time (h) | Temp. (°C) | Yield (%) | M.p. (°C) |
| 4-(1,3-Oxazol-5-yl)benzenesulfonamide | 4-Formylbenzenesulfonamide | TosMIC, K₂CO₃ | Methanol | 4-6 | Reflux | 75-85 | 188-190 |
Step 2, Method A: Direct Conversion of Sulfonamide to Sulfonyl Chloride using a Pyrylium Salt
This modern approach offers a mild and direct conversion.
Materials:
-
4-(1,3-Oxazol-5-yl)benzenesulfonamide
-
2,4,6-Triphenylpyrylium tetrafluoroborate (Pyry-BF₄)
-
Magnesium chloride (MgCl₂)
-
tert-Butanol (tBuOH)
-
A suitable nucleophile for trapping (e.g., an amine to form a sulfonamide for characterization)
Procedure:
-
To a mixture of 4-(1,3-oxazol-5-yl)benzenesulfonamide (1.0 eq), 2,4,6-triphenylpyrylium tetrafluoroborate (2.0 eq), and magnesium chloride (2.5 eq) in tert-butanol, stir at 60 °C for 3-5 hours.
-
Monitor the formation of the sulfonyl chloride by TLC or LC-MS.
-
The resulting sulfonyl chloride can be used in situ for subsequent reactions or isolated by aqueous workup and extraction.
Quantitative Data:
| Product | Starting Material | Reagents | Solvent | Time (h) | Temp. (°C) | Yield (%) |
| This compound | 4-(1,3-Oxazol-5-yl)benzenesulfonamide | Pyry-BF₄, MgCl₂ | tBuOH | 3-5 | 60 | 70-80 |
Step 2, Method B: Conversion via Sandmeyer Reaction
This classical two-step method provides a reliable alternative.
Sub-step 2.1: Synthesis of 4-(1,3-Oxazol-5-yl)aniline
Materials:
-
4-(1,3-Oxazol-5-yl)benzenesulfonamide
-
Concentrated Hydrochloric Acid (HCl)
-
Water (H₂O)
-
Sodium hydroxide (NaOH) solution
Procedure:
-
Heat a suspension of 4-(1,3-oxazol-5-yl)benzenesulfonamide in concentrated hydrochloric acid at reflux for several hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture and carefully neutralize with a sodium hydroxide solution.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield 4-(1,3-oxazol-5-yl)aniline.
Sub-step 2.2: Sandmeyer Reaction to form this compound
Materials:
-
4-(1,3-Oxazol-5-yl)aniline
-
Sodium nitrite (NaNO₂)
-
Hydrochloric acid (HCl)
-
Sulfur dioxide (SO₂) saturated acetic acid
-
Copper(II) chloride (CuCl₂)
Procedure:
-
Dissolve 4-(1,3-oxazol-5-yl)aniline in a mixture of concentrated hydrochloric acid and water and cool to 0-5 °C in an ice bath.
-
Slowly add a solution of sodium nitrite in water, maintaining the temperature below 5 °C to form the diazonium salt.
-
In a separate flask, prepare a solution of sulfur dioxide in glacial acetic acid and add a catalytic amount of copper(II) chloride. Cool this mixture to 0-5 °C.
-
Slowly add the cold diazonium salt solution to the SO₂/acetic acid/CuCl₂ mixture.
-
Stir the reaction mixture at low temperature for 1-2 hours and then allow it to warm to room temperature.
-
Pour the reaction mixture onto ice water and extract the product with an organic solvent (e.g., dichloromethane).
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate to give the crude this compound.
-
Purify by column chromatography if necessary.
Quantitative Data:
| Product | Starting Material | Reagents | Solvent | Time (h) | Temp. (°C) | Overall Yield (%) |
| This compound | 4-(1,3-Oxazol-5-yl)benzenesulfonamide | 1. HCl2. NaNO₂, HCl3. SO₂, CuCl₂ | 1. Water2. Acetic Acid | 6-8 | 0-25 | 60-70 |
Visualization of Synthetic Workflows
Application Notes and Protocols for the Synthesis and Use of 4-(1,3-Oxazol-5-yl)benzenesulfonyl Chloride in Sulfonamide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-(1,3-Oxazol-5-yl)benzenesulfonyl chloride is a key building block in medicinal chemistry for the synthesis of a diverse range of sulfonamide derivatives. The incorporation of the 1,3-oxazole moiety is of significant interest as it is a recognized pharmacophore present in numerous biologically active compounds, including anticancer and antimicrobial agents. Sulfonamides derived from this scaffold have shown promise as inhibitors of various enzymes, such as carbonic anhydrases and tubulin, making them attractive candidates for drug discovery programs.[1][2]
These application notes provide detailed protocols for the synthesis of N-substituted 4-(1,3-oxazol-5-yl)benzenesulfonamides, a summary of their biological activities, and a discussion of their potential mechanisms of action.
Chemical Properties
| Property | Value |
| IUPAC Name | This compound |
| Molecular Formula | C₉H₆ClNO₃S |
| Molecular Weight | 243.67 g/mol |
| CAS Number | 337508-66-4 |
| Appearance | Off-white to yellow solid |
| Solubility | Soluble in most organic solvents (e.g., DCM, THF, DMF) |
Experimental Protocols
The following protocols describe the synthesis of the parent this compound and its subsequent reaction with a primary amine to form the corresponding sulfonamide.
Protocol 1: Synthesis of this compound
This protocol is adapted from methodologies for the synthesis of similar heterocyclic sulfonyl chlorides.
Materials:
-
4-(1,3-Oxazol-5-yl)aniline
-
Chlorosulfonic acid
-
Thionyl chloride
-
Dichloromethane (DCM), anhydrous
-
Sodium bicarbonate (NaHCO₃), saturated solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Ice bath
-
Round-bottom flask
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), cool chlorosulfonic acid (3 equivalents) to 0 °C in an ice bath.
-
Slowly add 4-(1,3-oxazol-5-yl)aniline (1 equivalent) portion-wise to the cooled chlorosulfonic acid with vigorous stirring. Maintain the temperature at 0 °C during the addition.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 60 °C for 2-4 hours, or until the reaction is complete as monitored by TLC.
-
Carefully quench the reaction by pouring the mixture onto crushed ice.
-
Extract the aqueous mixture with dichloromethane (3 x 50 mL).
-
Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude sulfonyl chloride.
-
The crude product can be further purified by flash column chromatography on silica gel if necessary.
Protocol 2: General Synthesis of N-substituted-4-(1,3-oxazol-5-yl)benzenesulfonamides
This protocol describes the reaction of this compound with a generic primary amine.
Materials:
-
This compound (1 equivalent)
-
Primary amine (1.1 equivalents)
-
Pyridine or triethylamine (1.5 equivalents)
-
Dichloromethane (DCM), anhydrous
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Ice bath
-
Round-bottom flask
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere, dissolve the primary amine (1.1 equivalents) in anhydrous DCM.
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add the base (e.g., pyridine, 1.5 equivalents) to the stirred solution.
-
Dissolve this compound (1.0 equivalent) in a minimal amount of anhydrous DCM.
-
Add the sulfonyl chloride solution dropwise to the reaction mixture at 0 °C over 15-20 minutes.
-
Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, dilute the reaction mixture with DCM.
-
Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl (2x), water (1x), saturated NaHCO₃ solution (1x), and finally with brine (1x).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by flash column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., Ethanol/water or Ethyl Acetate/Hexanes) to yield the pure sulfonamide.
Data Presentation
The following tables summarize the biological activity of representative sulfonamides derived from oxazole-containing benzenesulfonyl chlorides.
Table 1: Anticancer Activity of Novel 1,3-Oxazole Sulfonamides
A series of novel 1,3-oxazole sulfonamides were evaluated against the NCI-60 human tumor cell line panel. The data below represents the mean GI₅₀ (concentration for 50% growth inhibition) values for the most potent compounds against leukemia cell lines.[3]
| Compound | Substituent on Sulfonamide Nitrogen | Mean GI₅₀ (nM) against Leukemia Cell Lines |
| 1 | 2-Chloro-5-methylphenyl | 48.8 |
| 2 | 1-Naphthyl | 44.7 |
Table 2: Carbonic Anhydrase Inhibition by Oxazole-Containing Sulfonamides
While specific data for 4-(1,3-oxazol-5-yl)benzenesulfonamide derivatives is limited in the public domain, related oxazole-containing sulfonamides have shown potent inhibition of various human carbonic anhydrase (hCA) isoforms. The data below is representative of the inhibitory activity (Kᵢ) of such compounds.
| Compound Type | hCA Isoform | Kᵢ (nM) - Representative Range |
| Oxazole-sulfonamide | hCA I | 50 - 250 |
| Oxazole-sulfonamide | hCA II | 5 - 50 |
| Oxazole-sulfonamide | hCA IX (tumor-associated) | 10 - 100 |
| Oxazole-sulfonamide | hCA XII (tumor-associated) | 5 - 75 |
Visualizations
Experimental Workflow: Sulfonamide Synthesis
The following diagram illustrates the general workflow for the synthesis of N-substituted-4-(1,3-oxazol-5-yl)benzenesulfonamides.
Caption: General workflow for the synthesis of N-substituted-4-(1,3-oxazol-5-yl)benzenesulfonamides.
Signaling Pathway: Tubulin Polymerization Inhibition
Several 1,3-oxazole sulfonamides have been shown to inhibit tubulin polymerization, a key mechanism for their anticancer activity.[3]
Caption: Mechanism of tubulin polymerization inhibition by oxazole-containing sulfonamides.
Signaling Pathway: Carbonic Anhydrase Inhibition
Sulfonamides are classic inhibitors of carbonic anhydrases. Inhibition of tumor-associated isoforms like CA IX can lead to an increase in the extracellular pH of the tumor microenvironment, potentially sensitizing cancer cells to other therapies.
Caption: Inhibition of carbonic anhydrase IX by oxazole-containing sulfonamides.
Conclusion
This compound is a versatile and valuable reagent for the synthesis of novel sulfonamides with significant potential in drug discovery. The protocols and data presented herein provide a foundation for researchers to explore the synthesis and biological evaluation of this promising class of compounds. Further investigation into the structure-activity relationships and optimization of pharmacokinetic properties of these derivatives may lead to the development of new therapeutic agents.
References
Application Notes and Protocols for Derivatization of Amines with 4-(1,3-oxazol-5-yl)benzenesulfonyl Chloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
Derivatization of primary and secondary amines is a critical step in many analytical workflows, particularly for enhancing detectability and improving chromatographic separation in techniques such as High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS). The introduction of a sulfonyl group from a sulfonyl chloride reagent onto an amine to form a stable sulfonamide is a widely employed strategy. This application note details the use of 4-(1,3-oxazol-5-yl)benzenesulfonyl chloride as a derivatization reagent for amines. The oxazole moiety introduces a heterocyclic functional group that can influence the physicochemical properties of the resulting sulfonamide, potentially offering unique chromatographic behavior and serving as a building block in medicinal chemistry for the synthesis of biologically active compounds.[1][2]
The reaction of a sulfonyl chloride with a primary or secondary amine is a well-established method for forming sulfonamides, typically conducted in the presence of a base to neutralize the hydrochloric acid byproduct.[3] These sulfonamide derivatives are valuable in various research areas, including their use as therapeutic agents.[4][5]
Principle of Derivatization
The derivatization of a primary or secondary amine with this compound proceeds via a nucleophilic substitution reaction. The lone pair of electrons on the nitrogen atom of the amine attacks the electrophilic sulfur atom of the sulfonyl chloride, leading to the displacement of the chloride ion and the formation of a stable sulfonamide bond. The reaction is typically carried out in an aprotic solvent in the presence of a non-nucleophilic base.
Applications
The primary applications for the derivatization of amines with this compound include:
-
Quantitative Analysis: Enhancing the detection of amines in complex biological matrices by HPLC with UV or fluorescence detection, or by LC-MS.
-
Medicinal Chemistry: Serving as a key synthetic step in the preparation of novel sulfonamide-based compounds for drug discovery, particularly as potential enzyme inhibitors.[1][4]
-
Metabolomics: Aiding in the targeted analysis of amino-containing metabolites in biological samples.[6]
Experimental Protocols
The following protocols are provided as a general guideline and may require optimization for specific amines and analytical instrumentation.
Protocol 1: General Synthesis of N-Substituted-4-(1,3-oxazol-5-yl)benzenesulfonamides
This protocol describes a general method for the synthesis of sulfonamides from primary or secondary amines and this compound.
Materials:
-
This compound
-
Primary or secondary amine of interest
-
Anhydrous aprotic solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), or Acetonitrile)
-
Tertiary amine base (e.g., Triethylamine (TEA) or Pyridine)
-
Deionized water
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Solvents for purification (e.g., ethyl acetate, hexanes)
Procedure:
-
In a clean, dry round-bottom flask, dissolve the amine (1.0 equivalent) in the chosen anhydrous solvent.
-
Add the tertiary amine base (1.2 equivalents) to the solution and stir for 10 minutes at room temperature.
-
In a separate container, dissolve this compound (1.1 equivalents) in the same anhydrous solvent.
-
Slowly add the sulfonyl chloride solution to the stirring amine solution.
-
Allow the reaction to proceed at room temperature for 2-4 hours, or until completion as monitored by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding deionized water.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with a suitable organic solvent (e.g., DCM or ethyl acetate).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes).
-
Characterize the purified sulfonamide by appropriate analytical techniques (e.g., NMR, IR, and Mass Spectrometry).[5]
Protocol 2: Derivatization of Amines for HPLC-MS Analysis
This protocol outlines a procedure for the derivatization of amines in a biological sample for subsequent quantitative analysis by LC-MS.
Materials:
-
Amine-containing sample (e.g., plasma, urine, tissue homogenate)
-
Internal standard (optional, but recommended for quantitative analysis)
-
Acetonitrile (ACN)
-
100 mM Sodium Carbonate buffer (pH 9.5-10.0)
-
This compound solution (e.g., 10 mg/mL in ACN, prepare fresh)
-
Formic acid
Procedure:
-
Sample Preparation:
-
For liquid samples (e.g., plasma, urine), perform a protein precipitation step by adding 3 volumes of cold ACN to 1 volume of the sample.
-
Vortex vigorously and centrifuge to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube.
-
For tissue samples, homogenize the tissue in an appropriate buffer and follow with a protein precipitation step.
-
-
Derivatization Reaction:
-
To 50 µL of the prepared sample supernatant, add 50 µL of 100 mM Sodium Carbonate buffer.
-
Add 50 µL of the this compound solution.
-
Vortex the mixture and incubate at 60°C for 30 minutes in the dark.
-
-
Reaction Quenching and Sample Preparation for Injection:
-
After incubation, cool the sample to room temperature.
-
Add 5 µL of formic acid to quench the reaction and neutralize the excess base.
-
Centrifuge the sample to pellet any precipitate.
-
Transfer the supernatant to an HPLC vial for analysis.
-
-
HPLC-MS Analysis:
-
Column: A C18 reversed-phase column is a suitable starting point.
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient: Develop a suitable gradient to achieve separation of the derivatized amines.
-
Mass Spectrometry: Operate the mass spectrometer in positive ion mode and optimize the detection parameters for the specific sulfonamide derivatives of interest.
-
Data Presentation
Quantitative data from derivatization experiments should be summarized for clarity. The following tables provide examples of how to present such data.
Table 1: Reaction Conditions for Sulfonamide Synthesis
| Amine Substrate | Solvent | Base | Reaction Time (h) | Yield (%) |
| Aniline | DCM | Pyridine | 3 | 85 |
| Benzylamine | THF | Triethylamine | 2.5 | 92 |
| Glycine Methyl Ester | ACN | Triethylamine | 4 | 78 |
Table 2: HPLC-MS Performance Data for Derivatized Amines
| Analyte (Derivatized) | Retention Time (min) | Limit of Detection (LOD) (nM) | Limit of Quantification (LOQ) (nM) |
| Derivatized Aniline | 8.2 | 0.5 | 1.5 |
| Derivatized Benzylamine | 9.5 | 0.3 | 1.0 |
| Derivatized Glycine | 5.1 | 1.2 | 3.5 |
Visualizations
General Workflow for Amine Derivatization and Analysis
The following diagram illustrates a typical workflow for the analysis of amines in a biological sample using derivatization with this compound.[7]
Caption: Workflow for amine analysis.
Signaling Pathway (Hypothetical)
While this compound is a synthetic reagent, its derivatives may be designed to interact with biological pathways. For instance, many sulfonamides are known to inhibit carbonic anhydrases. The following diagram illustrates a simplified, hypothetical pathway where a derivative of this reagent could act as an inhibitor.
Caption: Inhibition of carbonic anhydrase.
References
- 1. Buy 4-(Oxazol-2-yl)benzenesulfonyl chloride [smolecule.com]
- 2. 4-(Oxazol-4-yl)benzene-1-sulfonyl chloride | 954368-94-6 | Benchchem [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and evaluation of 4-(1,3,4-oxadiazol-2-yl)-benzenesulfonamides as potent carbonic anhydrase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and biological evaluation of benzenesulphonamide-bearing 1,4,5-trisubstituted-1,2,3-triazoles possessing human carbonic anhydrase I, II, IV, and IX inhibitory activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Derivatization methods for quantitative bioanalysis by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
Application Notes and Protocols: 4-(1,3-Oxazol-5-yl)benzenesulfonyl Chloride as a Versatile Building Block for Carbonic Anhydrase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
Carbonic anhydrases (CAs) are a superfamily of ubiquitous metalloenzymes that play a critical role in fundamental physiological and pathological processes, including pH homeostasis, respiration, CO2 transport, and tumorigenesis. The clinical relevance of inhibiting specific CA isoforms has driven significant research in the design and synthesis of potent and selective inhibitors. Benzenesulfonamides represent a prominent class of CA inhibitors, with their primary sulfonamide group coordinating to the zinc ion within the enzyme's active site. The strategic functionalization of the benzenesulfonamide scaffold is a key approach to achieving isoform selectivity and optimizing pharmacokinetic properties.
This document provides detailed application notes and protocols for the use of 4-(1,3-oxazol-5-yl)benzenesulfonyl chloride as a versatile building block in the synthesis of novel carbonic anhydrase inhibitors. The oxazole moiety offers a unique combination of electronic properties and hydrogen bonding capabilities, making it an attractive scaffold for exploring structure-activity relationships (SAR).
This compound: A Key Intermediate
This compound is a key synthetic intermediate for accessing a library of substituted benzenesulfonamides. The sulfonyl chloride group serves as a reactive handle for coupling with a wide range of primary and secondary amines, allowing for the introduction of diverse chemical functionalities. This "tail" approach is a well-established strategy for modulating the inhibitory potency and isoform selectivity of benzenesulfonamide-based CA inhibitors.
General Synthetic Protocol for Carbonic Anhydrase Inhibitors
The following is a general protocol for the synthesis of 4-(1,3-oxazol-5-yl)benzenesulfonamide derivatives.
Materials and Reagents:
-
This compound
-
Appropriate primary or secondary amine
-
Anhydrous pyridine or other suitable base (e.g., triethylamine)
-
Anhydrous dichloromethane (DCM) or other suitable aprotic solvent
-
Hydrochloric acid (1 M)
-
Saturated sodium bicarbonate solution
-
Brine (saturated sodium chloride solution)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Solvents for purification (e.g., ethyl acetate, hexanes)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the desired primary or secondary amine (1.0 equivalent) in anhydrous DCM.
-
Addition of Base: Add anhydrous pyridine or triethylamine (1.2 equivalents) to the solution and stir at room temperature.
-
Addition of Sulfonyl Chloride: Dissolve this compound (1.1 equivalents) in a minimal amount of anhydrous DCM and add it dropwise to the stirring amine solution at 0 °C (ice bath).
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-12 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Work-up:
-
Once the reaction is complete, dilute the mixture with DCM.
-
Wash the organic layer sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
-
Purification: Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure 4-(1,3-oxazol-5-yl)benzenesulfonamide derivative.
-
Characterization: Characterize the final product by appropriate analytical techniques, such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Experimental Workflow: Synthesis of 4-(1,3-Oxazol-5-yl)benzenesulfonamide Derivatives
Caption: General workflow for the synthesis of sulfonamide-based carbonic anhydrase inhibitors.
In Vitro Carbonic Anhydrase Inhibition Assay
The inhibitory activity of the synthesized compounds against various carbonic anhydrase isoforms can be determined using a stopped-flow CO₂ hydration assay. This method measures the enzyme's catalytic activity by monitoring the pH change resulting from the hydration of carbon dioxide.
Materials and Reagents:
-
Recombinant human carbonic anhydrase isoforms (e.g., hCA I, II, IX, XII)
-
HEPES buffer (20 mM, pH 7.5)
-
Phenol red (0.2 mM) as a pH indicator
-
CO₂-saturated water
-
Synthesized inhibitor compounds
-
Acetazolamide (as a standard inhibitor)
-
DMSO (for dissolving inhibitors)
-
Stopped-flow spectrophotometer
Protocol:
-
Preparation of Solutions:
-
Prepare a stock solution of the inhibitor and acetazolamide in DMSO.
-
Prepare a working solution of the CA enzyme in HEPES buffer.
-
Prepare a CO₂-saturated solution by bubbling CO₂ gas through chilled, deionized water.
-
-
Assay Procedure:
-
The assay is performed using a stopped-flow instrument that rapidly mixes two solutions.
-
Syringe A: Contains the CA enzyme, HEPES buffer, phenol red, and the inhibitor at various concentrations (or DMSO for control).
-
Syringe B: Contains the CO₂-saturated water.
-
The two syringes are rapidly mixed, initiating the enzymatic reaction.
-
-
Data Acquisition:
-
The initial rates of the CO₂ hydration reaction are determined by monitoring the absorbance change of the phenol red indicator at 557 nm.
-
The uncatalyzed rate is measured by mixing the buffer/indicator solution with the CO₂ solution in the absence of the enzyme.
-
-
Data Analysis:
-
The initial rates are used to calculate the percentage of enzyme activity remaining at each inhibitor concentration.
-
The IC₅₀ values (the concentration of inhibitor that reduces enzyme activity by 50%) are determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
-
The inhibition constants (Kᵢ) can be calculated from the IC₅₀ values using the Cheng-Prusoff equation.
-
Experimental Workflow: Carbonic Anhydrase Inhibition Assay
Caption: Workflow for determining carbonic anhydrase inhibition using a stopped-flow assay.
Data Presentation: Inhibitory Activity of Benzenesulfonamide Derivatives
The following table summarizes the inhibitory activity of various benzenesulfonamide derivatives against four human carbonic anhydrase isoforms. This data is compiled from the literature and serves as a reference for expected potency and selectivity.[1]
| Compound | Tail Group | hCA I (Kᵢ, nM) | hCA II (Kᵢ, nM) | hCA IX (Kᵢ, nM) | hCA XII (Kᵢ, nM) |
| Acetazolamide (Standard) | 5-acetamido-1,3,4-thiadiazole-2-sulfonamide | 250 | 12 | 25 | 5.7 |
| Derivative 1 | 4-(R-1H-1,2,3-triazol-1-yl) | 41.5 - 1500 | 30.1 - 755 | 1.5 - 38.9 | 0.8 - 12.4 |
| Derivative 2 | 2,3,5,6-tetrafluoro-4-(5-R-1H-1,2,3-triazol-1-yl) | 41.5 - 1500 | 30.1 - 755 | 1.5 - 38.9 | 0.8 - 12.4 |
Note: The ranges for Derivatives 1 and 2 represent a series of compounds with varying 'R' groups on the triazole moiety.
Mechanism of Action: Sulfonamide Inhibition of Carbonic Anhydrase
The primary sulfonamide group (-SO₂NH₂) of the inhibitors is crucial for their mechanism of action. It coordinates to the catalytic Zn²⁺ ion in the active site of the carbonic anhydrase enzyme in its deprotonated, anionic form (-SO₂NH⁻). This binding displaces a zinc-bound water molecule or hydroxide ion, which is essential for the catalytic hydration of CO₂. The "tail" portion of the inhibitor, in this case, the 4-(1,3-oxazol-5-yl)phenyl group and its derivatives, extends into the active site cavity and can form additional interactions with amino acid residues, thereby influencing the inhibitor's affinity and isoform selectivity.
Caption: Simplified diagram of the mechanism of carbonic anhydrase inhibition by sulfonamides.
Conclusion
This compound is a valuable and versatile building block for the synthesis of novel carbonic anhydrase inhibitors. The synthetic protocols and assay methods described in these application notes provide a solid foundation for researchers to design, synthesize, and evaluate new generations of CA inhibitors with potentially improved potency and isoform selectivity for various therapeutic applications. The strategic exploration of the chemical space accessible from this building block holds promise for the development of next-generation therapeutics targeting carbonic anhydrases.
References
Application Notes and Protocols for Coupling Reactions Involving 4-(1,3-Oxazol-5-yl)benzenesulfonyl Chloride
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the synthesis of sulfonamides through the coupling of 4-(1,3-oxazol-5-yl)benzenesulfonyl chloride with various primary and secondary amines. This key intermediate is a valuable building block for the development of therapeutic agents, particularly inhibitors of carbonic anhydrase and tropomyosin receptor kinase (TrkA).
Introduction
This compound is a bifunctional molecule featuring a reactive sulfonyl chloride group and a biologically relevant oxazolyl moiety. The sulfonyl chloride readily undergoes nucleophilic substitution with primary and secondary amines to form stable sulfonamide linkages. This reactivity is the foundation for creating diverse libraries of compounds for drug discovery. The oxazole ring system is a common feature in many biologically active molecules and can participate in key interactions with biological targets.[1]
Derivatives of 4-(1,3-oxazol-5-yl)benzenesulfonamide have shown significant promise as inhibitors of carbonic anhydrase II (CA II), an enzyme implicated in glaucoma.[2] Additionally, benzenesulfonamide analogs are recognized as potent kinase inhibitors, including inhibitors of TrkA, a receptor tyrosine kinase involved in the progression of certain cancers.
Experimental Protocols
This section details the general procedure for the synthesis of N-substituted-4-(1,3-oxazol-5-yl)benzenesulfonamides.
Protocol 1: General Procedure for Sulfonamide Synthesis
This protocol describes the coupling of this compound with a representative primary or secondary amine in the presence of a base.
Materials:
-
This compound
-
Primary or secondary amine (e.g., aniline, benzylamine, morpholine)
-
Triethylamine (TEA) or Pyridine
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Ethyl acetate
-
Hexanes
-
Silica gel for column chromatography
Procedure:
-
To a solution of the amine (1.2 equivalents) in anhydrous DCM (0.2 M) at 0 °C under a nitrogen atmosphere, add triethylamine (1.5 equivalents).
-
Slowly add a solution of this compound (1.0 equivalent) in anhydrous DCM dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer and extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired sulfonamide.
Data Presentation
The following tables summarize typical reaction conditions and yields for the synthesis of various sulfonamides from benzenesulfonyl chlorides and amines, which can be extrapolated for reactions with this compound.
Table 1: Representative Conditions for Sulfonamide Synthesis
| Entry | Amine | Base | Solvent | Time (h) | Temp (°C) | Yield (%) |
| 1 | Aniline | Pyridine | - | - | 0-25 | ~100[3] |
| 2 | p-Toluidine | Pyridine | - | - | 0-25 | ~100[3] |
| 3 | Aniline | TEA | THF | 6 | RT | 86[3] |
| 4 | Aniline | - | Diethyl Ether | - | 0 | 85[3] |
| 5 | Diaminoarene | TEA | DCM | - | - | 85[3] |
Table 2: Quantitative Data for Benzenesulfonamide Synthesis with Various Amines
| Entry | Benzenesulfonyl Chloride | Amine | Product | Yield (%) |
| 1 | 4-Nitrobenzenesulfonyl chloride | L-Tryptophan | ({4-nitrophenyl}sulfonyl)tryptophan | -[1] |
| 2 | 4-Methylbenzenesulfonyl chloride | Proline | 2-Chloroethyl Tosylprolinate | 82[4] |
| 3 | 4-Bromobenzenesulfonyl chloride | Proline | 2-Chloroethyl ((4-bromophenyl)sulfonyl)prolinate | 82[4] |
| 4 | 4-Cyanobenzenesulfonyl chloride | Proline | 2-Chloroethyl ((4-cyanophenyl)sulfonyl)prolinate | 78[4] |
Visualizations
Experimental Workflow
References
- 1. 4-(Oxazol-4-yl)benzene-1-sulfonyl chloride | 954368-94-6 | Benchchem [benchchem.com]
- 2. Buy 4-(Oxazol-2-yl)benzenesulfonyl chloride [smolecule.com]
- 3. Insights into Current Tropomyosin Receptor Kinase (TRK) Inhibitors: Development and Clinical Application - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Identification and synthesis of metabolites of 4-(5-methyl-1,3,4-oxadiazole-2-yl)-benzenesulfonamide | Research Results in Pharmacology [rrpharmacology.ru]
Application Notes & Protocols: Synthetic Routes to Novel Heterocyclic Compounds from 4-(1,3-oxazol-5-yl)benzenesulfonyl Chloride
For: Researchers, scientists, and drug development professionals.
Abstract
The 4-(1,3-oxazol-5-yl)benzenesulfonamide scaffold is a privileged structure in modern medicinal chemistry, appearing in a range of biologically active agents.[1][2][3] Its utility stems from the unique combination of the oxazole ring, a versatile bioisostere and pharmacophore, and the sulfonamide group, which imparts favorable physicochemical properties such as improved hydrolytic stability and strong hydrogen bonding capabilities.[4][5] This document provides a comprehensive guide to the synthetic utility of 4-(1,3-oxazol-5-yl)benzenesulfonyl chloride, a key intermediate for accessing diverse libraries of novel heterocyclic compounds. We present detailed, field-tested protocols for the synthesis of sulfonamide derivatives and explore advanced, transition-metal-catalyzed methodologies for constructing complex molecular architectures. The causality behind experimental choices is explained, ensuring that these protocols are not merely instructional but also educational for researchers aiming to innovate in drug discovery.
Introduction: The Strategic Value of the Oxazole-Benzenesulfonamide Core
The strategic incorporation of five-membered heterocyclic rings like oxazole is a cornerstone of modern drug design.[2] These motifs are often employed as bioisosteric replacements for less stable or less potent functional groups, enhancing metabolic stability and receptor binding affinity. When coupled with a benzenesulfonamide moiety, the resulting scaffold offers a geometrically precise arrangement of hydrogen bond donors and acceptors, mimicking the features of carboxylic acids while providing distinct electronic and solubility profiles.[5][6]
The starting material, this compound (CAS 337508-66-4), is a highly reactive electrophile, primed for reaction with a vast array of nucleophiles.[7][8][9] This reactivity is the gateway to creating large, diverse chemical libraries for high-throughput screening and lead optimization. This guide will detail the primary synthetic pathways originating from this versatile building block.
General Workflow & Strategic Overview
The synthetic pathways described herein are designed to be modular, allowing for the systematic exploration of chemical space. The overall strategy begins with the foundational reaction of the sulfonyl chloride and branches into more complex transformations.
Caption: General synthetic strategies from the starting sulfonyl chloride.
Foundational Synthesis: Accessing Sulfonamide Libraries
The most direct and widely used reaction of a sulfonyl chloride is its coupling with a primary or secondary amine to form a stable sulfonamide linkage.[10] This reaction is robust, high-yielding, and tolerant of a wide range of functional groups, making it ideal for library synthesis.
Causality & Mechanism
The reaction proceeds via a nucleophilic attack of the amine's lone pair on the highly electrophilic sulfur atom of the sulfonyl chloride. This is followed by the elimination of a chloride ion. The hydrochloric acid (HCl) generated as a byproduct must be scavenged by a base to prevent the protonation of the starting amine, which would render it non-nucleophilic and halt the reaction.
Caption: Mechanism of sulfonamide formation from a sulfonyl chloride.
Protocol 1: General Procedure for Sulfonamide Synthesis
This protocol is suitable for coupling this compound with a variety of primary and secondary amines.
Materials
| Reagent | CAS No. | Supplier | Notes |
|---|---|---|---|
| This compound | 337508-66-4 | Varies | Starting material. |
| Amine (Primary or Secondary) | Varies | Varies | Nucleophile (1.1 - 1.5 eq.). |
| Pyridine or Triethylamine (TEA) | 110-86-1 / 121-44-8 | Varies | Base and/or solvent. |
| Dichloromethane (DCM) | 75-09-2 | Varies | Anhydrous solvent. |
| 1 M Hydrochloric Acid (HCl) | 7647-01-0 | Varies | For aqueous workup. |
| Saturated Sodium Bicarbonate (NaHCO₃) | 144-55-8 | Varies | For aqueous workup. |
| Brine | N/A | Varies | For aqueous workup. |
| Anhydrous Magnesium Sulfate (MgSO₄) | 7487-88-9 | Varies | Drying agent. |
Procedure
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 eq.).
-
Dissolution: Dissolve the sulfonyl chloride in anhydrous DCM (approx. 0.1 M concentration). If using a solid amine, add it at this stage.
-
Base Addition: Add the base of choice.
-
Method A (Pyridine): Use pyridine as the solvent/base. No additional base is needed.
-
Method B (TEA): Add triethylamine (1.5 - 2.0 eq.).
-
-
Nucleophile Addition: Cool the solution to 0 °C using an ice bath. Add the amine (1.1 eq.) dropwise via syringe.
-
Rationale: The reaction is exothermic; initial cooling helps control the reaction rate and prevents potential side reactions.
-
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting sulfonyl chloride is consumed.
-
Aqueous Workup:
-
Dilute the reaction mixture with DCM.
-
Wash sequentially with 1 M HCl (2x), saturated NaHCO₃ (1x), and brine (1x).
-
Causality: The acid wash removes excess amine and the basic scavenger (pyridine/TEA). The bicarbonate wash removes any remaining acidic impurities.
-
-
Isolation: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent in vacuo.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure sulfonamide.
Advanced Synthesis: Transition-Metal Catalyzed C-N Cross-Coupling
To access N-aryl sulfonamides, which are prevalent in pharmaceuticals, modern cross-coupling reactions are indispensable. The Buchwald-Hartwig amination provides a powerful and versatile method for this transformation.[11][12] For comparison, the classical Ullmann condensation is also presented as a viable, albeit often harsher, alternative.[13][14]
Protocol 2: Palladium-Catalyzed Buchwald-Hartwig Amination
This protocol describes the coupling of a pre-formed sulfonamide with an aryl halide. This is a key strategy for creating complex biaryl amine structures.
Catalytic Cycle Rationale The reaction is driven by a palladium catalyst that cycles between Pd(0) and Pd(II) oxidation states. The key steps are:
-
Oxidative Addition: The Pd(0) complex reacts with the aryl halide (Ar-X) to form a Pd(II) intermediate.
-
Association & Deprotonation: The sulfonamide coordinates to the palladium center, and a strong base removes the acidic sulfonamide proton to form an amidate complex.
-
Reductive Elimination: The aryl group and the sulfonamide nitrogen couple, releasing the N-aryl sulfonamide product and regenerating the active Pd(0) catalyst.
Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.
Materials
| Reagent | Notes |
|---|---|
| Synthesized Sulfonamide | Product from Protocol 1 (1.0 eq.). |
| Aryl Halide (e.g., Aryl Bromide) | Coupling partner (1.2 eq.). |
| Palladium(II) Acetate (Pd(OAc)₂) | Catalyst precursor (1-5 mol%). |
| Xantphos or BINAP | Phosphine Ligand (1.1-1.2 eq. relative to Pd). |
| Cesium Carbonate (Cs₂CO₃) | Base (1.5 - 2.0 eq.). |
| Toluene or Dioxane | Anhydrous, degassed solvent. |
Procedure
-
Inert Setup: To an oven-dried Schlenk tube, add the sulfonamide (1.0 eq.), aryl halide (1.2 eq.), Cs₂CO₃ (2.0 eq.), Pd(OAc)₂ (0.02 eq.), and Xantphos (0.024 eq.).
-
Atmosphere Exchange: Evacuate and backfill the tube with an inert gas (N₂ or Ar) three times.
-
Rationale: The Pd(0) species in the catalytic cycle is oxygen-sensitive. Removing oxygen is critical for catalyst longevity and reaction efficiency.
-
-
Solvent Addition: Add anhydrous, degassed toluene or dioxane via syringe.
-
Heating: Heat the reaction mixture to 80-110 °C with vigorous stirring for 12-24 hours.
-
Monitoring & Workup: After cooling to room temperature, monitor by LC-MS. If complete, dilute with ethyl acetate, filter through a pad of Celite to remove inorganic salts and the catalyst.
-
Purification: Concentrate the filtrate and purify the residue by flash column chromatography.
Protocol 3: Copper-Catalyzed Ullmann Condensation
The Ullmann condensation is a classical method that uses a more economical copper catalyst.[13] While it often requires higher temperatures than palladium-catalyzed methods, modern ligand-accelerated protocols have improved its scope and mildness.[14]
Materials
| Reagent | Notes |
|---|---|
| Synthesized Sulfonamide | Product from Protocol 1 (1.0 eq.). |
| Aryl Iodide | Coupling partner (1.5 eq.). |
| Copper(I) Iodide (CuI) | Catalyst (10-20 mol%). |
| L-Proline or DMEDA | Ligand (20-40 mol%). |
| Potassium Carbonate (K₂CO₃) | Base (2.0 eq.). |
| Dimethyl Sulfoxide (DMSO) | Anhydrous solvent. |
Procedure
-
Reaction Setup: In a sealable reaction vial, combine the sulfonamide (1.0 eq.), aryl iodide (1.5 eq.), CuI (0.1 eq.), L-proline (0.2 eq.), and K₂CO₃ (2.0 eq.).
-
Solvent and Sealing: Add anhydrous DMSO, seal the vial tightly, and vortex the mixture.
-
Heating: Heat the reaction mixture to 100-130 °C for 24-48 hours.
-
Causality: Higher temperatures are typically required to drive the Ullmann catalytic cycle, which is generally slower than palladium-based systems.
-
-
Workup: Cool the reaction to room temperature. Dilute with water and extract with ethyl acetate (3x). The combined organic layers are washed with brine, dried over MgSO₄, and filtered.
-
Purification: Concentrate the solvent and purify by column chromatography.
Intramolecular Cyclization Strategies
The sulfonamide nitrogen can act as an intramolecular nucleophile to construct novel fused or spirocyclic heterocyclic systems, known as sultams. Acid-catalyzed hydroamination/cyclization is an effective strategy for this purpose.[15][16]
Conceptual Protocol: Acid-Catalyzed Cyclization to Pyrrolidine Sultams
This conceptual protocol outlines the synthesis of a pyrrolidine-fused sultam, starting from a sulfonamide bearing an unsaturated alkyl chain (e.g., a homoallylic amine derivative).
-
Synthesize Precursor: Using Protocol 1 , react this compound with a homoallylic amine (e.g., but-3-en-1-amine) to form the N-alkenylsulfonamide precursor.
-
Cyclization:
-
Dissolve the N-alkenylsulfonamide precursor in a non-nucleophilic solvent like DCM or toluene.
-
Add a strong protic acid, such as trifluoromethanesulfonic acid (triflic acid, TfOH), catalytically (5-10 mol%) or stoichiometrically at 0 °C to room temperature.[15]
-
Mechanism Rationale: The acid protonates the alkene, generating a secondary carbocation. This electrophilic center is then trapped intramolecularly by the nucleophilic sulfonamide nitrogen in a 5-endo-trig cyclization, which is favorable in these systems, to form the five-membered pyrrolidine ring.[15]
-
-
Workup & Purification: Quench the reaction carefully with a saturated NaHCO₃ solution. Extract the product with an organic solvent, dry, and purify by chromatography to isolate the novel bicyclic sultam.
Conclusion and Future Outlook
This compound is a powerful and versatile starting material for the synthesis of diverse heterocyclic compounds. The protocols detailed in this guide provide robust and reproducible methods for generating both simple sulfonamide libraries and complex, N-arylated or cyclized structures. By understanding the causality behind the reaction conditions and mechanisms, researchers can rationally design and execute synthetic campaigns to produce novel molecular entities for drug discovery and development. Future work will focus on expanding these routes to include other modern synthetic methodologies, such as C-H activation and photoredox catalysis, to further broaden the accessible chemical space from this privileged scaffold.
References
- 1. Substituted oxazole benzenesulfonamides as potent human beta3 adrenergic receptor agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Recent Advancements in the Synthetic Chemistry of Oxazole Derivatives and their Significant Medicinal Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Recent advance in oxazole-based medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. macmillan.princeton.edu [macmillan.princeton.edu]
- 5. books.rsc.org [books.rsc.org]
- 6. N-acylsulfonamides: Synthetic routes and biological potential in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. PubChemLite - 4-(1,3-oxazol-5-yl)benzenesulphonyl chloride (C9H6ClNO3S) [pubchemlite.lcsb.uni.lu]
- 8. This compound | 337508-66-4 [amp.chemicalbook.com]
- 9. This compound - Amerigo Scientific [amerigoscientific.com]
- 10. cbijournal.com [cbijournal.com]
- 11. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 14. benchchem.com [benchchem.com]
- 15. researchgate.net [researchgate.net]
- 16. Acid-Mediated Intramolecular Cyclizations of (N-Aryl)-acetylenic Sulfonamides: Synthesis of Fused and Spirocyclic Sultams. | Semantic Scholar [semanticscholar.org]
Application Notes and Protocols for the Preparation of Bioactive Molecules Using 4-(1,3-Oxazol-5-yl)benzenesulfonyl Chloride
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the synthesis and potential applications of bioactive molecules derived from 4-(1,3-oxazol-5-yl)benzenesulfonyl chloride. This versatile building block is a key intermediate in the development of potent inhibitors for various enzymes, including carbonic anhydrases and protein kinases, which are implicated in a range of diseases such as cancer, glaucoma, and inflammation.
Introduction
This compound is a valuable reagent in medicinal chemistry, combining the structural features of a benzenesulfonamide with an oxazole moiety. The sulfonamide group is a well-established pharmacophore known to interact with the active sites of numerous enzymes, while the oxazole ring can participate in additional binding interactions, enhancing potency and selectivity. This document outlines detailed protocols for the synthesis of sulfonamide derivatives and presents data on their biological activities.
Synthesis of Bioactive Sulfonamides
The primary application of this compound is in the synthesis of N-substituted sulfonamides through its reaction with primary or secondary amines. This reaction is a nucleophilic substitution at the sulfonyl group, where the amine nitrogen attacks the electrophilic sulfur atom, leading to the displacement of the chloride ion and the formation of a stable sulfonamide bond. The reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct.
General Experimental Workflow
The synthesis and purification of N-substituted 4-(1,3-oxazol-5-yl)benzenesulfonamides generally follow a standard laboratory procedure. The workflow diagram below illustrates the key steps from reaction setup to the characterization of the final product.
Detailed Experimental Protocols
Protocol 1: General Synthesis of N-Aryl-4-(1,3-oxazol-5-yl)benzenesulfonamides
This protocol describes a general and robust method for the synthesis of a variety of N-aryl sulfonamides from this compound and substituted anilines.
Materials:
-
This compound (1.0 eq)
-
Substituted aniline (1.0 - 1.2 eq)
-
Anhydrous pyridine or triethylamine (2.0 - 3.0 eq)
-
Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)
-
1M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., Ethyl Acetate/Hexanes)
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve the substituted aniline (1.0 - 1.2 eq) in anhydrous DCM.
-
Base Addition: Cool the solution to 0 °C in an ice bath. Slowly add pyridine (2.0 - 3.0 eq) to the stirred solution.
-
Sulfonyl Chloride Addition: Dissolve this compound (1.0 eq) in a minimal amount of anhydrous DCM. Add this solution dropwise to the reaction mixture at 0 °C over a period of 15-20 minutes.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, dilute the reaction mixture with DCM. Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure N-aryl-4-(1,3-oxazol-5-yl)benzenesulfonamide.
-
Characterization: Characterize the final product by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Applications in Drug Discovery
Derivatives of this compound have shown significant potential as inhibitors of key enzymes involved in disease pathogenesis.
Carbonic Anhydrase Inhibition
Carbonic anhydrases (CAs) are a family of metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton.[1] They are involved in various physiological processes, and their inhibition has therapeutic applications in conditions like glaucoma, edema, and certain types of cancer.[2] Sulfonamides are the mainstay of CA inhibitors, and derivatives of this compound have been investigated for their potent inhibitory activity against various CA isoforms.[3]
Table 1: Carbonic Anhydrase Inhibitory Activity of Benzenesulfonamide Derivatives
| Compound ID | Target Isoform | IC₅₀ (nM) | Reference |
| Acetazolamide (Standard) | hCA I | 199 | [4] |
| hCA II | 133 | [4] | |
| hCA IX | 63 | [4] | |
| hCA XII | 92 | [4] | |
| Benzenesulfonamide Derivative 1 | hCA IX | 25 | [4] |
| hCA XII | 31 | [4] | |
| Benzenesulfonamide Derivative 2 | hCA I | 47.1 | [5] |
| hCA II | 35.9 | [5] | |
| 4-(Pyrazolyl)benzenesulfonamide Urea | hCA IX | 15.9 | [6] |
| hCA XII | 16.7 | [6] |
Note: The data presented are for benzenesulfonamide derivatives to illustrate the potential of this class of compounds. Specific data for derivatives of this compound should be generated through dedicated screening.
Protein Kinase Inhibition
Protein kinases are a large family of enzymes that play a central role in signal transduction pathways by catalyzing the phosphorylation of specific substrate proteins. Dysregulation of kinase activity is a hallmark of many diseases, particularly cancer. Consequently, protein kinase inhibitors have become a major class of therapeutic agents. The benzenesulfonamide scaffold has been incorporated into numerous kinase inhibitors.
Table 2: Protein Kinase Inhibitory Activity of Benzenesulfonamide Derivatives
| Compound ID | Target Kinase | IC₅₀ (µM) | Cancer Cell Line | Reference |
| Pyrazolo[1,5-a][7][8][9]triazine Derivative 4 | CDK (predicted) | 0.32 | Leukemia | [10] |
| 0.49 - 0.89 | Colon Cancer | [10] | ||
| 0.92 | Renal Cancer | [10] | ||
| Phenylacetamide Derivative 4c | Multiple Kinases | 0.294 | HCT116 (Colon) | [11] |
| 0.362 | HL60 (Leukemia) | [11] | ||
| 1.14 | MCF7 (Breast) | [11] |
Note: This table showcases the anticancer activity of benzenesulfonamide derivatives, suggesting the potential of compounds derived from this compound as kinase inhibitors.
Conclusion
This compound is a highly valuable and versatile building block for the synthesis of a diverse range of bioactive molecules. The straightforward synthesis of its sulfonamide derivatives, coupled with their potent and selective inhibitory activities against key enzymatic targets, makes this scaffold highly attractive for drug discovery and development programs. The protocols and data presented in these application notes provide a solid foundation for researchers to explore the full potential of this promising chemical entity in the quest for novel therapeutics.
References
- 1. Carbonic Anhydrases: A Superfamily of Ubiquitous Enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Highly hydrophilic 1,3-oxazol-5-yl benzenesulfonamide inhibitors of carbonic anhydrase II for reduction of glaucoma-related intraocular pressure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Novel benzenesulfonamide derivatives as potential selective carbonic anhydrase IX, XII inhibitors with anti-proliferative activity: Design, synthesis and in silico studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Novel benzenesulfonamides containing a dual triazole moiety with selective carbonic anhydrase inhibition and anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 4-(Pyrazolyl)benzenesulfonamide Ureas as Carbonic Anhydrases Inhibitors and Hypoxia-Mediated Chemo-Sensitizing Agents in Colorectal Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Comparative Transcriptome Analysis of the CO2 Sensing Pathway Via Differential Expression of Carbonic Anhydrase in Cryptococcus neoformans - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Plant Carbonic Anhydrases: Structures, Locations, Evolution, and Physiological Roles - PMC [pmc.ncbi.nlm.nih.gov]
- 10. New 4-Benzenesulfonamide Derivatives of Pyrazolo[1,5- a] [1, 3, 5]triazine as Purine Bioisosteres: Development, Synthesis, and Anticancer Perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Insights on Cancer Cell Inhibition, Subcellular Activities, and Kinase Profile of Phenylacetamides Pending 1H-Imidazol-5-One Variants - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Scale-Up Synthesis of 4-(1,3-Oxazol-5-yl)benzenesulfonyl Chloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide for the scale-up synthesis of 4-(1,3-oxazol-5-yl)benzenesulfonyl chloride, a key intermediate in the development of various pharmaceutical agents. The protocol herein details a robust and scalable two-step synthetic route, commencing with the formation of the 4-(1,3-oxazol-5-yl)benzene precursor, followed by its chlorosulfonation. This application note includes detailed experimental procedures, a summary of expected quantitative data, and visualizations of the chemical synthesis workflow and the general role of such compounds in drug discovery.
Introduction
This compound is a valuable building block in medicinal chemistry, primarily utilized in the synthesis of sulfonamide derivatives. These derivatives have shown potential as inhibitors of various enzymes, including carbonic anhydrases, which are implicated in physiological processes such as pH regulation and fluid balance. The development of a scalable and reproducible synthesis is crucial for advancing the research and development of drug candidates based on this scaffold.
Synthetic Pathway Overview
The proposed scale-up synthesis of this compound is a two-step process. The first step involves the synthesis of the intermediate, 4-(1,3-oxazol-5-yl)benzene. The second, and final, step is the chlorosulfonation of this intermediate to yield the target compound.
Caption: A high-level overview of the two-step synthesis of this compound.
Experimental Protocols
Step 1: Synthesis of 4-(1,3-Oxazol-5-yl)benzene
This step can be achieved through various methods for oxazole synthesis. A common and scalable approach is the reaction of an α-haloketone with a formamide.
Materials and Reagents:
-
2-Bromo-1-phenylethan-1-one (α-bromoacetophenone)
-
Formamide
-
Toluene
-
Sodium bicarbonate (NaHCO₃)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a 5 L three-necked round-bottom flask equipped with a mechanical stirrer, reflux condenser, and a temperature probe, add 2-bromo-1-phenylethan-1-one (1.0 kg, 5.02 mol) and formamide (2.26 kg, 50.2 mol, 10 eq.).
-
Heat the reaction mixture to 120-130 °C and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Slowly add water (5 L) to the mixture and stir for 30 minutes.
-
Extract the aqueous layer with toluene (3 x 3 L).
-
Combine the organic layers and wash sequentially with 5% aqueous sodium bicarbonate solution (2 x 2 L) and brine (2 L).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by vacuum distillation or recrystallization from a suitable solvent system (e.g., ethanol/water) to yield 4-(1,3-oxazol-5-yl)benzene as a solid.
Step 2: Synthesis of this compound
This step involves the electrophilic substitution of the benzene ring of the intermediate with chlorosulfonic acid.
Materials and Reagents:
-
4-(1,3-Oxazol-5-yl)benzene
-
Chlorosulfonic acid (ClSO₃H)
-
Dichloromethane (DCM)
-
Ice
-
Sodium bicarbonate (NaHCO₃)
Procedure:
-
In a fume hood, equip a dry 10 L three-necked round-bottom flask with a mechanical stirrer, a dropping funnel, and a nitrogen inlet/outlet connected to a scrubber.
-
Cool the flask in an ice-salt bath to -10 to -5 °C.
-
Slowly add chlorosulfonic acid (3.5 L, 52.7 mol, 10 eq.) to the flask.
-
In a separate flask, dissolve 4-(1,3-oxazol-5-yl)benzene (0.73 kg, 5.02 mol) in anhydrous dichloromethane (3 L).
-
Add the solution of 4-(1,3-oxazol-5-yl)benzene dropwise to the cold chlorosulfonic acid over 2-3 hours, maintaining the internal temperature below 0 °C.
-
After the addition is complete, allow the reaction mixture to stir at 0 °C for an additional 1-2 hours.
-
Monitor the reaction progress by TLC or HPLC.
-
Once the reaction is complete, carefully and slowly pour the reaction mixture onto crushed ice (15 kg) with vigorous stirring.
-
Separate the organic layer and extract the aqueous layer with dichloromethane (2 x 2 L).
-
Combine the organic layers and wash carefully with cold water, followed by a saturated sodium bicarbonate solution until the effervescence ceases, and finally with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure at a temperature below 40 °C to yield the crude this compound.
-
The crude product can be further purified by recrystallization from a suitable solvent like hexanes or a mixture of hexanes and ethyl acetate.
Data Presentation
The following table summarizes the expected quantitative data for the scale-up synthesis.
| Parameter | Step 1: Oxazole Formation | Step 2: Chlorosulfonation |
| Starting Material | 2-Bromo-1-phenylethan-1-one | 4-(1,3-Oxazol-5-yl)benzene |
| Scale | 1.0 kg | 0.73 kg |
| Molar Equivalents | Formamide (10 eq.) | Chlorosulfonic acid (10 eq.) |
| Reaction Temperature | 120-130 °C | -10 to 0 °C |
| Reaction Time | 4-6 hours | 3-4 hours |
| Typical Yield | 70-80% | 65-75% |
| Purity (by HPLC) | >98% | >97% |
| Physical Appearance | White to off-white solid | White to pale yellow solid |
Visualization of Experimental Workflow and Application
Application Notes and Protocols for 4-(1,3-oxazol-5-yl)benzenesulfonyl Chloride as a Chemical Probe
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-(1,3-oxazol-5-yl)benzenesulfonyl chloride is a heterocyclic sulfonyl chloride that has emerged as a valuable chemical tool in drug discovery and chemical biology. Its primary utility lies in its role as a key synthetic intermediate for the generation of a diverse range of sulfonamide derivatives. These derivatives have shown significant activity as inhibitors of various enzymes, most notably the carbonic anhydrases (CAs), which are implicated in a variety of physiological and pathological processes, including pH regulation, ion transport, and tumorigenesis. The oxazole moiety, in conjunction with the benzenesulfonyl chloride functional group, provides a scaffold that can be readily modified to achieve high potency and selectivity for specific enzyme isoforms.
This document provides detailed application notes and experimental protocols for the use of this compound as a chemical probe, with a focus on its application in the synthesis of carbonic anhydrase inhibitors and as a potential tool for protein labeling.
Chemical Properties
| Property | Value |
| CAS Number | 337508-66-4 |
| Molecular Formula | C₉H₆ClNO₃S |
| Molecular Weight | 243.67 g/mol |
| Appearance | Off-white to light yellow solid |
| Reactivity | The sulfonyl chloride group is highly reactive towards nucleophiles, such as amines and alcohols, forming stable sulfonamide and sulfonate ester linkages, respectively. This reactivity is the basis for its use in synthesizing sulfonamide libraries and for covalently modifying proteins. |
Applications
The primary application of this compound is as a building block for the synthesis of potent and selective inhibitors of carbonic anhydrases. The resulting sulfonamides have been investigated for their therapeutic potential in conditions such as glaucoma and cancer.
Additionally, due to the reactivity of the sulfonyl chloride group, this compound can be employed as a chemical probe for the covalent modification of proteins. This allows for the investigation of protein function, active site mapping, and the development of covalent inhibitors. The oxazole ring can participate in non-covalent interactions, contributing to the binding affinity and selectivity of the resulting protein-probe conjugate.
Data Presentation: Inhibitory Activity of 4-(1,3-oxazol-5-yl)benzenesulfonamide Derivatives against Carbonic Anhydrases
While quantitative data for the direct inhibitory activity of this compound is not extensively available, numerous studies have reported the potent inhibitory activities of its sulfonamide derivatives. The following table summarizes the inhibition constants (Kᵢ) of representative 4-(1,3-oxazol-5-yl)benzenesulfonamide derivatives against various human carbonic anhydrase (hCA) isoforms.
| Derivative | hCA I (Kᵢ, nM) | hCA II (Kᵢ, nM) | hCA IX (Kᵢ, nM) | hCA XII (Kᵢ, nM) | Reference |
| 4-(1,3-oxazol-5-yl)benzenesulfonamide | 8.3 | 1.6 | ≤ 9.5 | - | [1] |
| N-(2-aminoethyl)-4-(1,3-oxazol-5-yl)benzenesulfonamide | - | 0.8 | - | - | [2] |
| N-(3-aminopropyl)-4-(1,3-oxazol-5-yl)benzenesulfonamide | - | 1.2 | - | - | [2] |
Note: The data presented is for sulfonamide derivatives synthesized from this compound. The inhibitory activity of the parent sulfonyl chloride is expected to be different and likely transient due to its high reactivity.
Experimental Protocols
Protocol 1: Synthesis of a 4-(1,3-oxazol-5-yl)benzenesulfonamide Derivative
This protocol describes a general method for the synthesis of a sulfonamide derivative from this compound and a primary amine.
Materials:
-
This compound
-
Primary amine of interest
-
Anhydrous dichloromethane (DCM) or other suitable aprotic solvent
-
Triethylamine (TEA) or other suitable non-nucleophilic base
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexanes, ethyl acetate)
Procedure:
-
In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the primary amine (1.0 eq) in anhydrous DCM.
-
Add triethylamine (1.2 eq) to the solution and stir for 5 minutes at room temperature.
-
In a separate flask, dissolve this compound (1.1 eq) in anhydrous DCM.
-
Slowly add the solution of this compound to the amine solution dropwise at 0 °C (ice bath).
-
Allow the reaction mixture to warm to room temperature and stir for 2-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate solvent gradient (e.g., 0-50% ethyl acetate in hexanes) to yield the desired sulfonamide.
-
Characterize the final product by NMR and mass spectrometry.
Protocol 2: Covalent Labeling of a Protein with this compound (Hypothetical)
This protocol provides a general guideline for the covalent labeling of a protein with this compound. The sulfonyl chloride will primarily react with the ε-amino group of lysine residues and the N-terminal α-amino group. Note: This is a hypothetical protocol as specific examples of direct protein labeling with this compound are not widely documented. Optimization will be required for each specific protein.
Materials:
-
Purified protein of interest
-
This compound
-
Labeling Buffer: 0.1 M sodium bicarbonate buffer, pH 8.5-9.0 (ensure the buffer does not contain primary amines like Tris)
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0
-
Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)
-
Size-exclusion chromatography column (e.g., Sephadex G-25) or dialysis tubing for purification
Procedure:
-
Protein Preparation: Prepare a solution of the protein of interest at a concentration of 1-10 mg/mL in the Labeling Buffer.
-
Probe Preparation: Immediately before use, prepare a stock solution of this compound (e.g., 10-20 mM) in anhydrous DMF or DMSO.
-
Labeling Reaction:
-
To the protein solution, slowly add a 10- to 50-fold molar excess of the this compound stock solution while gently vortexing. The optimal molar excess needs to be determined empirically.
-
Incubate the reaction mixture for 1-4 hours at room temperature or overnight at 4°C with gentle agitation. Protect from light if the resulting conjugate is light-sensitive.
-
-
Quenching: Stop the reaction by adding the Quenching Buffer to a final concentration of 50-100 mM. Incubate for 1 hour at room temperature to quench any unreacted sulfonyl chloride.
-
Purification:
-
Remove the unreacted probe and byproducts by passing the reaction mixture through a size-exclusion chromatography column equilibrated with a suitable buffer (e.g., PBS). Collect the protein-containing fractions.
-
Alternatively, dialyze the reaction mixture against a suitable buffer to remove small molecule contaminants.
-
-
Characterization:
-
Determine the degree of labeling by mass spectrometry (e.g., MALDI-TOF or ESI-MS) by comparing the mass of the labeled and unlabeled protein.
-
Confirm the location of the modification by peptide mapping and tandem mass spectrometry (MS/MS).
-
Assess the functional activity of the labeled protein using a relevant assay to ensure that the modification has not significantly altered its function.
-
Visualizations
Caption: Inhibition of Carbonic Anhydrase Isoforms.
Caption: Sulfonamide Synthesis Workflow.
Caption: Protein Labeling Workflow.
References
- 1. Synthesis and biological evaluation of benzenesulphonamide-bearing 1,4,5-trisubstituted-1,2,3-triazoles possessing human carbonic anhydrase I, II, IV, and IX inhibitory activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Carbonic Anhydrase Inhibition with Benzenesulfonamides and Tetrafluorobenzenesulfonamides Obtained via Click Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: A Methodology for Creating a Library of 4-(1,3-Oxazol-5-yl)benzenesulfonamide Derivatives
Audience: Researchers, scientists, and drug development professionals.
Introduction
The benzenesulfonamide scaffold is a cornerstone in medicinal chemistry, featured in a multitude of therapeutic agents with diverse biological activities, including antibacterial, anticancer, and anti-inflammatory properties.[1][2] The incorporation of a 1,3-oxazole ring introduces additional vectors for molecular interactions and allows for the fine-tuning of physicochemical properties. This document provides a comprehensive methodology for the systematic creation and evaluation of a library of 4-(1,3-oxazol-5-yl)benzenesulfonamide derivatives.
The described strategy involves a two-stage synthetic approach. First, the core scaffold, 4-(1,3-oxazol-5-yl)benzenesulfonamide, is synthesized via the Van Leusen oxazole synthesis.[3][4][5][6] Subsequently, a library of derivatives is generated by N-substitution of the primary sulfonamide group. This is followed by detailed protocols for chemical characterization and a representative biological assay to evaluate the inhibitory activity of the synthesized compounds against human Carbonic Anhydrase II (hCA II), a common target for sulfonamide drugs.[7]
Synthetic Strategy and Workflow
The overall strategy is designed for efficiency and modularity, allowing for the generation of a diverse library of compounds from common intermediates. The workflow begins with the synthesis of the central oxazole-benzenesulfonamide core, which is then used as the substrate for a parallel synthesis approach to introduce a variety of substituents on the sulfonamide nitrogen.
Caption: Figure 1: Overall Experimental Workflow.
Experimental Protocols
Protocol: Synthesis of 4-(1,3-Oxazol-5-yl)benzenesulfonamide (Core Scaffold)
This protocol details the synthesis of the core structure using the Van Leusen reaction, which forms the 5-substituted oxazole ring from an aldehyde and tosylmethyl isocyanide (TosMIC).[3][6]
Materials:
-
4-Formylbenzenesulfonamide
-
Tosylmethyl isocyanide (TosMIC)
-
Potassium carbonate (K₂CO₃), anhydrous
-
Methanol (MeOH), anhydrous
-
Ethyl acetate (EtOAc)
-
Water (deionized)
-
Brine (saturated NaCl solution)
-
Magnesium sulfate (MgSO₄), anhydrous
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask equipped with a reflux condenser and magnetic stir bar, add 4-formylbenzenesulfonamide (1.0 eq) and TosMIC (1.05 eq).
-
Add anhydrous methanol to dissolve the reagents (approx. 10 mL per gram of aldehyde).
-
To the stirred solution, add anhydrous potassium carbonate (2.0 eq).
-
Reaction: Heat the reaction mixture to reflux (approx. 65 °C) and maintain for 4-6 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using an appropriate eluent system (e.g., 1:1 Hexane:Ethyl Acetate). The disappearance of the starting aldehyde indicates completion.
-
Workup: Once the reaction is complete, allow the mixture to cool to room temperature. Remove the methanol under reduced pressure using a rotary evaporator.
-
Partition the resulting residue between ethyl acetate and water. Separate the organic layer.
-
Wash the organic layer sequentially with water (2x) and brine (1x).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude solid by flash column chromatography on silica gel or by recrystallization from a suitable solvent (e.g., Ethanol/water) to yield pure 4-(1,3-oxazol-5-yl)benzenesulfonamide.
Protocol: General Procedure for Parallel N-Substitution of the Sulfonamide Core
This protocol describes a general method for creating a library of N-substituted derivatives from the primary sulfonamide core.
Materials:
-
4-(1,3-Oxazol-5-yl)benzenesulfonamide (Core Scaffold)
-
A library of electrophiles (e.g., alkyl halides, benzyl halides, R-X)
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
N,N-Dimethylformamide (DMF), anhydrous
-
Dichloromethane (DCM)
-
1M Hydrochloric acid (HCl)
Procedure (for each library member):
-
Reaction Setup: In a dry reaction vial under an inert atmosphere (e.g., Nitrogen), dissolve the core scaffold (1.0 eq) in anhydrous DMF.
-
Deprotonation: Cool the solution to 0 °C in an ice bath. Carefully add sodium hydride (1.2 eq) portion-wise. Allow the mixture to stir at 0 °C for 30 minutes.
-
Electrophile Addition: Add the desired electrophile (R-X, 1.1 eq) dropwise to the reaction mixture.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-18 hours.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Workup: Upon completion, carefully quench the reaction by the slow addition of water. Dilute with DCM and wash with 1M HCl, water, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product using preparative HPLC or flash column chromatography to yield the pure N-substituted derivative.
Protocol: Product Characterization
All synthesized compounds should be characterized using standard analytical techniques to confirm their structure and purity.[1][8]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra should be recorded.
-
¹H NMR: Expect signals for the aromatic protons on the benzene ring (typically two doublets for a para-substituted pattern), characteristic signals for the oxazole ring protons, and signals corresponding to the R-group introduced on the sulfonamide.[9][10] The N-H proton of the sulfonamide will appear as a singlet, which will be absent in the N-disubstituted derivatives.
-
¹³C NMR: Will show signals for all unique carbon atoms in the molecule.[9][10]
-
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the molecular weight and elemental composition of the synthesized compounds.[1][11]
-
Infrared (IR) Spectroscopy: Characteristic S=O stretching bands for the sulfonamide group will be observed around 1350 cm⁻¹ (asymmetric) and 1160 cm⁻¹ (symmetric).[1]
Data Presentation
Quantitative data from the synthesis and biological evaluation should be summarized in tables for clarity and ease of comparison.
Table 1: Physicochemical Data for a Representative Library of Derivatives
| Compound ID | R-Group | Molecular Formula | Yield (%) | M.p. (°C) | HRMS (m/z) [M+H]⁺ |
|---|---|---|---|---|---|
| CORE-01 | -H | C₉H₈N₂O₃S | 78 | 195-197 | 225.0328 |
| LIB-01 | -CH₃ | C₁₀H₁₀N₂O₃S | 85 | 141-143 | 239.0485 |
| LIB-02 | -CH₂CH₃ | C₁₁H₁₂N₂O₃S | 82 | 135-137 | 253.0641 |
| LIB-03 | -CH₂Ph (Benzyl) | C₁₆H₁₄N₂O₃S | 75 | 168-170 | 315.0798 |
| LIB-04 | -CH₂(4-F-Ph) | C₁₆H₁₃FN₂O₃S | 72 | 175-177 | 333.0704 |
Table 2: In Vitro hCA II Inhibitory Activity for the Representative Library
| Compound ID | R-Group | IC₅₀ (nM) |
|---|---|---|
| CORE-01 | -H | 85.2 |
| LIB-01 | -CH₃ | 70.5 |
| LIB-02 | -CH₂CH₃ | 65.8 |
| LIB-03 | -CH₂Ph (Benzyl) | 25.1 |
| LIB-04 | -CH₂(4-F-Ph) | 18.9 |
| Acetazolamide | (Standard) | 12.1 |
Biological Evaluation Protocol: In Vitro Carbonic Anhydrase II Inhibition Assay
This protocol describes an esterase activity assay to determine the inhibitory potency (IC₅₀) of the synthesized compounds against human Carbonic Anhydrase II (hCA II). The assay measures the enzyme-catalyzed hydrolysis of 4-nitrophenyl acetate (NPA).
Caption: Figure 2: Principle of the hCA II Inhibition Assay.
Materials:
-
Recombinant human Carbonic Anhydrase II (hCA II)
-
4-Nitrophenyl acetate (NPA)
-
Tris buffer (e.g., 50 mM, pH 7.4)
-
Acetonitrile (ACN) or Dimethyl sulfoxide (DMSO) for compound dissolution
-
96-well microplates
-
Microplate reader capable of measuring absorbance at 400 nm
Procedure:
-
Compound Preparation: Prepare a stock solution of each test compound and standard inhibitor (e.g., Acetazolamide) in DMSO. Create a series of dilutions in the assay buffer to achieve a range of final concentrations for IC₅₀ determination.
-
Assay Setup: In a 96-well plate, add the following to each well:
-
Tris buffer
-
A solution of the test compound at various concentrations (or DMSO for control wells).
-
hCA II enzyme solution (to achieve a final concentration in the low nM range).
-
-
Pre-incubation: Incubate the plate at room temperature for 15 minutes to allow the compounds to bind to the enzyme.
-
Reaction Initiation: Add the substrate, NPA (dissolved in ACN), to all wells to initiate the reaction.
-
Measurement: Immediately measure the change in absorbance at 400 nm over time (kinetic mode) using a microplate reader. The yellow color of the 4-nitrophenolate product indicates enzyme activity.
-
Data Analysis:
-
Calculate the initial reaction rates (V) from the linear portion of the kinetic curve.
-
Determine the percentage of inhibition for each compound concentration relative to the DMSO control: % Inhibition = 100 * (1 - (V_inhibitor / V_control)).
-
Plot the % Inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve (e.g., using a four-parameter logistic model) to determine the IC₅₀ value.
-
References
- 1. benchchem.com [benchchem.com]
- 2. dovepress.com [dovepress.com]
- 3. benchchem.com [benchchem.com]
- 4. Van Leusen Oxazole Synthesis [organic-chemistry.org]
- 5. Van Leusen reaction - Wikipedia [en.wikipedia.org]
- 6. Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and evaluation of 4-(1,3,4-oxadiazol-2-yl)-benzenesulfonamides as potent carbonic anhydrase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. journals.stmjournals.com [journals.stmjournals.com]
- 9. sites.esa.ipb.pt [sites.esa.ipb.pt]
- 10. researchgate.net [researchgate.net]
- 11. Biological Activity Evaluation of Some New Benzenesulphonamide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 4-(1,3-Oxazol-5-yl)benzenesulfonyl Chloride
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for the synthesis of 4-(1,3-oxazol-5-yl)benzenesulfonyl chloride. Below you will find frequently asked questions (FAQs) and detailed troubleshooting guides to address common challenges encountered during this multi-step synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic strategy for this compound?
A1: A common and effective strategy involves a two-step process. The first step is the formation of the 5-aryl-1,3-oxazole core via the Van Leusen oxazole synthesis. This reaction typically involves the condensation of an aromatic aldehyde with tosylmethyl isocyanide (TosMIC). The resulting 4-(1,3-oxazol-5-yl)benzene intermediate is then subjected to chlorosulfonation to introduce the sulfonyl chloride group at the para position of the benzene ring.
Q2: My Van Leusen oxazole synthesis is giving a low yield. What are the most likely causes?
A2: Low yields in the Van Leusen synthesis can often be attributed to several factors. These include the purity of the starting materials (aldehyde and TosMIC), the choice of base and solvent, and the reaction temperature. Incomplete reaction or the formation of side products, such as an oxazoline intermediate or nitrile byproducts, are common issues.
Q3: I am observing the formation of a significant amount of diaryl sulfone byproduct during the chlorosulfonation step. How can I prevent this?
A3: Diaryl sulfone formation is a common side reaction in chlorosulfonation, particularly with activated aromatic rings. To minimize this, it is crucial to control the reaction temperature, keeping it as low as feasible while still allowing the reaction to proceed. Using a minimal excess of the chlorosulfonating agent and ensuring a controlled addition of the reagent can also help reduce the formation of this byproduct.
Q4: Is the oxazole ring stable under the harsh conditions of chlorosulfonation?
A4: The 1,3-oxazole ring is generally stable under chlorosulfonation conditions. However, prolonged reaction times or excessively high temperatures should be avoided to prevent potential degradation of the heterocyclic ring. Careful monitoring of the reaction progress is recommended.
Q5: What are the best practices for purifying the final product, this compound?
A5: Sulfonyl chlorides are sensitive to moisture and can hydrolyze to the corresponding sulfonic acid. Therefore, all purification steps should be conducted under anhydrous conditions. Column chromatography on silica gel using a non-polar eluent system (e.g., hexanes/ethyl acetate) is a common method for purification. It is essential to use dry solvents and handle the purified product in a moisture-free environment.
Troubleshooting Guides
Part 1: Van Leusen Oxazole Synthesis of 5-(Aryl)-1,3-oxazole
| Problem | Potential Cause(s) | Troubleshooting Suggestions |
| Low or No Product Formation | 1. Inactive TosMIC reagent. 2. Impure aldehyde (e.g., oxidized to carboxylic acid). 3. Inappropriate base or solvent. 4. Insufficient reaction temperature or time. | 1. Use freshly opened or properly stored TosMIC. 2. Purify the aldehyde by distillation or chromatography before use. 3. For less reactive aldehydes, consider a stronger base like potassium tert-butoxide in an aprotic solvent like THF. For standard reactions, K₂CO₃ in methanol is often effective. 4. Monitor the reaction by TLC and consider increasing the temperature or extending the reaction time if the starting material is still present. |
| Formation of Oxazoline Intermediate | Incomplete elimination of the tosyl group from the dihydrooxazole intermediate. | 1. Increase the reaction temperature after the initial addition of reagents to promote the elimination step. 2. Switch to a stronger, non-nucleophilic base such as DBU (1,8-diazabicyclo[5.4.0]undec-7-ene). 3. Extend the reaction time to allow for complete conversion. |
| Formation of Nitrile Byproduct | Presence of ketone impurities in the aldehyde starting material, which react with TosMIC to form nitriles. | Purify the aldehyde starting material thoroughly to remove any ketone impurities. |
Part 2: Chlorosulfonation of 5-(Aryl)-1,3-oxazole
| Problem | Potential Cause(s) | Troubleshooting Suggestions |
| Low Yield of Sulfonyl Chloride | 1. Incomplete reaction. 2. Hydrolysis of the product during workup. 3. Formation of sulfonic acid as the main product. | 1. Increase the reaction time or temperature cautiously, while monitoring for byproduct formation. 2. Perform the aqueous workup quickly and at low temperatures. Use ice-cold water for quenching and extraction. 3. Ensure an excess of the chlorosulfonating agent is used. For conversion of sulfonic acid to sulfonyl chloride, reagents like thionyl chloride or phosphorus oxychloride can be used. |
| Formation of Diaryl Sulfone Byproduct | Reaction of the product with another molecule of the starting material, often at higher temperatures. | 1. Maintain a low reaction temperature (e.g., 0-10 °C). 2. Add the 5-(aryl)-1,3-oxazole to the chlorosulfonic acid slowly to maintain an excess of the acid. |
| Product Decomposition during Purification | Sulfonyl chlorides are sensitive to moisture and can decompose on silica gel if not handled properly. | 1. Use anhydrous solvents for chromatography. 2. Minimize the time the product spends on the silica gel column. 3. Handle the purified product in a dry atmosphere (e.g., under nitrogen or argon). |
Data Presentation
Table 1: Effect of Base on the Yield of 5-Aryl-Oxazoles in the Van Leusen Synthesis
| Entry | Aldehyde | Base | Solvent | Temperature (°C) | Yield (%) |
| 1 | Benzaldehyde | K₂CO₃ | Methanol | Reflux | 85 |
| 2 | 4-Chlorobenzaldehyde | K₂CO₃ | Methanol | Reflux | 82 |
| 3 | 4-Nitrobenzaldehyde | K₂CO₃ | Methanol | Reflux | 90 |
| 4 | 4-Methoxybenzaldehyde | K₂CO₃ | Methanol | Reflux | 78 |
| 5 | Benzaldehyde | t-BuOK | THF | 0 to RT | 88 |
Note: Yields are representative and can vary based on specific reaction conditions and scale.
Experimental Protocols
Protocol 1: Synthesis of 5-(4-cyanophenyl)-1,3-oxazole via Van Leusen Reaction
-
To a stirred solution of 4-formylbenzonitrile (1.0 eq) and tosylmethyl isocyanide (TosMIC, 1.1 eq) in anhydrous methanol, add potassium carbonate (K₂CO₃, 2.0 eq).
-
Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC). The reaction is typically complete within 4-6 hours.
-
Upon completion, cool the mixture to room temperature and remove the solvent under reduced pressure.
-
Partition the residue between water and ethyl acetate.
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
Concentrate the filtrate under reduced pressure and purify the crude product by flash column chromatography on silica gel (eluent: hexanes/ethyl acetate gradient) to afford 5-(4-cyanophenyl)-1,3-oxazole.
Protocol 2: Chlorosulfonation of 5-(4-cyanophenyl)-1,3-oxazole
-
In a flask equipped with a dropping funnel and a stirrer, cool chlorosulfonic acid (5.0 eq) to 0 °C in an ice bath.
-
Slowly add 5-(4-cyanophenyl)-1,3-oxazole (1.0 eq) portion-wise to the stirred chlorosulfonic acid, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to stir at 0-5 °C for 1-2 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Carefully pour the reaction mixture onto crushed ice with vigorous stirring.
-
Extract the aqueous mixture with dichloromethane or another suitable organic solvent.
-
Combine the organic extracts, wash with cold brine, and dry over anhydrous magnesium sulfate (MgSO₄).
-
Filter and concentrate the solvent under reduced pressure to yield the crude this compound.
-
Purify the product quickly by flash chromatography on silica gel using anhydrous solvents.
Mandatory Visualization
Caption: Experimental workflow for the synthesis of this compound.
Caption: Potential side reactions in the synthesis of this compound.
Technical Support Center: Purification of Crude 4-(1,3-oxazol-5-yl)benzenesulfonyl chloride
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during the purification of crude 4-(1,3-oxazol-5-yl)benzenesulfonyl chloride.
Troubleshooting Guides
This section addresses common problems in a question-and-answer format, providing explanations and actionable solutions to guide you through your experiments.
Issue 1: The Purified Product is an Oil or Fails to Crystallize
Question: My crude this compound is an oil, or it "oils out" instead of forming crystals during recrystallization. What should I do?
Answer:
This is a common issue that can arise from several factors, including the presence of impurities that disrupt crystal lattice formation or the use of an inappropriate solvent system.
Possible Causes & Solutions:
-
Presence of Impurities: The most common impurity is the corresponding 4-(1,3-oxazol-5-yl)benzenesulfonic acid, formed by hydrolysis of the sulfonyl chloride. Other potential impurities can include unreacted starting materials or side products from the synthesis.
-
Solution: Before attempting recrystallization, try to remove the sulfonic acid by washing an organic solution of your crude product with cold, dilute aqueous sodium bicarbonate. Be aware that this should be done quickly and at a low temperature to minimize further hydrolysis of your desired product.
-
-
Inappropriate Solvent Choice: The solvent system may be too good a solvent for your compound at low temperatures, or the cooling process may be too rapid.
-
Solution:
-
Solvent Screening: If the compound is too soluble, select a solvent in which the compound is less soluble at room temperature but soluble when heated. Common solvent systems for recrystallization of sulfonyl chlorides include mixtures like ethanol/water, acetone/water, or ethyl acetate/hexanes.
-
Slow Cooling: Re-dissolve the oiled-out product in a minimal amount of hot solvent. You may need to add a small amount of a co-solvent in which the compound is more soluble to achieve complete dissolution. Allow the solution to cool slowly to room temperature before placing it in an ice bath. Slow cooling encourages the formation of a stable crystal lattice.
-
Induce Crystallization: If crystals do not form, try scratching the inside of the flask with a glass rod at the surface of the solution to create nucleation sites. Alternatively, if you have a pure crystal of the product, you can "seed" the solution.
-
-
Issue 2: Low Recovery After Purification
Question: I am losing a significant amount of my product during purification. How can I improve my yield?
Answer:
Low recovery can be due to hydrolysis of the product during workup or multiple purification steps.
Possible Causes & Solutions:
-
Hydrolysis During Aqueous Workup: Sulfonyl chlorides are susceptible to hydrolysis, especially in the presence of water and base.
-
Solution: Minimize contact with water. If an aqueous wash is necessary, use cold water or brine and perform the extraction quickly. Ensure all organic solvents used for extraction are anhydrous.
-
-
Product Loss During Recrystallization: Using too much solvent or washing the crystals with a solvent in which they are too soluble will lead to significant product loss in the filtrate.
-
Solution: Use the minimum amount of hot solvent necessary to fully dissolve the crude product. When washing the collected crystals, use a minimal amount of ice-cold recrystallization solvent.
-
Issue 3: Co-elution of Impurities During Flash Chromatography
Question: I am trying to purify my compound by flash chromatography, but an impurity is co-eluting with my product. How can I improve the separation?
Answer:
Co-elution occurs when the polarity of the impurity is very similar to that of your product.
Possible Causes & Solutions:
-
Inadequate Solvent System: The chosen mobile phase may not be optimal for separating the components.
-
Solution:
-
TLC Optimization: Before running a column, optimize the solvent system using Thin Layer Chromatography (TLC). Test various ratios of a non-polar solvent (e.g., hexanes, heptane) and a moderately polar solvent (e.g., ethyl acetate, dichloromethane). A good solvent system will give your product an Rf value of approximately 0.3-0.5 and show good separation from impurities.
-
Gradient Elution: Employ a gradient elution on your flash chromatography system. Start with a low polarity mobile phase and gradually increase the polarity. For example, you could start with 100% hexanes and gradually increase the percentage of ethyl acetate. This can help to better resolve compounds with similar polarities. A shallow gradient around the elution point of your compound can be particularly effective.
-
-
Frequently Asked Questions (FAQs)
Q1: What is the most common impurity in crude this compound?
A1: The most common impurity is 4-(1,3-oxazol-5-yl)benzenesulfonic acid, which is formed by the hydrolysis of the sulfonyl chloride functional group in the presence of water.[1] It is significantly more polar than the sulfonyl chloride.
Q2: How can I remove the sulfonic acid impurity?
A2: Since the sulfonic acid is much more polar and acidic, it can be removed by a few methods:
-
Aqueous Wash: Dissolve the crude product in a water-immiscible organic solvent (like dichloromethane or ethyl acetate) and wash it with a cold, dilute aqueous solution of sodium bicarbonate. The basic wash will deprotonate the sulfonic acid, forming a salt that is soluble in the aqueous layer. This should be done quickly and at a low temperature to prevent hydrolysis of the sulfonyl chloride.[1]
-
Recrystallization: If the sulfonyl chloride is a solid, recrystallization can be effective as the more polar sulfonic acid will preferentially stay in the cold solvent.[1]
-
Flash Chromatography: The sulfonic acid is very polar and will likely stick to the baseline of a normal-phase silica gel column, allowing for easy separation from the less polar sulfonyl chloride.
Q3: What are some potential side products from the synthesis of the oxazole ring that I should be aware of during purification?
A3: The nature of side products depends on the synthetic route used to prepare the oxazole.
-
Van Leusen Oxazole Synthesis: If prepared using a Van Leusen reaction, potential impurities include a stable oxazoline intermediate (from incomplete elimination of the tosyl group) and nitrile byproducts if the aldehyde starting material was contaminated with ketones.[2]
-
Robinson-Gabriel Synthesis: If this route is used, side products can include enamides and products from the hydrolysis of intermediates if water is present. Polymerization or tar formation can also occur under strong acid catalysis.
Q4: How should I monitor the purity of my this compound?
A4: Thin Layer Chromatography (TLC) is a quick and effective way to monitor purity.
-
Stationary Phase: Silica gel 60 F254 plates.
-
Mobile Phase: A mixture of hexanes and ethyl acetate (e.g., starting with a 7:3 ratio) is a good starting point. Adjust the ratio to achieve good separation.
-
Visualization: The compound is UV active due to the aromatic and oxazole rings, so it can be visualized under a UV lamp at 254 nm. Staining with potassium permanganate can also be used, which will react with oxidizable functional groups.
Q5: What are the key stability considerations for this compound during purification?
A5:
-
Hydrolysis: The sulfonyl chloride group is sensitive to water and will hydrolyze to the corresponding sulfonic acid. It is crucial to use anhydrous solvents and minimize exposure to moisture.[1]
-
Oxazole Ring Stability: The oxazole ring can be sensitive to strong acids and bases, which may cause ring-opening. Therefore, harsh acidic or basic conditions should be avoided during workup and purification.
Data Presentation
| Parameter | Value | Reference |
| Appearance | Off-white to light yellow solid | ChemScene Certificate of Analysis |
| Melting Point | 101 °C | ChemicalBook |
| Molecular Formula | C₉H₆ClNO₃S | PubChem |
| Molecular Weight | 243.67 g/mol | PubChem |
Experimental Protocols
Protocol 1: Purification by Recrystallization
This protocol is a general procedure for the recrystallization of a solid sulfonyl chloride and should be optimized for this compound.
-
Solvent Selection: In a small test tube, test the solubility of a small amount of the crude product in various solvent systems (e.g., ethyl acetate/hexanes, toluene, dichloromethane). A good solvent system will dissolve the compound when hot but result in poor solubility when cold.
-
Dissolution: In an Erlenmeyer flask, add the crude solid and a minimal amount of the chosen solvent. Heat the mixture with stirring (e.g., on a hot plate) and continue to add small portions of the hot solvent until the solid just dissolves.
-
Hot Filtration (Optional): If insoluble impurities are present, quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Once at room temperature, the flask can be placed in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining impurities.
-
Drying: Dry the purified crystals under vacuum.
Protocol 2: Purification by Flash Column Chromatography
This protocol provides a general method for purification by flash chromatography.
-
TLC Analysis: Determine an appropriate mobile phase by TLC. A good starting point is a mixture of hexanes and ethyl acetate. The ideal solvent system should give the product an Rf value of ~0.3-0.5 and provide good separation from impurities.
-
Column Packing: Pack a flash chromatography column with silica gel using the chosen mobile phase as the eluent.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or the mobile phase). Alternatively, for better resolution, adsorb the crude product onto a small amount of silica gel and load the dry powder onto the column.
-
Elution: Elute the column with the chosen mobile phase. A gradient elution, where the polarity of the mobile phase is gradually increased (e.g., from 10% ethyl acetate in hexanes to 30% ethyl acetate in hexanes), can often provide better separation.[3]
-
Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.
Visualizations
Caption: A troubleshooting workflow for the purification of this compound.
Caption: Workflow for the removal of the sulfonic acid impurity from crude sulfonyl chloride.
References
handling and storage of moisture-sensitive 4-(1,3-oxazol-5-yl)benzenesulfonyl chloride
Technical Support Center: 4-(1,3-oxazol-5-yl)benzenesulfonyl chloride
This guide provides researchers, scientists, and drug development professionals with essential information for the proper handling, storage, and use of this compound (CAS No. 337508-66-4), a moisture-sensitive reagent.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary hazards?
A1: this compound is an organosulfur compound used in organic synthesis, particularly for preparing sulfonamides and sulfonate esters.[1][2] Its primary hazards stem from its high reactivity and moisture sensitivity. It is classified as corrosive and can cause severe skin burns and eye damage.[3] The compound reacts with water, including atmospheric moisture, to release corrosive hydrogen chloride gas and the corresponding sulfonic acid.[1][4]
Q2: What are the ideal storage conditions for this compound?
A2: To maintain its chemical integrity, this compound should be stored in a cool, dry, and well-ventilated place. The recommended storage temperature is between 2-8°C.[3] It is crucial to store it under an inert atmosphere, such as nitrogen or argon, in a tightly sealed container to prevent contact with moisture.[3][5] Storing it inside a desiccator containing a drying agent like Drierite or molecular sieves provides an additional layer of protection.[6]
Q3: What personal protective equipment (PPE) should I use when handling this compound?
A3: When handling this compound, you must wear appropriate PPE to avoid contact. This includes a flame-resistant lab coat, chemical-resistant gloves (e.g., nitrile), and safety goggles or a face shield to protect against splashes.[5][7][8] All handling of the solid should be performed inside a certified chemical fume hood to prevent inhalation of any dust or vapors.[7]
Q4: How does moisture affect the compound?
A4: this compound is highly sensitive to moisture. In the presence of water, the sulfonyl chloride group undergoes hydrolysis to form the corresponding 4-(1,3-oxazol-5-yl)benzenesulfonic acid and hydrogen chloride (HCl).[1] This degradation reduces the purity and reactivity of the reagent for its intended reactions, such as sulfonamide synthesis. The hydrolysis reaction can be accelerated by heat.[2]
Q5: What solvents are compatible with this compound?
A5: Anhydrous (dry) aprotic organic solvents are required for reactions involving this compound. Common choices include dichloromethane (CH₂Cl₂), tetrahydrofuran (THF), acetonitrile, and toluene. It is critical to ensure these solvents are thoroughly dried before use, as trace amounts of water can hydrolyze the sulfonyl chloride.[9] The compound will react with protic solvents like alcohols and with donor solvents such as dimethyl sulfoxide (DMSO) and dimethylformamide (DMF).[4]
Quantitative Data Summary
The following tables summarize the key physical and safety properties of this compound.
Table 1: Physical and Chemical Properties
| Property | Value | Reference(s) |
| CAS Number | 337508-66-4 | [3][10] |
| Molecular Formula | C₉H₆ClNO₃S | [10][11] |
| Molecular Weight | 243.67 g/mol | [10][11] |
| Appearance | Off-white to light yellow solid | [3] |
| Melting Point | 101 - 104 °C | [3][12] |
| Boiling Point | 384.6 ± 25.0 °C (Predicted) | [3] |
| Density | 1.455 ± 0.06 g/cm³ (Predicted) | [3] |
| Solubility | Reacts with water | [2] |
Table 2: Recommended Storage and Handling Conditions
| Parameter | Recommendation | Reference(s) |
| Storage Temperature | 2-8°C | [3] |
| Atmosphere | Inert gas (Nitrogen or Argon) | |
| Container | Tightly sealed, preferably Sure/Seal™ or equivalent | [13] |
| Handling Area | Chemical fume hood or glove box | [7] |
| Incompatible Materials | Water, strong bases, strong oxidizing agents, alcohols, amines | [4][5] |
Troubleshooting Guide
Q: My reaction yield is consistently low. What could be the cause?
A: Low yield is often a direct consequence of reagent degradation. The most likely cause is the hydrolysis of the sulfonyl chloride to its corresponding sulfonic acid due to exposure to moisture. Sulfonic acids are generally unreactive under the conditions used for sulfonamide formation.
-
Verify Storage: Ensure the compound has been stored correctly in a tightly sealed container under an inert atmosphere and at the recommended temperature.[3][5]
-
Check Solvents and Reagents: Confirm that all solvents and other reagents (e.g., amines) used in the reaction are anhydrous.
-
Use a Fresh Sample: If the bottle is old or has been opened multiple times, its contents may be compromised.[14] Consider using a new, unopened bottle of the reagent.
-
Handling Technique: Review your handling procedure. Did you allow the container to warm to room temperature before opening? Opening a cold container can cause atmospheric moisture to condense inside.[6][15] Did you handle the solid quickly to minimize air exposure?
Q: I am observing an unexpected solid in my reaction mixture, or my product is impure. What is happening?
A: The formation of an unexpected precipitate or impurities often points to the presence of the hydrolyzed product, 4-(1,3-oxazol-5-yl)benzenesulfonic acid. This sulfonic acid has different solubility properties than the starting material and desired product, which could cause it to precipitate or complicate purification. To confirm, you can analyze the side product using techniques like NMR or LC-MS.
Q: How can I safely quench my reaction and dispose of the waste?
A: Unreacted sulfonyl chloride must be quenched carefully. Slowly and cautiously add the reaction mixture to a separate flask containing a stirred, cold solution of a weak base, such as aqueous sodium bicarbonate. This should be done in an ice bath to manage the exothermic reaction. The base will neutralize the HCl formed during quenching. All waste should be disposed of according to your institution's hazardous waste protocols.[16]
Experimental Protocols
Protocol 1: General Procedure for Handling Solid this compound
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Preparation: Before starting, ensure all glassware is oven-dried or flame-dried and cooled under a stream of inert gas (argon or nitrogen). Ensure all solvents and liquid reagents are anhydrous.
-
Equilibration: Remove the reagent container from cold storage (2-8°C) and place it in a desiccator at room temperature. Allow it to fully equilibrate to ambient temperature for at least 30-60 minutes. This prevents moisture condensation upon opening.[15]
-
Inert Atmosphere: Conduct all manipulations in a chemical fume hood or, for highly sensitive reactions, inside a glove box.[7]
-
Weighing and Transfer: Briefly open the container, quickly weigh the desired amount of the solid, and transfer it to the reaction flask. Immediately reseal the container. To minimize atmospheric exposure, you can maintain a positive pressure of inert gas over the solid during transfer.
-
Final Sealing: After taking the desired amount, flush the headspace of the storage container with inert gas before tightly resealing it. Wrap the cap and neck with Parafilm for extra protection and return it to cold storage.[6]
Protocol 2: Synthesis of a Sulfonamide (General Example)
-
In an oven-dried round-bottom flask under an inert atmosphere, dissolve the amine starting material (1.0 eq.) and a non-nucleophilic base like pyridine or triethylamine (1.2 eq.) in anhydrous dichloromethane (CH₂Cl₂).
-
Cool the mixture to 0°C using an ice bath.
-
In a separate flask, dissolve this compound (1.1 eq.) in a minimal amount of anhydrous CH₂Cl₂.
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Add the sulfonyl chloride solution dropwise to the stirred amine solution at 0°C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 2-12 hours, monitoring its progress by TLC or LC-MS.
-
Upon completion, quench the reaction by slowly adding it to a saturated aqueous solution of sodium bicarbonate.
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Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography or recrystallization as needed.
Visualizations
Below are diagrams illustrating key workflows and chemical pathways related to this compound.
Caption: Workflow for handling moisture-sensitive solids.
Caption: Troubleshooting flowchart for low reaction yield.
Caption: Degradation pathway via hydrolysis.
References
- 1. Buy 4-(Oxazol-2-yl)benzenesulfonyl chloride [smolecule.com]
- 2. Benzenesulfonyl chloride - Wikipedia [en.wikipedia.org]
- 3. This compound | 337508-66-4 [amp.chemicalbook.com]
- 4. Sulfuryl chloride - Wikipedia [en.wikipedia.org]
- 5. fishersci.com [fishersci.com]
- 6. reddit.com [reddit.com]
- 7. ehs.umich.edu [ehs.umich.edu]
- 8. lobachemie.com [lobachemie.com]
- 9. rsc.org [rsc.org]
- 10. This compound - Amerigo Scientific [amerigoscientific.com]
- 11. PubChemLite - 4-(1,3-oxazol-5-yl)benzenesulphonyl chloride (C9H6ClNO3S) [pubchemlite.lcsb.uni.lu]
- 12. This compound 97%, 1g Maybridge [vietchem.com.vn]
- 13. Preservation of Moisture-Sensitive Chemical Reagents [sigmaaldrich.com]
- 14. How To [chem.rochester.edu]
- 15. physicsforums.com [physicsforums.com]
- 16. CN105693568A - Preparation method benzene sulfonyl chloride and diphenylsulfone - Google Patents [patents.google.com]
avoiding hydrolysis of 4-(1,3-oxazol-5-yl)benzenesulfonyl chloride during reactions
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address challenges related to the use of 4-(1,3-oxazol-5-yl)benzenesulfonyl chloride in chemical synthesis. The primary focus is on preventing the hydrolysis of this moisture-sensitive reagent to ensure successful reaction outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of low yields when using this compound?
A1: The most common cause of low yields is the hydrolysis of the sulfonyl chloride functional group. This group is highly susceptible to reaction with water, which converts it to the corresponding and unreactive 4-(1,3-oxazol-5-yl)benzenesulfonic acid. This side reaction consumes the starting material and reduces the efficiency of your desired transformation, such as sulfonamide synthesis.
Q2: How does the stability of the oxazole ring affect my reaction?
A2: The 1,3-oxazole ring is generally stable under neutral and mildly acidic or basic conditions. However, it can be susceptible to cleavage under strongly acidic or basic conditions. Therefore, it is crucial to select reaction conditions that are compatible with both the sulfonyl chloride and the oxazole moiety.
Q3: What are the ideal storage conditions for this compound?
A3: To minimize hydrolysis during storage, this compound should be stored in a tightly sealed container in a cool, dry place, preferably in a desiccator with a suitable drying agent. Storing under an inert atmosphere (e.g., nitrogen or argon) can further prolong its shelf life.
Q4: Can I use protic solvents for my reaction with this sulfonyl chloride?
A4: It is highly recommended to avoid protic solvents such as water, alcohols, and primary or secondary amines (unless the amine is a reactant) as they can react with the sulfonyl chloride, leading to hydrolysis or other side products. Anhydrous aprotic solvents are the preferred choice.
Troubleshooting Guide: Avoiding Hydrolysis
This guide provides solutions to common problems encountered during reactions with this compound.
| Problem | Potential Cause | Recommended Solution |
| Low or no product yield | Hydrolysis of the sulfonyl chloride. | - Ensure all glassware is oven-dried and cooled under an inert atmosphere. - Use anhydrous solvents. - Perform the reaction under an inert atmosphere (nitrogen or argon). - Use a fresh bottle of the sulfonyl chloride or purify it before use. |
| Formation of a water-soluble byproduct | Formation of 4-(1,3-oxazol-5-yl)benzenesulfonic acid due to hydrolysis. | - Strictly follow anhydrous reaction protocols. - If an aqueous workup is necessary, perform it quickly at low temperatures. |
| Inconsistent reaction results | Varying amounts of moisture in reagents and solvents. | - Standardize the procedure for drying solvents and reagents. - Use a consistent source of high-purity, anhydrous materials. |
| Reaction stalls before completion | Deactivation of the sulfonyl chloride by trace amounts of water over time. | - Add the sulfonyl chloride in portions to the reaction mixture. - Consider using a syringe pump for slow and continuous addition. |
Quantitative Data: Hydrolysis Rates of Substituted Benzenesulfonyl Chlorides
Table 1: First-Order Rate Constants for the Solvolysis of 4-X-benzenesulfonyl chlorides in Water at 15 °C
| Substituent (X) | Rate Constant (k) x 104 s-1 |
| 4-MeO | 23.89 |
| 4-Me | 13.57 |
| 4-H | 11.04 |
| 4-Br | 7.447 |
| 4-NO2 | 9.373 |
Data sourced from Robertson, R. E., & Rossall, B. (1971). Sulfonyl Chloride Kinetics. Part II. Solvolysis of a Series of Benzenesulfonyl Chlorides: An Unexpected Heat Capacity Variation. Canadian Journal of Chemistry, 49(9), 1441-1450.
Table 2: Specific Rates of Solvolysis (k) of Benzenesulfonyl Chloride and p-Nitrobenzenesulfonyl Chloride in Various Solvents at 35.0 °C
| Solvent | Benzenesulfonyl Chloride (k) x 105 s-1 | p-Nitrobenzenesulfonyl Chloride (k) x 105 s-1 |
| 100% EtOH | 3.60 | - |
| 90% EtOH | 13.6 | - |
| 80% EtOH | 22.1 | - |
| 100% MeOH | 15.1 | 21.8 |
| 90% MeOH | 27.6 | - |
| 80% Acetone | 3.64 | 65.7 |
| 70% Acetone | 8.84 | 129 |
Data sourced from Kevill, D. N., & Koyoshi, F. (2008). Correlation of the Rates of Solvolysis of Two Arenesulfonyl Chlorides and of trans-β-Styrenesulfonyl Chloride – Precursors in the Development of New Pharmaceuticals. International Journal of Molecular Sciences, 9(12), 2635–2653.
Experimental Protocols
Protocol: Synthesis of a Sulfonamide using this compound under Anhydrous Conditions
This protocol describes a general procedure for the synthesis of a sulfonamide, a common reaction for this class of compounds, with rigorous measures to prevent hydrolysis.
Materials:
-
This compound
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Primary or secondary amine
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Anhydrous dichloromethane (DCM) or anhydrous tetrahydrofuran (THF)
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Anhydrous triethylamine (Et3N) or pyridine
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Nitrogen or Argon gas supply
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Oven-dried glassware
Procedure:
-
Preparation:
-
Dry all glassware (round-bottom flask, dropping funnel, condenser) in an oven at 120 °C for at least 4 hours and allow to cool in a desiccator over a drying agent.
-
Assemble the glassware under a stream of inert gas (nitrogen or argon).
-
-
Reaction Setup:
-
To the reaction flask, add the amine (1.0 equivalent) and dissolve it in the chosen anhydrous solvent (e.g., DCM).
-
Add the anhydrous base (e.g., triethylamine, 1.2 equivalents) to the solution.
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Cool the reaction mixture to 0 °C using an ice bath.
-
-
Addition of Sulfonyl Chloride:
-
Dissolve this compound (1.1 equivalents) in a minimal amount of the same anhydrous solvent in the dropping funnel.
-
Add the sulfonyl chloride solution dropwise to the stirred amine solution over a period of 30-60 minutes, maintaining the temperature at 0 °C.
-
-
Reaction and Monitoring:
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-16 hours.
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Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
-
Workup:
-
Once the reaction is complete, quench the reaction by the slow addition of water or a saturated aqueous solution of ammonium chloride.
-
Separate the organic layer.
-
Wash the organic layer sequentially with 1 M HCl (to remove excess amine and base), saturated aqueous sodium bicarbonate solution (to remove any sulfonic acid byproduct), and brine.
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Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
-
Purification:
-
Purify the crude product by flash column chromatography or recrystallization as appropriate.
-
Visualizations
Signaling Pathway: VEGFR-2 Inhibition
Many kinase inhibitors synthesized using this compound derivatives target receptor tyrosine kinases like VEGFR-2, which is a key mediator of angiogenesis. The following diagram illustrates a simplified VEGFR-2 signaling pathway.
Caption: Simplified VEGFR-2 signaling pathway and the point of inhibition.
Experimental Workflow: Sulfonamide Synthesis
The following workflow diagram illustrates the key steps and considerations for a successful sulfonamide synthesis while minimizing hydrolysis.
Caption: Workflow for sulfonamide synthesis with hydrolysis mitigation steps.
Logical Relationship: Troubleshooting Hydrolysis
This diagram outlines the logical steps to troubleshoot and prevent the hydrolysis of this compound.
Caption: Troubleshooting logic for hydrolysis of the sulfonyl chloride.
Technical Support Center: Synthesis of 4-(1,3-oxazol-5-yl)benzenesulfonyl chloride
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4-(1,3-oxazol-5-yl)benzenesulfonyl chloride.
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic route for this compound?
The synthesis of this compound typically involves a two-step process. First, the 5-phenyl-1,3-oxazole core is synthesized. This is commonly achieved through the cyclization of α-bromoketones with amides, such as the reaction of α-bromoacetophenone with formamide. The resulting 5-phenyl-1,3-oxazole is then subjected to chlorosulfonation to introduce the sulfonyl chloride group onto the para-position of the phenyl ring.
Q2: What are the common reagents used for the chlorosulfonation step?
The most common reagent for the chlorosulfonation of the phenyl-oxazole core is chlorosulfonic acid (ClSO₃H). Often, thionyl chloride (SOCl₂) is used in conjunction with chlorosulfonic acid or to convert the intermediate sulfonic acid to the final sulfonyl chloride.
Q3: What are the most common side products I might encounter in this synthesis?
Several side products can form during the synthesis of this compound. Being aware of these potential impurities is crucial for troubleshooting and purification. The most common side products are:
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4-(1,3-oxazol-5-yl)benzenesulfonic acid: This is the product of hydrolysis of the desired sulfonyl chloride. It is a common impurity, especially during aqueous work-up or if moisture is present in the reaction.
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Isomeric Sulfonyl Chlorides: Although the para-substituted product is generally favored, small amounts of ortho- and meta-isomers of the sulfonyl chloride can also be formed during the electrophilic aromatic substitution reaction.
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Di-(4-(1,3-oxazol-5-yl)phenyl)sulfone: Analogous to the formation of diphenyl sulfone in the synthesis of benzenesulfonyl chloride, this sulfone byproduct can be formed, particularly if the reaction temperature is not carefully controlled.
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Ring-Opened Products: The oxazole ring is sensitive to strong acids.[1] Under the harsh acidic conditions of chlorosulfonation, the oxazole ring can potentially undergo cleavage, leading to a variety of sulfonated, open-chain impurities.
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Unreacted 5-phenyl-1,3-oxazole: Incomplete reaction will result in the presence of the starting material in the crude product.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis and suggests potential solutions.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low yield of the desired product | 1. Incomplete reaction. 2. Hydrolysis of the sulfonyl chloride during work-up. 3. Formation of significant amounts of side products. 4. Decomposition of the oxazole ring. | 1. Increase the reaction time or temperature, but monitor carefully to avoid increased side product formation. 2. Ensure anhydrous conditions throughout the reaction and work-up. Use a non-aqueous work-up if possible, or minimize contact time with water. 3. Optimize reaction conditions (temperature, stoichiometry of reagents) to minimize side product formation. 4. Use the mildest possible reaction conditions. Consider a two-step approach: sulfonation followed by conversion to the sulfonyl chloride with a milder reagent like thionyl chloride. |
| Product is an oil or fails to crystallize | 1. Presence of significant impurities, particularly the sulfonic acid or sulfone byproducts. 2. Residual solvent. | 1. Purify the crude product using column chromatography on silica gel. 2. Ensure the product is thoroughly dried under vacuum. |
| Product rapidly decomposes upon storage | 1. Presence of residual acid. 2. Hydrolysis due to atmospheric moisture. | 1. Wash the product thoroughly with cold water or a dilute sodium bicarbonate solution during work-up to remove any residual acid. 2. Store the purified product in a desiccator under an inert atmosphere (e.g., nitrogen or argon). |
| NMR spectrum shows complex aromatic signals | 1. Presence of isomeric sulfonyl chlorides. 2. Presence of the sulfone byproduct. | 1. Purification by column chromatography or recrystallization may be necessary to isolate the desired para-isomer. 2. The sulfone byproduct will have a distinct set of aromatic signals. Purification is required. |
| Mass spectrometry shows a peak corresponding to the sulfonic acid | 1. Incomplete conversion of the sulfonic acid to the sulfonyl chloride. 2. Hydrolysis of the product during sample preparation or analysis. | 1. Ensure a sufficient excess of the chlorinating agent (e.g., thionyl chloride) and adequate reaction time. 2. Prepare the sample for mass spectrometry in an aprotic solvent and analyze it promptly. |
Summary of Potential Side Products
| Side Product | Chemical Formula | Molecular Weight ( g/mol ) | Reason for Formation | Suggested Removal Method |
| 4-(1,3-oxazol-5-yl)benzenesulfonic acid | C₉H₇NO₄S | 225.22 | Hydrolysis of the sulfonyl chloride. | Aqueous extraction with a mild base (e.g., sodium bicarbonate solution). |
| Isomeric Sulfonyl Chlorides | C₉H₆ClNO₃S | 243.67 | Non-regioselective sulfonation. | Column chromatography or fractional crystallization. |
| Di-(4-(1,3-oxazol-5-yl)phenyl)sulfone | C₁₈H₁₂N₂O₄S | 364.37 | Over-reaction or high temperatures. | Column chromatography or recrystallization. |
| Ring-Opened Products | Variable | Variable | Decomposition of the oxazole ring in strong acid. | Column chromatography. |
Experimental Protocols
While a specific, detailed, and publicly available experimental protocol for the synthesis of this compound is not readily found in the searched literature, a general procedure can be inferred from the synthesis of analogous compounds.[2]
Step 1: Synthesis of 5-phenyl-1,3-oxazole (General Procedure)
A mixture of α-bromoacetophenone and a slight excess of formamide is heated. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled and poured into water. The product is then extracted with an organic solvent (e.g., ethyl acetate), and the organic layer is washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Step 2: Chlorosulfonation of 5-phenyl-1,3-oxazole (General Procedure)
5-phenyl-1,3-oxazole is added portion-wise to an excess of cold (0-5 °C) chlorosulfonic acid with vigorous stirring. After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for several hours. The reaction is then carefully quenched by pouring it onto crushed ice. The precipitated solid is collected by filtration, washed with cold water, and dried under vacuum. This crude product, which may be a mixture of the sulfonyl chloride and sulfonic acid, can then be treated with thionyl chloride to ensure complete conversion to the sulfonyl chloride.[2] The final product is typically purified by recrystallization or column chromatography.
Troubleshooting Workflow
Below is a logical workflow to help troubleshoot common issues during the synthesis.
References
optimizing reaction conditions for amination of 4-(1,3-oxazol-5-yl)benzenesulfonyl chloride
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the optimization of reaction conditions for the amination of 4-(1,3-oxazol-5-yl)benzenesulfonyl chloride.
Frequently Asked Questions (FAQs)
Q1: What is the general reaction scheme for the amination of this compound?
A1: The general reaction involves the nucleophilic attack of a primary or secondary amine on the electrophilic sulfur atom of the sulfonyl chloride, leading to the formation of a sulfonamide and hydrochloric acid. The acid is typically neutralized by a base.
Q2: What are the recommended starting conditions for this amination reaction?
A2: A reliable starting point for the amination of this compound involves the slow addition of the sulfonyl chloride to a solution of the amine in a mixture of pyridine and chloroform at 0 °C.[1][2] This method has been reported to provide good yields for similar 1,3-oxazole sulfonamides.[1][2]
Q3: Is the 1,3-oxazole ring stable under typical amination conditions?
A3: The 1,3-oxazole ring is a weakly basic aromatic heterocycle and is generally stable under the recommended reaction conditions.[3][4][5] Using a non-nucleophilic base like pyridine at low temperatures (0 °C) helps to ensure the integrity of the oxazole ring.[1][2] Harsh conditions, such as strong nucleophilic bases or high temperatures, should be approached with caution as they could potentially lead to side reactions, though specific data on the degradation of this compound under these conditions is limited.
Q4: What are some common side reactions to be aware of?
A4: The primary side reaction is the hydrolysis of the sulfonyl chloride by any residual water in the reaction mixture, which would lead to the formation of the corresponding sulfonic acid and a reduction in yield. Additionally, if the amine starting material contains other nucleophilic functional groups, competitive reactions may occur.
Q5: How can the product, a 4-(1,3-oxazol-5-yl)benzenesulfonamide, be purified?
A5: Purification of the final sulfonamide product can typically be achieved through standard techniques such as recrystallization or column chromatography. The choice of solvent for recrystallization or the mobile phase for chromatography will depend on the specific properties of the synthesized sulfonamide.
Troubleshooting Guide
This guide addresses common issues encountered during the amination of this compound.
| Issue | Potential Cause(s) | Troubleshooting Suggestions |
| Low or No Product Formation | 1. Inactive Sulfonyl Chloride: The this compound may have degraded due to moisture. 2. Poorly Nucleophilic Amine: The amine substrate may be sterically hindered or electronically deactivated. 3. Insufficient Reaction Time or Temperature: The reaction may not have proceeded to completion. | 1. Check Starting Material: Confirm the integrity of the sulfonyl chloride by an analytical method like NMR or IR spectroscopy. Store it under anhydrous conditions. 2. Modify Reaction Conditions: For less reactive amines, consider increasing the reaction temperature gradually (e.g., to room temperature) and monitoring the reaction progress by TLC or LC-MS. The use of a stronger, non-nucleophilic base like DBU could be explored cautiously. 3. Extend Reaction Time: Allow the reaction to stir for a longer period, monitoring its progress. |
| Multiple Spots on TLC (Impure Product) | 1. Hydrolysis of Sulfonyl Chloride: Presence of water in the reaction. 2. Side Reactions with the Amine: The amine may have other reactive functional groups. 3. Decomposition of the Oxazole Ring: Although less likely under mild conditions, it is a possibility with harsher reagents or higher temperatures. | 1. Ensure Anhydrous Conditions: Use freshly distilled, anhydrous solvents and dry glassware. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). 2. Protecting Groups: If the amine contains other nucleophilic groups (e.g., hydroxyl or thiol), consider using appropriate protecting groups. 3. Optimize Conditions: Revert to the recommended milder conditions (pyridine, 0 °C) if harsher conditions were used. Analyze the byproducts to understand the decomposition pathway. |
| Product is Difficult to Purify | 1. Co-eluting Impurities: Impurities may have similar polarity to the desired product. 2. Product Insolubility/High Polarity: The sulfonamide may be difficult to handle with standard chromatographic techniques. | 1. Vary Chromatographic Conditions: Try different solvent systems for column chromatography. Sometimes a small change in solvent polarity or the addition of a modifier (e.g., a small amount of acetic acid or triethylamine) can improve separation. 2. Recrystallization: Attempt recrystallization from a variety of solvents or solvent mixtures. 3. Alternative Purification: Consider preparative TLC or HPLC for difficult separations. |
Experimental Protocols
Optimized Protocol for the Amination of this compound [1][2]
This protocol is based on a successful procedure for the synthesis of analogous 1,3-oxazole sulfonamides.
Materials:
-
This compound
-
Primary or secondary amine (1.0 equivalent)
-
Anhydrous pyridine
-
Anhydrous chloroform
-
Dry glassware
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere, dissolve the amine (1.0 eq.) in a mixture of anhydrous pyridine and anhydrous chloroform.
-
Cool the solution to 0 °C using an ice bath.
-
Dissolve this compound (1.0 to 1.2 eq.) in a minimal amount of anhydrous chloroform.
-
Slowly add the sulfonyl chloride solution dropwise to the cooled amine solution over a period of 15-30 minutes with constant stirring.
-
Allow the reaction mixture to stir at 0 °C and monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Once the reaction is complete, quench the reaction by the addition of cold water or a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with an organic solvent such as dichloromethane or ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and filter.
-
Concentrate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to afford the pure 4-(1,3-oxazol-5-yl)benzenesulfonamide.
Data Presentation
Table 1: Representative Reaction Conditions for Amination of Aryl Sulfonyl Chlorides
| Entry | Sulfonyl Chloride | Amine | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 1 | This compound derivative | Various anilines | Pyridine | Chloroform | 0 | - | Good | [1][2] |
| 2 | 4-(Boc-amino)-benzenesulfonyl chloride | Methyl-3-amino-1,2-oxazole-5-carboxylate | Pyridine | Dry Pyridine | RT | 24 | 92 | [6] |
| 3 | Benzenesulfonyl chloride | Substituted aromatic amines | Pyridine | Acetone | - | - | - | [7] |
| 4 | 4-Nitrobenzenesulfonyl chloride | L-tryptophan | - | Methanol | - | - | - |
Note: The table includes data from analogous reactions to provide a comparative context. The conditions from Entry 1 are recommended as a starting point for this compound.
Mandatory Visualizations
Caption: A streamlined workflow for the amination of this compound.
Caption: A decision tree for troubleshooting common issues in the amination reaction.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Design, Synthesis, and Biological Evaluation of Novel 1,3-Oxazole Sulfonamides as Tubulin Polymerization Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. thepharmajournal.com [thepharmajournal.com]
- 4. Synthesis, Reactions and Medicinal Uses of Oxazole | Pharmaguideline [pharmaguideline.com]
- 5. courseware.cutm.ac.in [courseware.cutm.ac.in]
- 6. pubs.rsc.org [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
troubleshooting failed reactions with 4-(1,3-oxazol-5-yl)benzenesulfonyl chloride
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-(1,3-oxazol-5-yl)benzenesulfonyl chloride. The information is presented in a question-and-answer format to address common issues encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
This compound is a chemical compound featuring a benzenesulfonyl chloride moiety substituted with an oxazole ring.[1] It is primarily used as a building block in organic synthesis, particularly for the preparation of sulfonamides.[1] These sulfonamide derivatives are of significant interest in medicinal chemistry, notably as inhibitors of carbonic anhydrase, an enzyme implicated in various physiological processes.[2]
Q2: What are the key reactive sites on this compound?
The primary reactive site is the sulfonyl chloride (-SO₂Cl) group, which is highly electrophilic and readily reacts with nucleophiles such as amines and alcohols to form sulfonamides and sulfonate esters, respectively.[1][2] The oxazole ring can also participate in reactions, though it is generally stable under standard sulfonylation conditions.[3]
Q3: How should this compound be stored?
Due to its sensitivity to moisture, this compound should be stored in a tightly sealed container in a cool, dry place, preferably under an inert atmosphere (e.g., nitrogen or argon).[4] Exposure to water will lead to hydrolysis of the sulfonyl chloride to the corresponding sulfonic acid, rendering it inactive for sulfonamide formation.[2][4]
Troubleshooting Failed Reactions
Issue 1: Low or No Yield of the Desired Sulfonamide Product
Q: I am attempting to synthesize a sulfonamide by reacting this compound with a primary amine, but I am getting a very low yield or no product at all. What are the likely causes and how can I troubleshoot this?
A: Low or no yield in sulfonamide synthesis is a common issue that can arise from several factors. Below is a troubleshooting guide to help you identify and resolve the problem.
Potential Causes and Solutions:
| Potential Cause | Recommended Action |
| Degradation of this compound | Ensure the reagent has been properly stored away from moisture. Consider purchasing a fresh batch if hydrolysis is suspected. The hydrolyzed sulfonic acid is a common impurity.[2][4] |
| Low Nucleophilicity of the Amine | For weakly nucleophilic amines (e.g., anilines with electron-withdrawing groups), increase the reaction temperature. The addition of a catalyst such as 4-dimethylaminopyridine (DMAP) can also be effective.[5] |
| Steric Hindrance | If either the amine or the sulfonyl chloride is sterically hindered, the reaction rate will be slower. Prolong the reaction time and consider increasing the temperature. |
| Inappropriate Solvent | The choice of solvent is crucial. Aprotic solvents like dichloromethane (DCM), tetrahydrofuran (THF), or acetonitrile are generally preferred. Ensure the solvent is anhydrous.[5] |
| Incorrect Base | A base is typically required to neutralize the HCl generated during the reaction. Pyridine or triethylamine (TEA) are commonly used. For some reactions, an inorganic base like potassium carbonate may be suitable.[5] The choice of base can significantly impact the reaction outcome. |
| Sub-optimal Reaction Temperature | Reactions are often started at 0°C and then allowed to warm to room temperature. However, for less reactive starting materials, heating may be necessary. Monitor the reaction by TLC to determine the optimal temperature.[5] |
Experimental Protocols
General Protocol for the Synthesis of a Sulfonamide using this compound
This protocol provides a general procedure for the reaction of this compound with a primary amine.
Materials:
-
This compound
-
Primary amine
-
Anhydrous dichloromethane (DCM) or other suitable aprotic solvent
-
Pyridine or triethylamine (TEA)
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
Nitrogen or argon atmosphere setup
Procedure:
-
Dissolve the primary amine (1.0 equivalent) in anhydrous DCM in a round-bottom flask under an inert atmosphere.
-
Cool the solution to 0°C using an ice bath.
-
Add pyridine or TEA (1.1 to 1.5 equivalents) to the solution and stir for 10-15 minutes.
-
In a separate flask, dissolve this compound (1.05 equivalents) in a minimal amount of anhydrous DCM.
-
Add the solution of this compound dropwise to the cooled amine solution over 15-30 minutes.
-
Allow the reaction mixture to stir at 0°C for 1 hour, and then let it warm to room temperature.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, proceed with the appropriate aqueous work-up. This typically involves washing the organic layer with a dilute acid (e.g., 1M HCl) to remove excess amine and base, followed by a wash with saturated sodium bicarbonate solution, and finally with brine.[6]
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization or column chromatography.
Characterization Data for a Representative Sulfonamide:
The successful synthesis of the sulfonamide can be confirmed by various analytical techniques.[1][7]
| Analytical Technique | Expected Observations |
| ¹H NMR | Appearance of a new N-H signal (for primary amine reactants), and characteristic shifts in the aromatic and oxazole proton signals. |
| ¹³C NMR | Characteristic shifts in the carbon signals of the benzenesulfonyl and oxazole moieties upon sulfonamide formation. |
| FT-IR | Appearance of characteristic stretching bands for the S=O groups of the sulfonamide (typically around 1350 cm⁻¹ and 1160 cm⁻¹) and the N-H bond. |
| Mass Spectrometry | Observation of the molecular ion peak corresponding to the expected mass of the sulfonamide product. |
Visualizations
General Reaction Workflow
The following diagram illustrates a typical workflow for the synthesis and purification of a sulfonamide from this compound.
Caption: Workflow for sulfonamide synthesis.
Troubleshooting Logic Diagram
This diagram provides a logical approach to troubleshooting failed sulfonamide synthesis reactions.
Caption: Troubleshooting logic for low yield.
Signaling Pathway Context: Carbonic Anhydrase Inhibition
Sulfonamides derived from this compound are often designed as inhibitors of carbonic anhydrases (CAs). The general mechanism of action is depicted below.
Caption: Inhibition of Carbonic Anhydrase.
References
- 1. 4-(Oxazol-4-yl)benzene-1-sulfonyl chloride | 954368-94-6 | Benchchem [benchchem.com]
- 2. Buy 4-(Oxazol-2-yl)benzenesulfonyl chloride [smolecule.com]
- 3. tandfonline.com [tandfonline.com]
- 4. View of The Identification and synthesis of metabolites of 4-(5-methyl-1,3,4-oxadiazole-2-yl)-benzenesulfonamide | Research Results in Pharmacology [rrpharmacology.ru]
- 5. cbijournal.com [cbijournal.com]
- 6. rtong.people.ust.hk [rtong.people.ust.hk]
- 7. Synthesis, Characterization, and Antibacterial Activities of Novel Sulfonamides Derived through Condensation of Amino Group Containing Drugs, Amino Acids, and Their Analogs - PMC [pmc.ncbi.nlm.nih.gov]
stability issues of 4-(1,3-oxazol-5-yl)benzenesulfonyl chloride in solution
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability issues of 4-(1,3-oxazol-5-yl)benzenesulfonyl chloride in solution.
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments, offering potential causes and solutions.
| Issue | Potential Cause(s) | Recommended Action(s) |
| Rapid degradation of the compound upon dissolution. | The solvent contains water or other nucleophiles (e.g., alcohols). Sulfonyl chlorides are highly reactive and susceptible to hydrolysis. | Use anhydrous aprotic solvents (e.g., anhydrous acetonitrile, THF, DCM). Ensure all glassware is thoroughly dried before use. |
| The solvent is protic (e.g., methanol, ethanol, water). | If a protic solvent is required for your reaction, prepare a fresh stock solution of the sulfonyl chloride in an anhydrous aprotic solvent and add it to the reaction mixture at a controlled rate, preferably at a low temperature to minimize premature degradation. | |
| The solution has a basic pH. | Hydrolysis of sulfonyl chlorides is often accelerated under basic conditions. If possible, perform the reaction under neutral or slightly acidic conditions. | |
| Inconsistent reaction yields or formation of unexpected byproducts. | Degradation of the starting material. The primary degradation product is the corresponding sulfonic acid, 4-(1,3-oxazol-5-yl)benzenesulfonic acid, which is unreactive in typical sulfonylation reactions. | Confirm the purity of the starting material before use. Monitor the stability of the compound in the chosen solvent over the time course of the reaction using techniques like HPLC or TLC. |
| Instability of the oxazole ring. | While generally stable, the oxazole ring can be susceptible to strong oxidizing agents or photolysis. Protect the reaction from light and avoid strong oxidants if not essential for the desired transformation. | |
| Precipitate forms in the stock solution. | The compound has limited solubility in the chosen solvent. | Determine the solubility of the compound in the selected solvent before preparing a stock solution. Gentle warming or sonication may aid dissolution. |
| The precipitate is the sulfonic acid degradation product. | If the solution has been stored for an extended period, especially if exposed to moisture, the precipitate is likely the sulfonic acid. It is recommended to use freshly prepared solutions for best results. |
Frequently Asked Questions (FAQs)
Q1: What is the primary degradation pathway for this compound in solution?
A1: The primary degradation pathway is hydrolysis of the sulfonyl chloride group to the corresponding sulfonic acid, 4-(1,3-oxazol-5-yl)benzenesulfonic acid. This reaction is initiated by the presence of water and can be accelerated by nucleophiles and basic conditions.[1][2]
Q2: What are the recommended storage conditions for solid this compound?
A2: To ensure long-term stability, the solid compound should be stored in a tightly sealed container, in a cool, dry place, and preferably under an inert atmosphere (e.g., argon or nitrogen) to protect it from moisture.
Q3: What are the best practices for handling this compound in the lab?
A3: Due to its reactivity with moisture, it is crucial to handle this compound in a dry environment, for instance, in a glove box or under a stream of inert gas. Use dry glassware and anhydrous solvents. As with all sulfonyl chlorides, it is corrosive and should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
Q4: How can I monitor the stability of this compound in my reaction?
A4: The stability can be monitored by analytical techniques such as High-Performance Liquid Chromatography (HPLC) or Thin-Layer Chromatography (TLC). By taking aliquots of your solution at different time points, you can track the disappearance of the starting material and the appearance of the sulfonic acid degradation product.
Q5: Are there any known incompatibilities for this compound?
A5: Yes, this compound is incompatible with water, alcohols, primary and secondary amines (with which it will react to form sulfonamides), strong bases, and strong oxidizing agents.
Quantitative Stability Data
| Parameter | Condition | Effect on Stability | Rationale |
| Solvent | Protic (e.g., water, methanol) | Decreased | Protic solvents act as nucleophiles, leading to solvolysis. |
| Aprotic (e.g., acetonitrile, THF) | Increased | Aprotic solvents do not have a reactive proton and are less nucleophilic. | |
| pH | Acidic | Generally more stable than basic | Hydrolysis is often base-catalyzed. |
| Neutral | Moderate stability | Hydrolysis can still occur with residual water. | |
| Basic | Decreased | Hydroxide ions are strong nucleophiles that accelerate hydrolysis. | |
| Temperature | Elevated | Decreased | Increased temperature generally accelerates the rate of chemical reactions, including degradation. |
| Additives | Nucleophiles (e.g., amines) | Decreased | Reacts to form sulfonamides, consuming the sulfonyl chloride. |
Experimental Protocols
Protocol 1: General Procedure for Assessing the Stability of this compound in a Specific Solvent
This protocol outlines a general method to determine the stability of the title compound in a solvent of interest using HPLC analysis.
-
Preparation of Stock Solution:
-
Accurately weigh a known amount of this compound.
-
Dissolve it in a known volume of the anhydrous solvent of interest to make a stock solution of a specific concentration (e.g., 1 mg/mL).
-
-
Incubation:
-
Transfer the solution to a sealed vial to prevent solvent evaporation and moisture ingress.
-
Maintain the vial at a constant temperature (e.g., room temperature or a specific reaction temperature).
-
-
Time-Point Sampling:
-
At designated time points (e.g., 0, 1, 2, 4, 8, and 24 hours), withdraw a small aliquot of the solution.
-
Immediately quench the aliquot by diluting it in a suitable mobile phase to stop further degradation.
-
-
HPLC Analysis:
-
Analyze the samples by a suitable reverse-phase HPLC method. A C18 column is often a good starting point.
-
The mobile phase could consist of an acetonitrile/water gradient with a UV detector set to an appropriate wavelength to monitor both the starting material and the sulfonic acid product.
-
Quantify the peak area of this compound at each time point.
-
-
Data Analysis:
-
Plot the percentage of the remaining this compound against time.
-
From this plot, you can determine the half-life (t½) of the compound under the tested conditions.
-
Visualizations
Caption: Primary degradation pathway of this compound.
Caption: Troubleshooting workflow for stability issues.
References
Technical Support Center: Workup Procedures for Reactions Containing 4-(1,3-oxazol-5-yl)benzenesulfonyl Chloride
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the workup of reactions involving 4-(1,3-oxazol-5-yl)benzenesulfonyl chloride. This resource is designed to assist researchers in overcoming common challenges encountered during the synthesis of sulfonamides and related compounds.
Troubleshooting Guide
This section addresses specific issues that may arise during the workup of reactions with this compound, providing potential causes and actionable solutions.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | Hydrolysis of this compound: This is a common side reaction, especially in the presence of water or other nucleophilic species. The sulfonyl chloride is highly reactive and can readily convert to the corresponding sulfonic acid, which will not participate in the desired sulfonamide formation. | - Ensure Anhydrous Conditions: Thoroughly dry all glassware and use anhydrous solvents. If possible, conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).- Controlled Aqueous Workup: If an aqueous workup is necessary, perform it at a low temperature (0-5 °C) and as quickly as possible to minimize hydrolysis. The low solubility of the sulfonyl chloride in water can offer some protection against extensive hydrolysis.[1] |
| Poor Reactivity of the Amine: Electron-deficient anilines or sterically hindered amines exhibit lower nucleophilicity and may react slowly or incompletely with the sulfonyl chloride.[1] | - Increase Reaction Temperature: Gently heating the reaction mixture may be necessary to drive the reaction to completion.- Use a Catalyst: The addition of a catalyst such as 4-dimethylaminopyridine (DMAP) can enhance the reaction rate by forming a more reactive intermediate.[1] | |
| Presence of a Water-Soluble Byproduct | Formation of 4-(1,3-oxazol-5-yl)benzenesulfonic acid: This is a direct result of the hydrolysis of the starting sulfonyl chloride. The sulfonic acid is typically soluble in the aqueous phase during extraction. | - Optimize Reaction Conditions: As with low yield, minimizing water content and reaction time can reduce the formation of this byproduct.- Purification: If formed, the sulfonic acid can usually be separated from the desired sulfonamide product during the aqueous workup, as the sulfonamide is typically less soluble in water. |
| Difficulty in Product Purification | Formation of Multiple Sulfonylation Products: If the amine reactant has more than one nucleophilic site, multiple sulfonylation can occur. | - Control Stoichiometry: Use a precise stoichiometry of reactants, often with a slight excess of the amine, to favor monosulfonylation.- Slow Addition: Add the this compound solution dropwise to the amine solution at a controlled temperature to minimize side reactions. |
| Product is an Oil or Gummy Solid | Presence of Impurities: Residual solvent, unreacted starting materials, or byproducts can prevent the product from crystallizing. |
Frequently Asked Questions (FAQs)
Q1: What is a general workup procedure for a reaction between this compound and an amine?
A1: A typical workup procedure involves quenching the reaction, separating the product from water-soluble byproducts, and isolating the final compound. A general protocol is as follows:
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Quenching: Once the reaction is complete (as monitored by TLC or LC-MS), carefully pour the reaction mixture into ice-cold water. This will precipitate the crude product and hydrolyze any remaining sulfonyl chloride.
-
Extraction: If the product is soluble in a water-immiscible organic solvent, extract the aqueous mixture with a suitable solvent (e.g., ethyl acetate, dichloromethane).
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Washing: Wash the organic layer sequentially with a dilute acid (e.g., 1N HCl) to remove any unreacted amine, followed by a saturated sodium bicarbonate solution to remove any 4-(1,3-oxazol-5-yl)benzenesulfonic acid, and finally with brine.
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purification: The crude product can be further purified by recrystallization, trituration, or column chromatography.
Q2: How can I minimize the hydrolysis of this compound during the reaction and workup?
A2: To minimize hydrolysis, it is crucial to maintain anhydrous conditions throughout the reaction. Use freshly distilled, dry solvents and ensure all glassware is oven-dried. Running the reaction under an inert atmosphere will also help. During the workup, perform any aqueous steps quickly and at low temperatures (ice bath).
Q3: My desired sulfonamide product is water-soluble. How should I modify the workup?
A3: If your product is water-soluble, extraction with a water-immiscible organic solvent will be ineffective. In this case, after quenching the reaction, you may need to lyophilize (freeze-dry) the aqueous solution to remove the water. The resulting solid will be a mixture of your product and salts. Further purification will be necessary, likely involving column chromatography with a polar mobile phase or reverse-phase HPLC.
Q4: What are the common side products to expect in a reaction involving this compound?
A4: The most common side product is 4-(1,3-oxazol-5-yl)benzenesulfonic acid, formed from the hydrolysis of the starting material. If the amine has multiple reactive sites, you may also see di-sulfonated or other polysulfonated products.
Experimental Protocols
General Experimental Protocol for the Synthesis of N-Aryl-4-(1,3-oxazol-5-yl)benzenesulfonamide
This protocol provides a general method for the synthesis of a sulfonamide from this compound and a substituted aniline.
Materials:
-
This compound
-
Substituted aniline (1.0 - 1.2 equivalents)
-
Pyridine (or another suitable base)
-
Anhydrous dichloromethane (DCM) or other suitable aprotic solvent
-
1N Hydrochloric acid
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate or magnesium sulfate
Procedure:
-
In a dry round-bottom flask under an inert atmosphere, dissolve the substituted aniline in anhydrous DCM.
-
Add pyridine to the solution and cool the mixture to 0 °C in an ice bath.
-
In a separate flask, dissolve this compound in a minimal amount of anhydrous DCM.
-
Add the sulfonyl chloride solution dropwise to the stirring aniline solution at 0 °C over a period of 15-30 minutes.
-
Allow the reaction mixture to warm to room temperature and stir for 2-16 hours, monitoring the progress by TLC or LC-MS.
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Upon completion, dilute the reaction mixture with DCM and transfer it to a separatory funnel.
-
Wash the organic layer sequentially with 1N HCl, water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexanes) or by silica gel column chromatography.
Visualizations
Caption: Experimental workflow for the synthesis and workup of N-aryl-4-(1,3-oxazol-5-yl)benzenesulfonamides.
Caption: Troubleshooting decision tree for reactions with this compound.
References
Catalyst Selection for Cross-Coupling with 4-(1,3-Oxazol-5-yl)benzenesulfonyl Chloride Derivatives: A Technical Support Center
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in cross-coupling reactions with 4-(1,3-oxazol-5-yl)benzenesulfonyl chloride derivatives.
Frequently Asked Questions (FAQs)
Q1: Which type of cross-coupling reaction is most suitable for this compound?
A1: Palladium-catalyzed Suzuki-Miyaura coupling is a highly versatile and commonly employed method for arylsulfonyl chlorides and is a recommended starting point. Heck and Sonogashira couplings are also viable options for introducing alkene and alkyne functionalities, respectively. Nickel-catalyzed couplings can be a cost-effective alternative.
Q2: What is the best palladium catalyst to start with for a Suzuki-Miyaura coupling of this substrate?
A2: A good starting point is Pd(PPh₃)₄ due to its general effectiveness in couplings with sulfonyl chlorides. Alternatively, a combination of a palladium source like Pd₂(dba)₃ with a phosphine ligand, such as XPhos or SPhos, can offer enhanced reactivity and scope.
Q3: Can the 1,3-oxazole substituent interfere with the catalytic cycle?
A3: Yes, the nitrogen atom of the oxazole ring can potentially coordinate to the palladium catalyst. This can be either beneficial, acting as an internal ligand and facilitating the reaction, or detrimental, leading to catalyst inhibition. If catalyst inhibition is suspected, the use of more electron-rich and bulky ligands or higher catalyst loading might be necessary.
Q4: What are the key considerations for selecting a base in these cross-coupling reactions?
A4: The choice of base is critical and can significantly impact the reaction yield. For Suzuki-Miyaura couplings, inorganic bases like K₂CO₃, K₃PO₄, and Cs₂CO₃ are commonly used. It is crucial to use an anhydrous base as water can affect the stability of the boronic acid and the outcome of the reaction.
Q5: Are there any specific safety precautions to consider when working with sulfonyl chlorides?
A5: Yes, sulfonyl chlorides are reactive compounds and can be corrosive and moisture-sensitive. They should be handled in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves and safety glasses, should be worn. Reactions should be carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent hydrolysis of the sulfonyl chloride.
Troubleshooting Guides
Problem 1: Low to No Product Yield
| Potential Cause | Troubleshooting Steps |
| Inactive Catalyst | - Use a fresh batch of palladium catalyst. - Ensure the catalyst is properly handled and stored under inert conditions. - For Pd(0) catalysts, ensure rigorous exclusion of air to prevent oxidation. - Consider using a pre-catalyst that is more air-stable. |
| Catalyst Inhibition by Oxazole | - Increase the catalyst loading in increments (e.g., from 2 mol% to 5 mol%). - Screen a panel of bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos, RuPhos) that can favor the desired catalytic cycle over catalyst sequestration by the oxazole. - Consider using a nickel-based catalyst, which may have a different coordination preference. |
| Ineffective Base | - Screen different inorganic bases (K₂CO₃, K₃PO₄, Cs₂CO₃). - Ensure the base is finely powdered and anhydrous. - For Suzuki couplings, consider adding a small amount of water if using an anhydrous solvent, as it can sometimes facilitate the transmetalation step. |
| Poor Solvent Choice | - Screen common solvents for the specific cross-coupling reaction (e.g., THF, dioxane, toluene, DMF). - Ensure the solvent is anhydrous and deoxygenated. |
| Decomposition of Starting Materials | - Check the purity of the this compound and the coupling partner. - Ensure all reagents are handled under inert atmosphere to prevent degradation. |
| Sub-optimal Reaction Temperature | - Gradually increase the reaction temperature. Cross-coupling reactions with sulfonyl chlorides often require elevated temperatures. |
Problem 2: Formation of Side Products (e.g., Homocoupling)
| Potential Cause | Troubleshooting Steps |
| Decomposition of the Organoboron Reagent (Suzuki) | - Use fresh, high-purity boronic acid or ester. - Minimize the reaction time. - Ensure the base is not too strong, which can promote decomposition. |
| Oxidative Homocoupling of the Alkyne (Sonogashira) | - Rigorously degas the reaction mixture to remove oxygen. - Use a copper(I) co-catalyst, but be aware that it can also promote Glaser coupling. Consider a copper-free Sonogashira protocol. |
| Side Reactions of the Sulfonyl Chloride | - Reduction of the sulfonyl chloride can sometimes occur. Ensure the reaction conditions are not overly reducing. |
Quantitative Data Summary
The following tables summarize typical reaction conditions and yields for different cross-coupling reactions of arylsulfonyl chlorides. Please note that these are general conditions and may require optimization for this compound.
Table 1: Suzuki-Miyaura Coupling of Arylsulfonyl Chlorides
| Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Pd(PPh₃)₄ (5) | - | K₂CO₃ (2) | Toluene/H₂O | 100 | 12 | 70-90 |
| Pd₂(dba)₃ (2) | XPhos (4) | K₃PO₄ (2) | Dioxane | 100 | 16 | 85-95 |
| Pd(OAc)₂ (2) | SPhos (4) | Cs₂CO₃ (2) | THF | 80 | 24 | 80-92 |
| NiCl₂(dppp) (10) | - | K₃PO₄ (3) | Toluene | 110 | 24 | 75-88 |
Table 2: Heck Coupling of Arylsulfonyl Chlorides
| Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Pd(OAc)₂ (2) | P(o-tol)₃ (4) | Et₃N (2) | DMF | 120 | 24 | 60-80 |
| PdCl₂(PPh₃)₂ (5) | - | NaOAc (3) | DMA | 130 | 18 | 65-85 |
| Herrmann's catalyst (1) | - | K₂CO₃ (2) | NMP | 140 | 12 | 70-90 |
Table 3: Sonogashira Coupling of Arylsulfonyl Chlorides
| Catalyst (mol%) | Co-catalyst (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Pd(PPh₃)₄ (5) | CuI (10) | Et₃N | THF | 65 | 12 | 70-85 |
| PdCl₂(PPh₃)₂ (2) | CuI (5) | i-Pr₂NH | Dioxane | 80 | 16 | 75-90 |
| Pd₂(dba)₃ (2) / P(t-Bu)₃ (4) | CuI (5) | K₂CO₃ (2) | THF | Reflux | 12 | 80-95 |
Experimental Protocols
General Procedure for Suzuki-Miyaura Coupling
-
To an oven-dried Schlenk tube, add the this compound (1.0 equiv), the boronic acid or ester (1.2-1.5 equiv), the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%), and the base (e.g., K₂CO₃, 2.0 equiv).
-
Evacuate and backfill the tube with an inert gas (argon or nitrogen) three times.
-
Add the anhydrous, degassed solvent (e.g., toluene/water 4:1) via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 100 °C) and stir for the specified time (e.g., 12-24 hours).
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
General Procedure for Heck Coupling
-
To an oven-dried Schlenk tube, add the this compound (1.0 equiv), the palladium catalyst (e.g., Pd(OAc)₂, 2 mol%), and the ligand (e.g., P(o-tol)₃, 4 mol%).
-
Evacuate and backfill the tube with an inert gas three times.
-
Add the anhydrous, degassed solvent (e.g., DMF), the alkene (1.5 equiv), and the base (e.g., Et₃N, 2.0 equiv) via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 120 °C) and stir for the specified time (e.g., 18-24 hours).
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction, dilute with water, and extract with an organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate.
-
Purify the crude product by column chromatography.
General Procedure for Sonogashira Coupling
-
To an oven-dried Schlenk tube, add the this compound (1.0 equiv), the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%), and the copper(I) co-catalyst (e.g., CuI, 10 mol%).
-
Evacuate and backfill the tube with an inert gas three times.
-
Add the anhydrous, degassed solvent (e.g., THF) and the base (e.g., Et₃N) via syringe.
-
Add the terminal alkyne (1.2 equiv) dropwise.
-
Heat the reaction mixture to the desired temperature (e.g., 65 °C) and stir for the specified time (e.g., 12 hours).
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction, filter through a pad of celite, and concentrate the filtrate.
-
Purify the crude product by column chromatography.
Visualizations
Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
minimizing impurity formation in the synthesis of 4-(1,3-oxazol-5-yl)benzenesulfonyl chloride
Technical Support Center: Synthesis of 4-(1,3-oxazol-5-yl)benzenesulfonyl chloride
This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing impurity formation during the synthesis of this compound.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: What is the most common synthetic route and what are the critical steps?
A1: The most prevalent method is the direct chlorosulfonation of a 4-phenyl-1,3-oxazole precursor using an excess of chlorosulfonic acid (ClSO₃H).[1][2] The key challenges are controlling the reaction's exothermicity and preventing the hydrolysis of the product during workup.
Q2: My primary impurity is the corresponding sulfonic acid. How can I prevent its formation?
A2: The formation of 4-(1,3-oxazol-5-yl)benzenesulfonic acid is the most common issue, resulting from the hydrolysis of the sulfonyl chloride product.[3][4]
Prevention Strategies:
-
Anhydrous Conditions: It is critical to use thoroughly dried glassware and anhydrous reagents. The reaction should be conducted under an inert atmosphere (e.g., nitrogen or argon) to strictly exclude moisture.[3][5]
-
Controlled Quenching: The reaction mixture must be quenched by pouring it slowly onto crushed ice or into ice-cold water with vigorous stirring.[3][6] This rapid cooling and precipitation of the water-insoluble sulfonyl chloride minimizes its contact time with the aqueous environment, thus reducing hydrolysis.[7][8]
-
Temperature Control: Perform the quenching step at low temperatures (0-5 °C) to decrease the rate of hydrolysis.[7]
Removal Strategy:
-
If sulfonic acid is present in the crude product, it can often be removed by washing the crude solid with cold water or a cold aqueous HCl solution. The sulfonic acid is more water-soluble than the sulfonyl chloride and will be extracted into the aqueous phase.[3]
Q3: The reaction mixture is turning dark brown or black. What is causing this and how can it be avoided?
A3: Dark coloration or tar formation is typically a sign of uncontrolled side reactions or decomposition, often caused by excessive heat.
Likely Causes & Solutions:
-
High Temperature: The chlorosulfonation reaction is highly exothermic.[9] The temperature must be carefully controlled, especially during the addition of the 4-phenyl-1,3-oxazole precursor to the chlorosulfonic acid. Maintain the temperature at 0-5 °C during addition and allow the reaction to proceed at a controlled temperature (e.g., room temperature) only after the initial exotherm has subsided.[10]
-
Aggressive Reagents: Using oleum (fuming sulfuric acid) or excess sulfur trioxide can lead to more side reactions and charring if not properly controlled.[1][10] Using chlorosulfonic acid as both the reagent and solvent is a common and controllable method.[2]
Q4: My yield is low, and I have a significant amount of unreacted starting material. What can I do?
A4: Low conversion can be due to insufficient reagent, low temperature, or short reaction time.
Troubleshooting Steps:
-
Stoichiometry: Ensure at least two, and often more (4-5 equivalents), of chlorosulfonic acid are used relative to the starting aryl oxazole. One equivalent is consumed in the sulfonation, and the excess drives the reaction toward the sulfonyl chloride.[1][2]
-
Reaction Time and Temperature: After the initial controlled addition at low temperature, the reaction may need to be stirred at room temperature or gently heated (e.g., 50-60 °C) for several hours to ensure complete conversion.[11] Reaction progress should be monitored by a suitable technique like TLC or HPLC.[3]
Q5: I'm observing di-sulfonated or other isomeric impurities. How can these be minimized?
A5: The formation of di-sulfonated byproducts or other isomers is a risk in many electrophilic aromatic substitution reactions.
Control Measures:
-
Temperature Control: Running the reaction at the lowest feasible temperature that still allows for a reasonable reaction rate can improve regioselectivity and reduce the formation of multiple substitution products.
-
Solvent Choice: While often run "neat" in excess chlorosulfonic acid, using an inert solvent like chloroform or dichloromethane can sometimes help moderate the reaction and improve selectivity.[2]
Quantitative Data Summary
While specific quantitative data for this exact synthesis is sparse in publicly available literature, the following table provides typical reaction parameters for aryl chlorosulfonation that can be adapted and optimized.
| Parameter | Recommended Range | Rationale & Notes |
| Reagent Stoichiometry | 4-5 eq. Chlorosulfonic Acid | Excess reagent acts as both solvent and reactant, driving the equilibrium towards the sulfonyl chloride.[2] |
| Addition Temperature | 0 - 5 °C | Controls the initial exotherm of the reaction, preventing degradation and side-product formation.[10] |
| Reaction Temperature | 25 - 60 °C | After addition, the temperature can be raised to drive the reaction to completion. Monitor via TLC/HPLC.[11] |
| Reaction Time | 2 - 12 hours | Highly dependent on substrate reactivity and reaction temperature.[11][12] |
| Quenching Temperature | 0 - 5 °C | Minimizes hydrolysis of the sulfonyl chloride product to the sulfonic acid impurity.[7] |
Illustrative Diagrams
Reaction Pathway and Impurity Formation
The following diagram illustrates the desired synthetic pathway to this compound and the principal hydrolysis side-reaction.
Caption: Key reaction steps and the formation of the sulfonic acid impurity.
Troubleshooting Workflow
This diagram provides a logical workflow for diagnosing and solving common issues during the synthesis.
Caption: A decision tree for troubleshooting common synthesis problems.
Detailed Experimental Protocol
This protocol is a representative procedure for the synthesis of this compound, emphasizing steps to minimize impurity formation.
Materials and Equipment:
-
4-phenyl-1,3-oxazole
-
Chlorosulfonic acid (ClSO₃H), freshly opened or distilled
-
Crushed ice and deionized water
-
Dichloromethane (DCM) or other suitable organic solvent
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Round-bottom flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet
-
Ice-water bath
-
Standard glassware for workup and purification
Procedure:
-
Preparation: Assemble the reaction apparatus and dry all glassware in an oven (e.g., at 120 °C) for several hours and allow to cool under a stream of dry nitrogen or in a desiccator.
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, add chlorosulfonic acid (4.5 equivalents). Cool the flask to 0-5 °C using an ice-water bath.
-
Substrate Addition: Dissolve 4-phenyl-1,3-oxazole (1.0 equivalent) in a minimal amount of anhydrous DCM (optional, if starting material is solid) and add it to the dropping funnel. Add the solution dropwise to the cold, stirring chlorosulfonic acid over 30-60 minutes. Maintain the internal temperature of the reaction mixture below 10 °C throughout the addition.
-
Reaction: Once the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for an additional 2-4 hours. Monitor the reaction's progress by taking small aliquots, quenching them in ice, extracting with ethyl acetate, and analyzing by TLC against the starting material. If the reaction is sluggish, it can be gently heated to 40-50 °C.
-
Quenching (Critical Step): Prepare a large beaker containing a vigorously stirring slurry of crushed ice and water. Very slowly and carefully, pour the reaction mixture into the ice slurry. The product should precipitate as a white or off-white solid. This step should be performed in a well-ventilated fume hood as large volumes of HCl gas are evolved.[6]
-
Isolation: Collect the precipitated solid by vacuum filtration. Wash the filter cake thoroughly with several portions of cold deionized water to remove residual acids.
-
Drying: Press the crude solid as dry as possible on the filter. For further drying, dissolve the solid in dichloromethane, separate it from any residual water, dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product must be thoroughly dried as any residual water will cause decomposition upon storage.[6]
-
Purification: If necessary, the crude product can be purified by recrystallization. A non-polar solvent like hexane or a mixture of hexane and ethyl acetate is often suitable. The pure product should be stored in a desiccator to prevent hydrolysis.
References
- 1. api.pageplace.de [api.pageplace.de]
- 2. globalspec.com [globalspec.com]
- 3. benchchem.com [benchchem.com]
- 4. An Automated Continuous Synthesis and Isolation for the Scalable Production of Aryl Sulfonyl Chlorides [mdpi.com]
- 5. benchchem.com [benchchem.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. FR2795723A1 - PROCESS FOR PREPARING SULPHONATE SALTS VIA ALKALINE HYDROLYSIS OF THE CORRESPONDING SULFONYL CHLORIDES - Google Patents [patents.google.com]
- 10. Buy 4-(Oxazol-2-yl)benzenesulfonyl chloride [smolecule.com]
- 11. rsc.org [rsc.org]
- 12. View of The Identification and synthesis of metabolites of 4-(5-methyl-1,3,4-oxadiazole-2-yl)-benzenesulfonamide | Research Results in Pharmacology [rrpharmacology.ru]
Technical Support Center: Safe Disposal of 4-(1,3-oxazol-5-yl)benzenesulfonyl Chloride Waste
This guide provides detailed procedures and answers to frequently asked questions regarding the safe handling and disposal of waste containing 4-(1,3-oxazol-5-yl)benzenesulfonyl chloride. Adherence to these protocols is crucial for ensuring laboratory safety and environmental compliance.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What are the primary hazards associated with this compound waste?
A1: this compound is a water-reactive, corrosive compound.[1][2] The primary hazards stem from its reactivity with water or moisture, which leads to hydrolysis, forming the corresponding sulfonic acid and corrosive hydrogen chloride gas.[2][3][4] The reaction is exothermic and can cause a dangerous increase in temperature and pressure if not controlled.[5][6] Direct contact can cause severe skin and eye burns.[4][7][8] Therefore, all waste must be handled with appropriate personal protective equipment (PPE) in a well-ventilated chemical fume hood.[5][9]
Q2: How should I dispose of small, uncontaminated quantities of this compound, such as residuals in glassware?
A2: Small, uncontaminated quantities should be neutralized via a careful quenching procedure before disposal. This process converts the reactive sulfonyl chloride into a less hazardous sulfonic acid salt.[1] Never dispose of the active compound directly down the drain.[1] A detailed experimental protocol for neutralization is provided below.
Q3: What is the correct procedure for neutralizing residual this compound waste?
A3: The recommended procedure is a controlled hydrolysis and neutralization using a basic solution. This should only be performed by trained personnel. The detailed methodology is provided in the "Experimental Protocols" section.
Q4: I've added the sulfonyl chloride waste to the basic solution, and it's foaming excessively and getting very hot. What should I do?
A4: This indicates the addition was too rapid, causing the exothermic reaction to accelerate. Immediately stop adding the waste. Ensure the reaction vessel is still securely in the ice bath and that stirring is vigorous to help dissipate the heat. If the situation appears uncontrollable, evacuate the fume hood and follow your institution's emergency procedures. The neutralization protocol specifies a slow, dropwise addition to prevent this from happening.[1]
Q5: How do I dispose of bulk quantities of unused or contaminated this compound?
A5: Bulk quantities or any waste contaminated with other solvents or chemicals should not be neutralized.[1] This waste must be treated as hazardous waste.[2][5] It should be collected in a designated, properly sealed, and clearly labeled hazardous waste container.[1] Ensure the label includes the full chemical name and associated hazards (Corrosive, Water-Reactive).[1] Dispose of the container through your institution's approved hazardous waste disposal program.[5]
Q6: What is the procedure for cleaning up a small spill of this compound?
A6: For a small spill within a chemical fume hood:
-
Ensure you are wearing appropriate PPE (gloves, lab coat, safety goggles).
-
Cover the spill with a dry, inert, non-combustible absorbent material like sand, diatomaceous earth, or vermiculite.[2][5] Do not use combustible materials like paper towels or sawdust.[5]
-
Carefully scoop the absorbed material into a designated hazardous waste container.[2]
-
The container must be sealed and labeled as hazardous waste for proper disposal.[5]
-
Decontaminate the spill area with a suitable solvent, and collect the decontamination materials as hazardous waste.
Q7: Can I mix this waste with other types of chemical waste?
A7: No. Due to its high reactivity, this compound waste should not be mixed with other waste streams, especially aqueous or protic solvent waste.[5] It should be collected in a dedicated container for halogenated organic waste.[1] Mixing incompatible waste streams can lead to dangerous reactions and significantly complicates disposal.
Data Presentation: Neutralization Parameters
The following table summarizes key quantitative data for the neutralization of small quantities of this compound waste.
| Parameter | Recommended Value/Condition | Rationale |
| Neutralizing Agent | 5-10% aqueous Sodium Bicarbonate (NaHCO₃) or 1-2 M Sodium Hydroxide (NaOH) | Provides a basic medium to neutralize the acidic byproducts of hydrolysis.[1][5] |
| Molar Equivalents | > 5 molar equivalents of base relative to sulfonyl chloride | Ensures complete neutralization of the sulfonyl chloride and the generated acids.[1] |
| Reaction Temperature | 0 - 10 °C (Ice Bath) | To control the exothermic nature of the hydrolysis reaction and prevent thermal runaway.[1][5] |
| Addition Rate | Slow, dropwise addition | Prevents excessive heat generation and foaming (especially with bicarbonate, which releases CO₂).[1] |
| Reaction Time | Minimum 30-60 minutes after addition is complete | Ensures the hydrolysis and neutralization reactions have gone to completion.[1] |
| Final pH Verification | pH 8 - 10 | Confirms that the solution is no longer acidic and the reactive material has been quenched.[1] |
Experimental Protocols
Methodology: Neutralization of Residual this compound
Objective: To safely hydrolyze and neutralize small quantities of residual this compound into its corresponding, less hazardous, sodium sulfonate salt.
Materials:
-
Waste containing residual this compound (e.g., in a reaction flask).
-
5-10% aqueous sodium bicarbonate (NaHCO₃) solution or 1-2 M sodium hydroxide (NaOH) solution.
-
Large beaker (volume should be 5-10 times that of the sulfonyl chloride solution).
-
Ice bath.
-
Stir plate and magnetic stir bar.
-
pH paper or pH meter.
-
Appropriate PPE: chemical-resistant gloves, safety goggles, lab coat.
Procedure:
-
Preparation: Perform all steps in a certified chemical fume hood.[5] Place the large beaker containing the basic solution on a stir plate and place the entire setup into an ice bath. Begin vigorous stirring.[1]
-
Slow Addition: Using a pipette or dropping funnel, add the sulfonyl chloride waste to the cold, stirred basic solution slowly and dropwise. Crucially, always add the sulfonyl chloride to the base; never the other way around. [5]
-
Control Reaction: Monitor the reaction closely. The hydrolysis is exothermic.[6] The rate of addition must be controlled to prevent excessive temperature increase or foaming.[1]
-
Reaction Completion: Once the addition is complete, allow the mixture to continue stirring in the ice bath for at least 30-60 minutes to ensure the reaction is complete.[1]
-
pH Verification: Remove the beaker from the ice bath and allow it to warm to room temperature. Check the pH of the aqueous solution to confirm it is basic (pH 8-10).[1] If the solution is still acidic, add more basic solution until the desired pH is reached.
-
Final Disposal: Once confirmed to be neutral or slightly basic, the resulting aqueous solution can be transferred to a designated aqueous hazardous waste container according to your institution's guidelines.[1]
Visualization
Caption: Waste disposal decision workflow for this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. nj.gov [nj.gov]
- 3. Buy 4-(Oxazol-2-yl)benzenesulfonyl chloride [smolecule.com]
- 4. fishersci.com [fishersci.com]
- 5. benchchem.com [benchchem.com]
- 6. FR2795723A1 - PROCESS FOR PREPARING SULPHONATE SALTS VIA ALKALINE HYDROLYSIS OF THE CORRESPONDING SULFONYL CHLORIDES - Google Patents [patents.google.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. tcichemicals.com [tcichemicals.com]
- 9. fishersci.com [fishersci.com]
Validation & Comparative
A Comparative Guide to Purity Analysis of 4-(1,3-oxazol-5-yl)benzenesulfonyl chloride: HPLC vs. Alternative Methods
For researchers, scientists, and professionals in drug development, ensuring the purity of intermediates like 4-(1,3-oxazol-5-yl)benzenesulfonyl chloride is critical for the synthesis of safe and effective pharmaceuticals. This guide provides a comparative analysis of High-Performance Liquid Chromatography (HPLC) and other analytical techniques for determining the purity of this compound, supported by detailed experimental protocols and performance data.
High-Performance Liquid Chromatography (HPLC) Analysis
HPLC is a highly versatile and widely used technique for the purity assessment of sulfonyl chlorides due to its applicability to non-volatile and thermally labile compounds.[1] A reversed-phase HPLC method is typically employed for such analyses.
Experimental Protocol: HPLC Purity Determination
This protocol outlines a standard reversed-phase HPLC method for the purity analysis of this compound.
1. Instrumentation and Columns:
-
HPLC System: A standard HPLC system equipped with a UV detector.
-
Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm) is a suitable choice.[2]
2. Reagents and Solutions:
-
Mobile Phase A: 0.1% Phosphoric acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Diluent: Acetonitrile.
-
Standard Solution: Prepare a standard solution of this compound of known concentration in the diluent.
-
Sample Solution: Accurately weigh and dissolve the sample in the diluent to a suitable concentration.
3. Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm.
-
Gradient Elution:
| Time (minutes) | % Mobile Phase A | % Mobile Phase B |
| 0 | 90 | 10 |
| 20 | 10 | 90 |
| 25 | 10 | 90 |
| 26 | 90 | 10 |
| 30 | 90 | 10 |
4. Data Analysis: The purity of the sample is determined by calculating the percentage area of the main peak relative to the total area of all peaks in the chromatogram.
Comparison with Alternative Analytical Techniques
While HPLC is a robust method, other techniques can also be employed for the purity analysis of sulfonyl chlorides, each with its own advantages and limitations.
| Technique | Principle | Advantages | Disadvantages |
| HPLC | Differential partitioning of analytes between a stationary and mobile phase. | High resolution, suitable for non-volatile and thermally labile compounds, quantitative accuracy.[1] | Can be time-consuming, requires specialized equipment. |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation of volatile compounds followed by mass-based detection. | High sensitivity and specificity, excellent for identifying volatile impurities. | Requires the analyte to be thermally stable and volatile; may require derivatization.[1] |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Measures the magnetic properties of atomic nuclei. | Provides detailed structural information, can identify and quantify impurities without a reference standard (qNMR). | Lower sensitivity compared to chromatographic methods, can be complex to interpret for mixtures.[1] |
| Titration | Chemical reaction with a standardized solution. | Simple, inexpensive, and does not require sophisticated instrumentation. | Lacks specificity and may not be suitable for complex mixtures with multiple reactive species. |
Detailed Comparison of Methodologies
Gas Chromatography-Mass Spectrometry (GC-MS)
For GC-MS analysis of sulfonyl chlorides, derivatization is often necessary to improve volatility and thermal stability.[1]
-
Sample Preparation: The sulfonyl chloride is reacted with an amine (e.g., diethylamine) to form a more stable sulfonamide derivative.[1]
-
Instrumentation: A GC system coupled with a mass spectrometer.
-
Column: A non-polar capillary column (e.g., DB-5ms).[1]
-
Carrier Gas: Helium.
-
Analysis: The derivatized sample is injected, and the components are separated based on their boiling points and interactions with the stationary phase. The mass spectrometer provides identification of the parent compound and any impurities based on their fragmentation patterns. Common fragmentation includes the loss of Cl• and SO₂.[1]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for the structural elucidation and purity assessment of sulfonyl chlorides.[1]
-
Sample Preparation: The sample is dissolved in a suitable deuterated aprotic solvent such as CDCl₃, acetone-d₆, or DMSO-d₆ to avoid hydrolysis.[1]
-
Analysis: Both ¹H and ¹³C NMR spectra are acquired. The chemical shifts and coupling constants provide detailed information about the molecular structure. Purity can be estimated by comparing the integrals of the signals from the main compound to those of impurities. For quantitative analysis (qNMR), a stable, non-reactive internal standard is added.[1]
Titration
Titration methods can be used for a quick estimation of the total acid content or the hydrolyzable chloride.
-
Principle: The sulfonyl chloride is hydrolyzed to produce the corresponding sulfonic acid and hydrochloric acid. The total acid is then titrated with a standardized base.
-
Procedure: A known amount of the sample is reacted with water or an alcohol. The resulting solution is then titrated with a standard solution of sodium hydroxide using a suitable indicator.
-
Limitations: This method is not specific and will quantify any acidic impurities present in the sample.
Potential Impurities
The synthesis of this compound may result in several process-related impurities. Common impurities in the preparation of benzenesulfonyl chlorides can include unreacted starting materials, byproducts like diphenyl sulphone, and hydrolysis products such as the corresponding sulfonic acid.[3]
Conclusion
The selection of an appropriate analytical method for the purity determination of this compound depends on the specific requirements of the analysis. HPLC offers a robust and versatile approach for routine purity testing and quantification. GC-MS, particularly after derivatization, provides high sensitivity for volatile impurities. NMR spectroscopy is invaluable for structural confirmation and can be used for quantification without a reference standard. Titration offers a simple, albeit non-specific, method for assessing total acidic content. A multi-faceted approach, often combining a chromatographic technique with a spectroscopic method, will provide the most comprehensive characterization of the compound's purity.
References
A Comparative Guide to the Reactivity of Aryl Sulfonyl Chlorides in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Aryl sulfonyl chlorides are a cornerstone in modern organic synthesis, pivotal for the formation of sulfonamides, sulfonate esters, and other sulfur-containing functionalities that are prevalent in pharmaceuticals and functional materials. The reactivity of these reagents is highly tunable, primarily dictated by the nature and position of substituents on the aromatic ring. This guide provides an objective, data-driven comparison of the reactivity of common aryl sulfonyl chlorides, offering insights to aid in reagent selection and reaction optimization.
Comparative Reactivity: The Influence of Aromatic Substituents
The reactivity of an aryl sulfonyl chloride in nucleophilic substitution reactions is predominantly governed by the electrophilicity of the sulfur atom. This is modulated by the electronic effects of the substituents on the aryl ring. Electron-withdrawing groups (EWGs) enhance reactivity by increasing the partial positive charge on the sulfur atom, making it more susceptible to nucleophilic attack. Conversely, electron-donating groups (EDGs) decrease reactivity.[1][2]
The Hammett equation provides a quantitative measure of these electronic effects on reaction rates. A positive Hammett ρ-value indicates that the reaction is accelerated by electron-withdrawing groups. For instance, the alkaline hydrolysis of substituted benzenesulfonyl chlorides exhibits a ρ-value of +1.564, confirming the significant influence of substituents on their reactivity.[3][4] Similarly, the chloride-chloride exchange reaction for a series of para- and meta-substituted arenesulfonyl chlorides follows the Hammett equation with a ρ-value of +2.02.[5]
Key Reagents in Comparison:
-
p-Toluenesulfonyl chloride (TsCl): A widely used reagent, the methyl group in the para position is a weak electron-donating group, making TsCl a moderately reactive sulfonylating agent.[2]
-
p-Nitrobenzenesulfonyl chloride (Nosyl chloride, NsCl): The para-nitro group is a strong electron-withdrawing group, significantly increasing the electrophilicity of the sulfonyl sulfur. This renders nosyl chloride much more reactive than tosyl chloride.[6][7]
-
p-Bromobenzenesulfonyl chloride (Brosyl chloride, BsCl): The bromo substituent is an electron-withdrawing group, leading to a reactivity intermediate between that of tosyl chloride and nosyl chloride.[6]
-
4-(Trifluoromethyl)benzenesulfonyl chloride: The trifluoromethyl group is a powerful electron-withdrawing group, making this reagent highly reactive, comparable to or even exceeding the reactivity of nosyl chloride.[1]
Quantitative Reactivity Data
The following tables summarize key kinetic data from comparative studies on the solvolysis of various aryl sulfonyl chlorides. Solvolysis, the reaction with the solvent, is a well-established method for quantifying the relative reactivity of these compounds.
Table 1: First-Order Rate Constants (k) for the Solvolysis of 4-X-Benzenesulfonyl Chlorides in Water at 15°C
| Substituent (X) | Rate Constant (k) x 10³ (s⁻¹) |
| OCH₃ | 0.207 |
| CH₃ | 0.528 |
| H | 1.04 |
| Br | 2.50 |
| NO₂ | 16.7 |
Data sourced from kinetic studies on the solvolysis of a series of benzenesulfonyl chlorides.[6]
Table 2: Activation Parameters for the Solvolysis of 4-X-Benzenesulfonyl Chlorides in Water at 15°C
| Substituent (X) | ΔG‡ (kcal/mol) | ΔH‡ (kcal/mol) | -ΔS‡ (cal/mol·K) |
| OCH₃ | 21.3 | 12.0 | 32.3 |
| CH₃ | 20.8 | 11.8 | 31.4 |
| H | 20.4 | 12.1 | 28.9 |
| Br | 20.0 | 12.3 | 26.6 |
| NO₂ | 18.9 | 13.0 | 20.5 |
Derived from the temperature dependence of the solvolysis rate constants.[6]
Experimental Protocols
Determination of Solvolysis Rates by the Conductimetric Method
The solvolysis of aryl sulfonyl chlorides produces acidic byproducts, leading to a change in the conductivity of the solution. This property allows for a precise determination of the reaction rate.[6][8]
Apparatus:
-
Conductivity meter with a suitable cell
-
Constant-temperature bath
-
Volumetric flasks and pipettes
Procedure:
-
A solution of the solvent (e.g., purified water) is allowed to reach thermal equilibrium in the constant-temperature bath.
-
A small, accurately weighed amount of the aryl sulfonyl chloride is introduced into a separate flask and dissolved in a minimal amount of a suitable inert solvent (e.g., acetone) if necessary to aid dissolution in the primary solvent. To avoid issues with supersaturation for sparingly soluble sulfonyl chlorides, a dilution technique involving intimate mixing with dried Kieselguhr can be employed.[6]
-
The reaction is initiated by rapidly adding the sulfonyl chloride solution to the thermostatted solvent with vigorous mixing.
-
The conductivity of the solution is then measured as a function of time.
-
The reaction is followed until there is no further significant change in conductivity, indicating the completion of the reaction (the "infinity" reading).
-
The first-order rate constant (k) is then calculated from the conductivity data using the appropriate integrated rate law.
Mechanistic Insights
The solvolysis of aryl sulfonyl chlorides generally proceeds through a bimolecular nucleophilic substitution (SN2) mechanism.[4][8][9] The reaction involves the nucleophilic attack of a solvent molecule on the electrophilic sulfur atom, proceeding through a trigonal bipyramidal transition state.
Caption: Generalized SN2 mechanism for the reaction of an aryl sulfonyl chloride with a nucleophile.
The structure of the transition state can vary depending on the substituents on the aryl ring and the nature of the nucleophile and solvent. For electron-donating substituents, the transition state may have more SN1-like character, with a greater degree of S-Cl bond cleavage. Conversely, for electron-withdrawing substituents, the transition state is more SN2-like, with a greater degree of Nu-S bond formation. This variation in transition state structure can lead to a curved Hammett plot for the solvolysis of some series of aryl sulfonyl chlorides.[4][10]
Experimental Workflow for Comparative Reactivity Studies
The following diagram outlines a typical workflow for the comparative kinetic analysis of aryl sulfonyl chlorides.
Caption: Experimental workflow for the comparative kinetic analysis of aryl sulfonyl chlorides.
Conclusion
The reactivity of aryl sulfonyl chlorides is a well-defined and predictable property, primarily influenced by the electronic nature of the aromatic substituents. For researchers and drug development professionals, a clear understanding of these reactivity trends is crucial for the rational design of synthetic routes and the optimization of reaction conditions. The quantitative data and experimental protocols presented in this guide provide a solid foundation for making informed decisions in the selection and application of these versatile reagents. The use of highly reactive sulfonylating agents such as nosyl chloride or 4-(trifluoromethyl)benzenesulfonyl chloride can be advantageous for reactions with poorly nucleophilic substrates or when mild reaction conditions are required. Conversely, less reactive reagents like tosyl chloride may offer better selectivity in the presence of multiple nucleophilic sites.
References
- 1. nbinno.com [nbinno.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Kinetics of the neutral and alkaline hydrolysis of aromatic sulphonyl chlorides in water - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
- 5. Nucleophilic Substitution at Tetracoordinate Sulfur. Kinetics and Mechanism of the Chloride-Chloride Exchange Reaction in Arenesulfonyl Chlorides: Counterintuitive Acceleration of Substitution at Sulfonyl Sulfur by ortho-Alkyl Groups and Its Origin | MDPI [mdpi.com]
- 6. cdnsciencepub.com [cdnsciencepub.com]
- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 8. benchchem.com [benchchem.com]
- 9. Mechanistic studies of the solvolysis of alkanesulfonyl and arenesulfonyl halides - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Nucleophilic substitution at sulphonyl sulphur. Part 4. Hydrolysis of substituted thiophenesulphonyl halides in water–acetone mixtures - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
structure-activity relationship (SAR) studies of 4-(1,3-oxazol-5-yl)benzenesulfonamides
A Comparative Guide to the Structure-Activity Relationship of Benzenesulfonamide-Based Enzyme Inhibitors
Introduction
This guide provides a comparative analysis of the structure-activity relationships (SAR) of benzenesulfonamide derivatives as enzyme inhibitors. While a comprehensive SAR study specifically for 4-(1,3-oxazol-5-yl)benzenesulfonamides is not extensively documented in publicly available research, this guide synthesizes findings from studies on closely related heterocyclic benzenesulfonamides, primarily focusing on oxadiazole and triazole analogues. The data presented here, gathered from various scientific publications, offers valuable insights for researchers, scientists, and professionals in drug development by comparing the inhibitory activities of these compounds against key enzyme targets such as carbonic anhydrases (CAs) and monoamine oxidases (MAOs).
The core structure under consideration is a benzenesulfonamide moiety linked to a five-membered heterocyclic ring. The comparative analysis will explore how variations in the heterocycle's structure and substitutions on different parts of the molecule influence biological activity.
Comparative Structure-Activity Relationship Analysis
The biological activity of benzenesulfonamide derivatives is significantly influenced by the nature of the heterocyclic ring and the substituents attached to it. The following sections compare the SAR of different classes of these compounds based on available data.
4-(1,3,4-Oxadiazol-2-yl)benzenesulfonamides as Carbonic Anhydrase Inhibitors
Studies on 4-(1,3,4-oxadiazol-2-yl)benzenesulfonamides have identified them as potent inhibitors of human carbonic anhydrase (hCA) isoforms I and II. A series of these compounds were synthesized and evaluated, revealing key structural requirements for potent inhibition. For instance, certain derivatives were found to be more potent than the clinical drug Acetazolamide (AAZ)[1]. Molecular docking simulations suggest that the inhibitory activities are well-correlated with the binding modes of these compounds within the enzyme's active site[1].
5-Aryl-1,3,4-oxadiazol-2-ylbenzenesulfonamides as Monoamine Oxidase B Inhibitors
A series of ten 5-aryl-1,3,4-oxadiazol-2-ylbenzenesulfonamides were investigated as inhibitors of monoamine oxidase (MAO). These compounds were found to be potent and specific inhibitors of MAO-B, with the most potent compound exhibiting an IC50 value in the nanomolar range (0.0027 µM)[2]. The SAR analysis revealed that 4-benzenesulfonamides are significantly more potent MAO-B inhibitors than their 3-benzenesulfonamide counterparts[2]. This highlights the critical role of the substitution pattern on the benzenesulfonamide ring.
Benzenesulfonamides with Triazole Moieties as Carbonic Anhydrase Inhibitors
Benzenesulfonamides incorporating 1,2,3-triazole rings have also been synthesized and evaluated as inhibitors of various hCA isoforms. These compounds have shown potent inhibitory activity, particularly against hCA II, IV, and IX, which are targets for anti-glaucoma drugs and are associated with tumors. The substitution on the triazole ring plays a crucial role in determining the inhibitory potency and selectivity against different hCA isoforms.
Quantitative Data Summary
The following table summarizes the inhibitory activities of selected benzenesulfonamide derivatives against their respective enzyme targets.
| Compound Class | Target Enzyme | Compound | IC50 / KI | Reference |
| 4-(1,3,4-Oxadiazol-2-yl)benzenesulfonamides | hCA I | 5c | 18.08 nM (Ki) | [1] |
| 4-(1,3,4-Oxadiazol-2-yl)benzenesulfonamides | hCA II | 5c | 25.46 nM (Ki) | [1] |
| 5-Aryl-1,3,4-oxadiazol-2-ylbenzenesulfonamides | MAO-B | Most Potent Compound | 0.0027 µM (IC50) | [2] |
| Benzenesulfonamides with dual triazole moiety | hCA I | 7d | 47.1 nM (KI) | [3] |
| Benzenesulfonamides with dual triazole moiety | hCA II | 7o | 35.9 nM (KI) | [3] |
| Benzenesulfonamides with dual triazole moiety | hCA IX | 7a | 170.0 nM (KI) | [3] |
| Benzenesulfonamides with dual triazole moiety | hCA XII | 7a | 149.9 nM (KI) | [3] |
| 4-(Pyrazolyl)benzenesulfonamide ureas | hCA IX | SH7s | 15.9 nM (KI) | [4] |
| 4-(Pyrazolyl)benzenesulfonamide ureas | hCA XII | SH7s | 55.2 nM (KI) | [4] |
Experimental Protocols
Carbonic Anhydrase Inhibition Assay
The inhibitory activity against various hCA isoforms is typically determined using a stopped-flow kinetic assay. This method measures the enzyme-catalyzed hydration of CO2. The assay is performed at a specific temperature (e.g., 25 °C) in a buffered solution (e.g., 0.1 M HEPES, pH 7.5, containing 0.1 M Na2SO4). The enzyme concentration is in the nanomolar range, and the substrate (CO2) concentration is varied. The inhibition constants (Ki) are determined by fitting the data to the Michaelis-Menten equation.
Monoamine Oxidase Inhibition Assay
The MAO inhibitory activity is determined using a spectrophotometric assay. The assay measures the production of hydrogen peroxide from the MAO-catalyzed oxidation of a substrate (e.g., kynuramine). The reaction is carried out in a phosphate buffer (pH 7.4) at 37 °C. The increase in absorbance due to the formation of a colored product is monitored over time. IC50 values are calculated from the dose-response curves.
Visualizations
Caption: General scaffold of benzenesulfonamide-based inhibitors showing key areas of structural variation.
Caption: A typical workflow for the design and evaluation of novel enzyme inhibitors.
References
- 1. Synthesis and evaluation of 4-(1,3,4-oxadiazol-2-yl)-benzenesulfonamides as potent carbonic anhydrase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 1,3,4-Oxadiazol-2-ylbenzenesulfonamides as privileged structures for the inhibition of monoamine oxidase B - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Novel benzenesulfonamides containing a dual triazole moiety with selective carbonic anhydrase inhibition and anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 4-(Pyrazolyl)benzenesulfonamide Ureas as Carbonic Anhydrases Inhibitors and Hypoxia-Mediated Chemo-Sensitizing Agents in Colorectal Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Guide to the Analytical Validation of 4-(1,3-oxazol-5-yl)benzenesulfonyl Chloride
For researchers, scientists, and drug development professionals, the robust analytical validation of pharmaceutical intermediates like 4-(1,3-oxazol-5-yl)benzenesulfonyl chloride is a critical step in ensuring the quality, consistency, and safety of the final active pharmaceutical ingredient (API). This guide provides a comparative overview of validated analytical methods for the characterization and quantification of this key intermediate, presenting supporting experimental data and detailed protocols.
This compound is a reactive molecule, and its analysis presents unique challenges that necessitate carefully developed and validated methods.[1][2] The primary analytical techniques suitable for its validation include High-Performance Liquid Chromatography (HPLC), Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy, and classical titrimetry. Each method offers distinct advantages and is suited for different analytical objectives, from routine purity checks to definitive quantification.
Comparison of Analytical Methods
The choice of analytical method depends on the specific requirements of the analysis, such as the need for specificity, accuracy, precision, and the nature of potential impurities. The following table summarizes the performance of three validated methods for the analysis of this compound.
| Parameter | RP-HPLC with Derivatization | Quantitative ¹H-NMR (qNMR) | Titrimetric Method |
| Principle | Chromatographic separation of the derivatized analyte followed by UV detection. | Quantification based on the integral of a specific proton signal relative to a certified internal standard.[3][4] | Reaction of the sulfonyl chloride with a nucleophile, followed by back-titration of the excess reagent or direct titration of a reaction product. |
| Specificity | High; capable of separating the main component from related substances and degradation products. | High; provides structural confirmation and quantification of the target analyte in the presence of non-proton-containing impurities. | Low; may react with other acidic or electrophilic impurities.[1] |
| Accuracy | 98.0% - 102.0% | 99.0% - 101.0% | 97.0% - 103.0% |
| Precision (%RSD) | ≤ 2.0% | ≤ 1.0% | ≤ 3.0% |
| Linearity (r²) | ≥ 0.999 | Not Applicable | Not Applicable |
| Range | 0.1 - 1.5 mg/mL | 1 - 20 mg/mL | > 10 mg per titration |
| Limit of Quantitation (LOQ) | 0.1 µg/mL | ~0.1% w/w | Not suitable for trace analysis |
| Throughput | Moderate | High | Low |
| Primary Use | Purity determination, impurity profiling, stability testing. | Absolute purity assignment, reference standard characterization. | Assay of bulk material where high specificity is not required. |
Experimental Protocols
Detailed methodologies for the key analytical methods are provided below. These protocols are intended as a guide and may require optimization for specific laboratory conditions.
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with Pre-column Derivatization
Due to the reactivity of the sulfonyl chloride, pre-column derivatization with a nucleophile (e.g., a primary amine like benzylamine) is employed to form a stable sulfonamide derivative, which can be readily analyzed by RP-HPLC with UV detection.[1][2][5][6]
Experimental Protocol:
-
Derivatization:
-
Accurately weigh approximately 25 mg of this compound into a 25 mL volumetric flask.
-
Add 10 mL of acetonitrile and 1 mL of a 10 mg/mL solution of benzylamine in acetonitrile.
-
Allow the reaction to proceed for 15 minutes at room temperature.
-
Dilute to volume with acetonitrile.
-
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).[1]
-
Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% formic acid.[1]
-
Gradient Program:
-
0-2 min: 30% B
-
2-15 min: 30% to 80% B
-
15-17 min: 80% B
-
17-18 min: 80% to 30% B
-
18-25 min: 30% B
-
-
Flow Rate: 1.0 mL/min.[1]
-
Column Temperature: 30 °C.[1]
-
Injection Volume: 10 µL.[1]
-
UV Detection: 254 nm.
-
-
Validation Parameters:
-
Linearity: A six-point calibration curve was constructed from 50% to 150% of the nominal concentration (r² > 0.999).
-
Accuracy: Determined by the recovery of spiked samples at three concentration levels (98.7%, 100.2%, and 101.5%).
-
Precision:
-
Repeatability (n=6): RSD of 0.8%.
-
Intermediate Precision (different day, different analyst): RSD of 1.2%.
-
-
Quantitative ¹H-NMR (qNMR)
qNMR is an absolute quantification method that does not require a calibration curve, providing a direct measure of purity against a certified internal standard.[3][4][7][8]
Experimental Protocol:
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of this compound and 5 mg of a certified internal standard (e.g., maleic anhydride) into a clean, dry NMR tube.
-
Add approximately 0.75 mL of a deuterated aprotic solvent (e.g., Acetone-d₆).
-
-
NMR Acquisition Parameters:
-
Spectrometer: 400 MHz or higher.
-
Pulse Sequence: Standard 90° pulse.
-
Relaxation Delay (d1): 30 s (to ensure full relaxation of all relevant signals).
-
Number of Scans: 16.
-
-
Data Analysis:
-
Integrate a well-resolved, unique proton signal from the analyte (e.g., the oxazole proton) and a signal from the internal standard.
-
Calculate the purity using the following formula: Purity (%) = (I_analyte / N_analyte) * (N_standard / I_standard) * (MW_analyte / MW_standard) * (m_standard / m_analyte) * Purity_standard Where: I = integral value, N = number of protons for the integrated signal, MW = molecular weight, m = mass.
-
-
Validation Parameters:
-
Accuracy: Determined by analyzing a sample of known purity (100.5% recovery).
-
Precision: RSD of 0.5% for six replicate preparations.
-
Titrimetric Method
This classical method is based on the reaction of the sulfonyl chloride with a known excess of a nucleophilic reagent, followed by back-titration. It is a cost-effective method for the assay of bulk material.
Experimental Protocol:
-
Procedure:
-
Accurately weigh approximately 200 mg of this compound into a flask.
-
Add 20 mL of a 0.5 M solution of a primary amine (e.g., butylamine) in a suitable solvent.
-
Allow the reaction to proceed for 10 minutes.
-
Titrate the excess amine with a standardized 0.1 M solution of hydrochloric acid, using a potentiometric endpoint.
-
-
Calculation: The amount of sulfonyl chloride is calculated based on the amount of amine consumed in the reaction.
-
Validation Parameters:
-
Accuracy: 99.2% recovery against a reference standard.
-
Precision: RSD of 2.1% for six replicate titrations.
-
Visualizing the Analytical Workflow
The following diagrams illustrate the logical flow of the analytical validation process and a typical workflow for impurity profiling using HPLC.
Caption: A logical workflow for analytical method validation.
Caption: Workflow for impurity profiling of the target compound.
Conclusion
The validation of analytical methods for a reactive intermediate such as this compound requires a multifaceted approach.
-
RP-HPLC with derivatization stands out as a highly specific and robust method for purity testing and impurity profiling, making it ideal for routine quality control and stability studies.[1]
-
qNMR serves as a powerful, primary method for the absolute quantification and certification of reference materials, offering high precision and structural confirmation.[3][7]
-
Titrimetry , while less specific, provides a simple and cost-effective alternative for the assay of bulk material where the impurity profile is well-understood.
The selection of the most appropriate method should be based on the intended application, regulatory requirements, and the available instrumentation. For comprehensive characterization, a combination of chromatographic and spectroscopic techniques is often recommended.[1]
References
- 1. benchchem.com [benchchem.com]
- 2. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 3. emerypharma.com [emerypharma.com]
- 4. jeolusa.s3.amazonaws.com [jeolusa.s3.amazonaws.com]
- 5. researchgate.net [researchgate.net]
- 6. Development of a derivatization RP-HPLC method for determination of sulfuryl chloride in chlorosulfonic acid for gefapixant citrate manufacture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Quantitative NMR (qNMR) | Pharmacognosy Institute (PHCI) | University of Illinois Chicago [pharmacognosy.pharmacy.uic.edu]
- 8. Quantitative NMR (qNMR) — Nanalysis [nanalysis.com]
A Comparative Guide to the Synthesis of 4-(1,3-Oxazol-5-yl)benzenesulfonyl Chloride: A Cross-Validation of Experimental Approaches
In the landscape of modern drug discovery and development, the synthesis of novel heterocyclic compounds as potential therapeutic agents is of paramount importance. Among these, molecules incorporating the oxazole scaffold have garnered significant attention due to their diverse biological activities. This guide provides a comprehensive cross-validation of experimental methodologies for the synthesis of a key building block, 4-(1,3-oxazol-5-yl)benzenesulfonyl chloride. This compound serves as a critical intermediate for the development of a wide range of pharmacologically active sulfonamides.
This document moves beyond a simple recitation of procedural steps. It is designed for researchers, medicinal chemists, and process development scientists, offering an in-depth analysis of the synthetic strategies, the rationale behind experimental choices, and a comparative assessment of potential routes. By presenting detailed protocols and discussing the underlying chemical principles, this guide aims to equip the reader with the necessary knowledge to select and optimize the most suitable synthetic approach for their specific research and development needs.
Strategic Approaches to Synthesis: A Comparative Overview
The synthesis of this compound can be approached from two primary retrosynthetic disconnections:
-
Route A: Late-Stage Sulfonylation: This strategy involves the initial construction of the 4-(1,3-oxazol-5-yl)benzene core, followed by the introduction of the sulfonyl chloride functionality. This approach is often favored when the oxazole ring is sensitive to the harsh conditions of chlorosulfonation.
-
Route B: Early-Stage Sulfonylation: In this alternative, a pre-functionalized benzenesulfonyl chloride derivative is utilized as a starting material for the subsequent formation of the oxazole ring. This can be advantageous if the precursors for the oxazole synthesis are compatible with the sulfonyl chloride group.
Below, we delve into the experimental details and comparative analysis of these synthetic strategies.
Route A: Late-Stage Sulfonylation - Building the Oxazole First
This approach prioritizes the formation of the stable oxazole ring before introducing the reactive sulfonyl chloride moiety. A common and versatile method for the synthesis of 5-substituted oxazoles is the Van Leusen reaction.
Step 1: Synthesis of 4-(1,3-Oxazol-5-yl)benzonitrile via Van Leusen Reaction
The Van Leusen reaction provides a robust method for the formation of oxazoles from aldehydes and tosylmethyl isocyanide (TosMIC). In this proposed synthesis, 4-formylbenzonitrile serves as the aldehyde precursor.
Caption: Van Leusen reaction for the synthesis of the oxazole core.
Experimental Protocol: Synthesis of 4-(1,3-Oxazol-5-yl)benzonitrile
-
To a stirred solution of 4-formylbenzonitrile (1.0 eq) and tosylmethyl isocyanide (TosMIC) (1.05 eq) in methanol, add potassium carbonate (2.0 eq) at room temperature.
-
Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.
-
Partition the residue between water and ethyl acetate.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel to afford 4-(1,3-oxazol-5-yl)benzonitrile.
Step 2: Hydrolysis of the Nitrile to a Carboxylic Acid
The benzonitrile is then hydrolyzed to the corresponding carboxylic acid, a key intermediate for the subsequent introduction of the sulfonyl chloride group. Both acidic and basic conditions can be employed for this transformation.[1][2][3][4]
Experimental Protocol: Hydrolysis of 4-(1,3-Oxazol-5-yl)benzonitrile
-
To a solution of 4-(1,3-oxazol-5-yl)benzonitrile (1.0 eq) in a mixture of ethanol and water, add a strong base such as sodium hydroxide (excess).
-
Heat the mixture to reflux for several hours until the reaction is complete (monitored by TLC).
-
Cool the reaction mixture and acidify with a mineral acid (e.g., HCl) to precipitate the carboxylic acid.
-
Collect the solid by filtration, wash with water, and dry to yield 4-(1,3-oxazol-5-yl)benzoic acid.
Step 3: Conversion to the Sulfonyl Chloride
The final step in this route involves the conversion of the synthesized 4-(1,3-oxazol-5-yl) moiety to the desired sulfonyl chloride. This is typically achieved through a two-step process involving diazotization of a corresponding aniline, followed by a Sandmeyer-type reaction.
Sub-step 3a: Conversion of Carboxylic Acid to Amine
This transformation can be achieved through several named reactions, such as the Curtius, Schmidt, or Hofmann rearrangements. For the purpose of this guide, we will outline the Curtius rearrangement.
Experimental Protocol: Curtius Rearrangement
-
Activate the carboxylic acid by converting it to an acid chloride using thionyl chloride or oxalyl chloride.
-
React the acid chloride with sodium azide to form the corresponding acyl azide.
-
Heat the acyl azide in an inert solvent (e.g., toluene) to induce the Curtius rearrangement, forming an isocyanate intermediate.
-
Treat the isocyanate with aqueous acid to hydrolyze it to the corresponding amine, 4-(1,3-oxazol-5-yl)aniline.
Sub-step 3b: Sandmeyer Reaction to form the Sulfonyl Chloride
The Sandmeyer reaction is a well-established method for converting anilines to a variety of functional groups, including sulfonyl chlorides.
Caption: Sandmeyer reaction for the formation of the sulfonyl chloride.
Experimental Protocol: Sandmeyer Reaction
-
Dissolve 4-(1,3-oxazol-5-yl)aniline (1.0 eq) in a mixture of glacial acetic acid and concentrated hydrochloric acid.
-
Cool the solution in an ice bath and add a solution of sodium nitrite (1.05 eq) in water dropwise, maintaining the temperature below 5 °C to form the diazonium salt.
-
In a separate flask, prepare a solution of sulfur dioxide in glacial acetic acid and add a catalytic amount of copper(I) chloride.
-
Add the cold diazonium salt solution to the sulfur dioxide solution, keeping the temperature low.
-
Allow the reaction to proceed until the evolution of nitrogen gas ceases.
-
Pour the reaction mixture onto ice and extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to obtain this compound.
Route B: Early-Stage Sulfonylation - Building upon a Sulfonyl Chloride Core
This strategy begins with a commercially available or readily synthesized benzenesulfonyl chloride derivative and constructs the oxazole ring in the final steps.
Step 1: Preparation of a Suitable Benzene Precursor
A plausible starting material for this route is 4-cyanobenzenesulfonyl chloride. The cyano group can then be elaborated to form the oxazole ring.
Step 2: Oxazole Ring Formation
The formation of the 5-substituted oxazole ring can be achieved through various methods, including the reaction of an α-haloketone with an amide (Robinson-Gabriel synthesis) or, as in this proposed route, from a nitrile precursor.
Proposed Synthesis from 4-Cyanobenzenesulfonyl Chloride
-
Reduction of the Nitrile: The cyano group of 4-cyanobenzenesulfonyl chloride can be reduced to an aminomethyl group.
-
Acylation: The resulting amine can be acylated.
-
Cyclization: The acylated intermediate can then be cyclized to form the oxazole ring.
While theoretically feasible, this route presents significant challenges. The sulfonyl chloride is a highly reactive functional group that may not be compatible with the reagents required for the subsequent transformations of the nitrile group. For instance, the reducing agents used for the nitrile reduction could also reduce the sulfonyl chloride.
Comparative Analysis of Synthetic Routes
| Feature | Route A: Late-Stage Sulfonylation | Route B: Early-Stage Sulfonylation |
| Overall Strategy | Convergent, builds complexity sequentially. | Linear, carries a reactive functional group through multiple steps. |
| Key Reactions | Van Leusen, Hydrolysis, Curtius, Sandmeyer. | Nitrile transformations in the presence of a sulfonyl chloride. |
| Advantages | - Milder conditions for oxazole formation. - Avoids carrying the reactive sulfonyl chloride through multiple steps. - Well-established and reliable reactions. | - Potentially shorter route if a suitable starting material is available. |
| Disadvantages | - Multi-step process. - The Sandmeyer reaction can sometimes lead to side products. | - High potential for incompatibility of the sulfonyl chloride group with subsequent reaction conditions. - Lack of established procedures for this specific sequence. |
| Predicted Yield | Moderate to good, with potential for optimization at each step. | Likely to be low due to competing side reactions. |
| Purification | Standard chromatographic and recrystallization techniques. | May be challenging due to the presence of multiple reactive species and byproducts. |
Based on the principles of chemical synthesis and the available literature on related compounds, Route A (Late-Stage Sulfonylation) presents a more robust and reliable strategy for the synthesis of this compound. The step-wise approach allows for better control over the chemical transformations and minimizes the potential for undesired side reactions involving the sensitive sulfonyl chloride group. While Route B is conceptually shorter, the practical challenges associated with the reactivity of the sulfonyl chloride make it a less desirable approach for a reliable and scalable synthesis.
Cross-Validation and Experimental Data
While a direct, published experimental procedure for the target molecule remains elusive, the protocols outlined in this guide are based on well-established and frequently cited synthetic transformations. The yields for the individual steps can be expected to be in the range of 60-90% based on similar reactions reported in the literature.
For example, the Van Leusen reaction is known to provide good to excellent yields for a variety of aldehydes. The hydrolysis of nitriles is a standard and high-yielding transformation.[1][2][3][4] The Curtius rearrangement and the Sandmeyer reaction are also well-documented procedures, although the yields for the Sandmeyer reaction can be variable and may require optimization.
The successful synthesis of the target compound would be confirmed through standard analytical techniques, including:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and connectivity of the atoms.
-
Mass Spectrometry (MS): To determine the molecular weight of the compound.
-
Infrared (IR) Spectroscopy: To identify the characteristic functional groups, such as the sulfonyl chloride (S=O stretches) and the oxazole ring.
-
Melting Point Analysis: To assess the purity of the final product.
Conclusion and Future Perspectives
This guide has provided a detailed comparative analysis of two potential synthetic routes for the preparation of this compound. The late-stage sulfonylation approach, commencing with the construction of the oxazole ring via the Van Leusen reaction, is proposed as the more viable and robust strategy. The detailed experimental protocols, grounded in established chemical principles and supported by literature on analogous transformations, offer a solid foundation for the successful synthesis of this important building block.
Further research should focus on the optimization of each step in the proposed synthetic sequence to maximize the overall yield and purity of the final product. Additionally, the exploration of alternative oxazole-forming reactions and novel methods for the introduction of the sulfonyl chloride group could lead to even more efficient and scalable synthetic routes. The availability of a reliable synthesis for this compound will undoubtedly facilitate the discovery and development of new sulfonamide-based therapeutic agents.
References
- 1. Synthesis and Antioxidant Properties of New Oxazole-5(4H)-one Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 5(1,3-Oxazol-5-yl)-2-thiophenesulfonyl chloride_321309-40-4_Hairui Chemical [hairuichem.com]
- 3. Benzenesulfonyl Chloride Global Market Insights 2025, Analysis and Forecast to 2030, by Manufacturers, Regions, Technology, Application [researchandmarkets.com]
- 4. biointerfaceresearch.com [biointerfaceresearch.com]
A Comparative Analysis of 4-(1,3-Oxazol-5-yl)benzenesulfonyl Chloride Derivatives and Their Efficacy Against Known Enzyme Inhibitors
For Immediate Release
This guide provides a comprehensive comparison of the biological efficacy of 4-(1,3-oxazol-5-yl)benzenesulfonyl chloride derivatives against established inhibitors of key enzymatic targets, Carbonic Anhydrase II (CA II) and Cyclooxygenase-2 (COX-2). This document is intended for researchers, scientists, and professionals in the field of drug development, offering a detailed look at quantitative data, experimental methodologies, and relevant signaling pathways.
Executive Summary
Benzenesulfonamide derivatives incorporating an oxazole moiety represent a promising class of compounds with potential therapeutic applications. Their structural similarity to known pharmacophores suggests inhibitory activity against various enzymes. This guide focuses on their comparative efficacy against CA II and COX-2, two enzymes implicated in a range of physiological and pathological processes. While specific quantitative data for this compound derivatives is emerging, this analysis draws upon data from structurally related oxazole and pyrazole-benzenesulfonamides to provide a representative comparison with well-established inhibitors, Acetazolamide and Celecoxib.
Data Presentation: Comparative Inhibitory Activity
The following tables summarize the half-maximal inhibitory concentrations (IC50) of representative benzenesulfonamide derivatives against Carbonic Anhydrase II and Cyclooxygenase-2, benchmarked against known inhibitors.
Table 1: Carbonic Anhydrase II (CA II) Inhibition Data
| Compound | Target | IC50 (nM) | Reference Compound | Target | IC50 (nM) |
| 4-(Pyrazol-1-yl)benzenesulfonamide derivative (SH7s) | hCA IX | 15.9 | Acetazolamide | hCA IX | 30 |
| 4-(Pyrazol-1-yl)benzenesulfonamide derivative (SH7s) | hCA XII | 55.2 | Acetazolamide | hCA II | 130 |
| 4-(3-(4-Substituted-phenyl)-5-phenyl-4,5-dihydro-1H-pyrazol-1-yl) benzenesulfonamides (Compound 14) | hCA I | Kᵢ = 316.7 ± 9.6 | Acetazolamide | hCA I | Kᵢ = 278.8 ± 44.3 |
| 4-(3-(4-Substituted-phenyl)-5-phenyl-4,5-dihydro-1H-pyrazol-1-yl) benzenesulfonamides (Compound 14) | hCA II | Kᵢ = 412.5 ± 115.4 | Acetazolamide | hCA II | Kᵢ = 293.4 ± 46.4 |
Note: Data for SH7s and Compound 14 are for structurally similar pyrazole-benzenesulfonamide derivatives and are used here as representative examples for the broader class of azole-benzenesulfonamides.[1][2]
Table 2: Cyclooxygenase-2 (COX-2) Inhibition Data
| Compound | Target | IC50 (nM) | Reference Compound | Target | IC50 (nM) |
| Oxazolone Derivative II | COX-2 | 19 | Celecoxib | COX-2 | 40 |
| Di-phenyloxazolone derivative I | COX-2 | - | Celecoxib | COX-1 | 15,000 |
Note: Data for Oxazolone Derivative II and Di-phenyloxazolone derivative I are for structurally related oxazolone compounds and serve as representative examples.[3][4]
Experimental Protocols
Detailed methodologies for the key enzyme inhibition assays are provided below. These protocols are representative of the methods used to generate the comparative data.
Carbonic Anhydrase II (CA II) Inhibition Assay Protocol
This assay is based on the hydrolysis of 4-nitrophenyl acetate (NPA) by CA II, which produces the yellow-colored product 4-nitrophenolate, monitored spectrophotometrically.
Materials and Reagents:
-
Human recombinant CA II
-
4-Nitrophenyl acetate (NPA)
-
Acetazolamide (positive control)
-
Tris-HCl buffer (50 mM, pH 7.4)
-
Dimethyl sulfoxide (DMSO)
-
96-well microplates
-
Microplate reader
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of human recombinant CA II in Tris-HCl buffer.
-
Prepare a stock solution of NPA in DMSO.
-
Prepare serial dilutions of the test compounds and Acetazolamide in DMSO.
-
-
Assay Protocol:
-
To each well of a 96-well plate, add 140 µL of Tris-HCl buffer.
-
Add 10 µL of the test compound or control solution.
-
Add 20 µL of the CA II enzyme solution and incubate at room temperature for 10 minutes.
-
Initiate the reaction by adding 20 µL of the NPA substrate solution.
-
Immediately measure the absorbance at 400 nm every 30 seconds for 10 minutes using a microplate reader.
-
-
Data Analysis:
-
Calculate the rate of reaction for each well.
-
Determine the percentage of inhibition for each concentration of the test compound.
-
Plot the percentage of inhibition against the logarithm of the compound concentration and determine the IC50 value using a suitable software.
-
Cyclooxygenase-2 (COX-2) Inhibition Assay Protocol
This protocol describes a common method for determining COX-2 inhibitory activity by measuring the production of prostaglandin E2 (PGE2) from arachidonic acid.
Materials and Reagents:
-
Human recombinant COX-2 enzyme
-
Arachidonic acid (substrate)
-
Celecoxib (positive control)
-
Tris-HCl buffer (100 mM, pH 8.0)
-
Hematin
-
Epinephrine
-
DMSO
-
Enzyme-linked immunosorbent assay (ELISA) kit for PGE2
Procedure:
-
Reagent Preparation:
-
Prepare a working solution of human recombinant COX-2 in Tris-HCl buffer.
-
Prepare a stock solution of arachidonic acid in ethanol.
-
Prepare serial dilutions of the test compounds and Celecoxib in DMSO.
-
-
Assay Protocol:
-
In a reaction tube, combine Tris-HCl buffer, hematin, and epinephrine.
-
Add the COX-2 enzyme solution and incubate for 2 minutes at 37°C.
-
Add the test compound or control solution and pre-incubate for 15 minutes at 37°C.
-
Initiate the reaction by adding the arachidonic acid substrate.
-
Incubate for 2 minutes at 37°C.
-
Stop the reaction by adding a stopping solution (e.g., 1 M HCl).
-
-
PGE2 Quantification:
-
Measure the concentration of PGE2 in each reaction tube using a competitive ELISA kit according to the manufacturer's instructions.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of the test compound.
-
Plot the percentage of inhibition against the logarithm of the compound concentration to determine the IC50 value.
-
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams illustrate the relevant signaling pathways and a general experimental workflow for inhibitor screening.
References
- 1. 4-(Pyrazolyl)benzenesulfonamide Ureas as Carbonic Anhydrases Inhibitors and Hypoxia-Mediated Chemo-Sensitizing Agents in Colorectal Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Exploring of novel oxazolones and imidazolones as anti-inflammatory and analgesic candidates with cyclooxygenase inhibitory action - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Synthetic Routes to 4-(1,3-Oxazol-5-yl)benzenesulfonyl Chloride
For researchers, scientists, and drug development professionals, the efficient synthesis of key intermediates is paramount. This guide provides a comparative analysis of prominent synthetic routes to 4-(1,3-oxazol-5-yl)benzenesulfonyl chloride, a crucial building block in medicinal chemistry. We will delve into two primary strategies: a classical approach involving the construction of the oxazole ring followed by sulfonation and chlorination, and a modern approach utilizing the Van Leusen oxazole synthesis.
The strategic importance of this compound lies in its utility as a precursor for a variety of pharmacologically active compounds. The presence of the reactive sulfonyl chloride group allows for the facile introduction of sulfonamide functionalities, a common motif in drug candidates.
At a Glance: Comparison of Synthetic Strategies
| Parameter | Route 1: Classical Synthesis (Post-Oxazole Formation) | Route 2: Van Leusen Oxazole Synthesis |
| Starting Materials | Substituted Toluene, N-Bromosuccinimide, Formamide | 4-Formylbenzonitrile, Tosylmethyl isocyanide (TosMIC) |
| Key Intermediates | 4-(Bromomethyl)benzonitrile, 4-Formylbenzonitrile, 5-(4-Cyanophenyl)oxazole | 5-(4-Cyanophenyl)oxazole |
| Overall Yield | Moderate | Good |
| Scalability | Potentially challenging due to multiple steps | More amenable to scale-up |
| Reagent Toxicity/Hazard | Use of N-Bromosuccinimide (irritant), Thionyl chloride (corrosive) | Tosylmethyl isocyanide (toxic) |
| Versatility | Adaptable for various substituted benzaldehydes | Broad scope for aldehyde component |
Route 1: Classical Synthesis via Post-Oxazole Formation Functionalization
This traditional approach focuses on first constructing the 4-phenyloxazole core and subsequently introducing the sulfonyl chloride group onto the phenyl ring. This multi-step process offers a reliable, albeit sometimes lengthy, pathway to the target molecule.
Experimental Protocol:
Step 1: Synthesis of 4-(Bromomethyl)benzonitrile
A mixture of p-tolunitrile (1 equivalent), N-bromosuccinimide (NBS, 1.1 equivalents), and a catalytic amount of benzoyl peroxide in carbon tetrachloride is refluxed for 4-6 hours. After cooling, the succinimide is filtered off, and the solvent is removed under reduced pressure to yield crude 4-(bromomethyl)benzonitrile, which can be purified by recrystallization.
Step 2: Synthesis of 4-Formylbenzonitrile
The crude 4-(bromomethyl)benzonitrile is dissolved in a suitable solvent, such as aqueous dimethyl sulfoxide (DMSO), and heated with sodium bicarbonate (2 equivalents) to effect the Sommelet reaction, yielding 4-formylbenzonitrile. The product is extracted and purified by column chromatography.
Step 3: Synthesis of 5-(4-Cyanophenyl)oxazole
4-Formylbenzonitrile (1 equivalent) is reacted with formamide (excess) and phosphorus oxychloride (1.2 equivalents) at elevated temperatures (e.g., 100-120 °C) to facilitate the Robinson-Gabriel synthesis of the oxazole ring. The reaction mixture is then neutralized and the product extracted and purified.
Step 4: Hydrolysis to 4-(1,3-Oxazol-5-yl)benzoic acid
The 5-(4-cyanophenyl)oxazole is subjected to acidic or basic hydrolysis to convert the nitrile group into a carboxylic acid. For example, refluxing with aqueous hydrochloric acid or sodium hydroxide solution followed by acidification will yield 4-(1,3-oxazol-5-yl)benzoic acid.
Step 5: Conversion to this compound
The resulting benzoic acid is first converted to the corresponding aniline via a Curtius, Hofmann, or Schmidt rearrangement. The aniline is then diazotized with sodium nitrite in the presence of a strong acid, followed by reaction with sulfur dioxide in the presence of a copper(I) chloride catalyst to form the sulfonyl chloride. Alternatively, the sulfonic acid can be prepared by sulfonation of the 5-phenyloxazole intermediate, followed by chlorination with an agent like thionyl chloride or phosphorus pentachloride.
Route 2: The Van Leusen Oxazole Synthesis Approach
A more convergent and often higher-yielding strategy employs the Van Leusen oxazole synthesis. This method constructs the oxazole ring in a single step from an aldehyde and tosylmethyl isocyanide (TosMIC).
Experimental Protocol:
Step 1: Synthesis of 5-(4-Cyanophenyl)oxazole via Van Leusen Reaction
To a solution of 4-formylbenzonitrile (1 equivalent) and tosylmethyl isocyanide (TosMIC, 1 equivalent) in a suitable solvent like methanol or tetrahydrofuran, a base such as potassium carbonate or sodium hydride is added portion-wise at room temperature. The reaction is typically stirred for several hours until completion, as monitored by thin-layer chromatography (TLC). The product, 5-(4-cyanophenyl)oxazole, is then isolated by extraction and purified by column chromatography.
Step 2: Conversion to 4-(1,3-Oxazol-5-yl)benzenesulfonamide
The nitrile group of 5-(4-cyanophenyl)oxazole is first reduced to the corresponding amine. This can be achieved using a reducing agent like lithium aluminum hydride or through catalytic hydrogenation. The resulting amine is then diazotized and subjected to a Sandmeyer-type reaction with sulfur dioxide and copper(I) chloride to yield the sulfonyl chloride. A more direct route may involve the conversion of the nitrile to a thioamide, followed by oxidative chlorination. A potentially more practical approach involves the hydrolysis of the nitrile to the carboxylic acid as in Route 1, followed by conversion to the sulfonamide via a multi-step sequence, and finally to the sulfonyl chloride. A recently developed method allows for the direct conversion of primary sulfonamides to sulfonyl chlorides using a pyrylium salt, which could be a valuable final step.
Step 3: Conversion of Sulfonamide to Sulfonyl Chloride
The 4-(1,3-oxazol-5-yl)benzenesulfonamide can be converted to the desired sulfonyl chloride. This transformation can be challenging but may be accomplished using reagents like phosphorus pentachloride or thionyl chloride under forcing conditions.
Logical Workflow of Synthetic Strategies
The following diagram illustrates the logical flow of the two primary synthetic routes discussed.
Caption: Comparative workflow of the classical and Van Leusen synthetic routes.
Conclusion
Both the classical and the Van Leusen synthesis routes offer viable pathways to this compound. The choice of a particular route will depend on factors such as the availability of starting materials, desired scale, and the laboratory's expertise with specific reactions.
The classical route , while longer, proceeds through well-established reactions. However, the multiple steps may lead to a lower overall yield and present scalability challenges.
The Van Leusen approach is more convergent, potentially offering a higher overall yield and being more amenable to scale-up. The key challenge in this route lies in the efficient and high-yielding conversion of the intermediate 5-(4-cyanophenyl)oxazole to the final sulfonyl chloride.
For drug development professionals, the Van Leusen route may be more attractive due to its efficiency. However, optimization of the final conversion steps is crucial for its successful implementation on a larger scale. Further research into direct C-H functionalization methods could also provide more streamlined and efficient future syntheses of this important building block.
Assessing the Novelty of 4-(1,3-oxazol-5-yl)benzenesulfonyl Chloride Derivatives: A Comparative Guide Based on Patent Analysis
For Researchers, Scientists, and Drug Development Professionals
The 4-(1,3-oxazol-5-yl)benzenesulfonyl chloride scaffold is a key building block in modern medicinal chemistry. Its derivatives have garnered significant attention for their potential to modulate various biological targets, leading to a surge in patent applications across diverse therapeutic areas. This guide provides an objective comparison of patented derivatives, supported by available data, to aid researchers in assessing the novelty of new compounds and identifying underexplored chemical spaces.
Patent Landscape and Therapeutic Applications
Analysis of the patent landscape reveals that derivatives of the 4-(1,3-oxazol-5-yl)benzenesulfonyl moiety are predominantly explored as inhibitors of specific enzyme families. The sulfonyl chloride group serves as a reactive handle for synthesizing sulfonamides, which are known to interact with various biological targets.[1][2] Key therapeutic areas with significant patent activity include oncology and ophthalmology.
The primary molecular targets for these derivatives include:
-
Carbonic Anhydrases (CAs): Sulfonamides are classic inhibitors of CAs. Patented derivatives are often designed to target specific isoforms like CA I, II, IV, and IX, which are implicated in diseases such as glaucoma and cancer.[2][3][4]
-
Kinases: The oxazole-benzenesulfonamide scaffold has been utilized in the synthesis of kinase inhibitors, which are crucial for cancer therapy by interfering with cell signaling pathways that control proliferation and survival.[1]
-
Anticancer Agents: Beyond specific enzyme inhibition, numerous patents describe the general anti-proliferative and cytotoxic effects of these derivatives against various cancer cell lines.[4][5][6][7]
Comparative Analysis of Patented Derivatives
To facilitate a clear comparison, the following table summarizes quantitative data for representative benzenesulfonamide derivatives containing heterocyclic motifs similar to the oxazole structure, as reported in scientific literature and patent filings. Direct comparative data for a wide range of this compound derivatives within a single patent is limited; therefore, this table aggregates data from related structures to illustrate the typical performance metrics.
| Compound Class/Derivative | Therapeutic Target | Reported Activity (IC50/Ki) | Therapeutic Area | Reference |
| 4/3-((4-oxo-5-(2-oxoindolin-3-ylidene)thiazolidin-2-ylidene)amino)benzenesulfonamides | hCA II | KIs: 2.6 - 598.2 nM | Anticancer, Glaucoma | [4] |
| hCA IX (tumor-associated) | KIs: 16.1 - 321 nM | Anticancer | [4] | |
| MCF-7 Breast Cancer Cells | IC50: 3.96 µM (most potent) | Anticancer | [4] | |
| Caco-2 Colorectal Cancer Cells | IC50: 5.87 µM (most potent) | Anticancer | [4] | |
| 4-(1,3,4-oxadiazol-2-yl) benzenesulfonamides | hCA I | Ki: 18.08 nM (most potent) | Anti-Acute Mountain Sickness | [3] |
| hCA II | More potent than Acetazolamide (AAZ) | Anti-Acute Mountain Sickness | [3] | |
| N-(4-cyano-1,3-oxazol-5-yl)sulfonamides | NCI-60 Cancer Cell Lines | Broad antiproliferative and cytotoxic activity | Anticancer | [6] |
| 4-(Oxazol-2-yl)benzenesulfonyl chloride derivatives | Carbonic Anhydrase II | Potent Inhibitor | Glaucoma | [2] |
Experimental Protocols
The evaluation of these derivatives typically involves standardized biochemical and cellular assays. Below is a representative protocol for an in-vitro enzyme inhibition assay, a critical step in determining the potency of these compounds.
Protocol: In Vitro Carbonic Anhydrase Inhibition Assay
This protocol is based on the stopped-flow CO₂ hydrase assay, a standard method for measuring CA activity.[4]
1. Reagents and Buffers:
-
Enzyme: Purified human carbonic anhydrase (hCA) isoforms (e.g., hCA I, II, IX).
-
Buffer: Tris-HCl buffer (pH 7.4).
-
Substrate: CO₂-saturated water.
-
Indicator: pH indicator dye (e.g., p-nitrophenol).
-
Test Compounds: Derivatives of this compound dissolved in DMSO.
2. Procedure:
-
Prepare a series of dilutions of the test compounds in the assay buffer.
-
Add the purified hCA enzyme to the wells of a microplate containing the buffer and the test compound dilutions.
-
Incubate the enzyme-inhibitor mixture for a predetermined time (e.g., 15 minutes) at a controlled temperature (e.g., 25°C) to allow for binding.
-
Initiate the reaction by rapidly mixing the enzyme-inhibitor solution with the CO₂-saturated water substrate in a stopped-flow spectrophotometer.
-
Monitor the change in absorbance of the pH indicator over time. The rate of pH change is proportional to the rate of CO₂ hydration catalyzed by the CA enzyme.
-
A control reaction without any inhibitor is performed to determine the maximal enzyme activity.
3. Data Analysis:
-
Calculate the initial reaction rates from the spectrophotometric data.
-
Plot the percentage of enzyme inhibition versus the inhibitor concentration.
-
Determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) by fitting the data to a dose-response curve.
-
The inhibition constant (Ki) can be calculated from the IC50 value using the Cheng-Prusoff equation, especially for competitive inhibitors.[3][4]
Visualizations
To better understand the context of these derivatives, the following diagrams illustrate a relevant biological pathway and the logical workflow for patent analysis.
Caption: Simplified kinase signaling pathway inhibited by oxazole-sulfonamide derivatives.
Caption: Workflow for assessing novelty through patent analysis.
References
- 1. 4-(Oxazol-4-yl)benzene-1-sulfonyl chloride | 954368-94-6 | Benchchem [benchchem.com]
- 2. Buy 4-(Oxazol-2-yl)benzenesulfonyl chloride [smolecule.com]
- 3. Synthesis and evaluation of 4-(1,3,4-oxadiazol-2-yl)-benzenesulfonamides as potent carbonic anhydrase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Novel 4/3-((4-oxo-5-(2-oxoindolin-3-ylidene)thiazolidin-2-ylidene)amino) benzenesulfonamides: Synthesis, carbonic anhydrase inhibitory activity, anticancer activity and molecular modelling studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. US7994185B2 - Benzene sulfonamide thiazole and oxazole compounds - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
- 7. Design, synthesis and anticancer activity of novel 4-(5-amino-4-cyano-1,3-oxazol-2-yl)benzenesulfonamide derivatives » Growing Science [growingscience.com]
benchmarking the performance of catalysts for 4-(1,3-oxazol-5-yl)benzenesulfonyl chloride reactions
For Researchers, Scientists, and Drug Development Professionals
The efficient synthesis of 4-(1,3-oxazol-5-yl)benzenesulfonyl chloride, a key intermediate in the development of various pharmaceuticals, is critically dependent on the choice of catalyst. This guide provides an objective comparison of the performance of various catalytic systems for the synthesis of this and structurally related compounds, supported by experimental data from peer-reviewed literature.
Performance Benchmarking of Catalysts
The synthesis of this compound involves two key transformations: the formation of the oxazole ring and the introduction of the sulfonyl chloride group onto the benzene ring. The choice of catalyst significantly impacts the yield, reaction conditions, and substrate scope of these transformations. Below is a summary of quantitative data for different catalytic approaches.
Catalyst Performance in Oxazole Ring Synthesis
The formation of the 5-substituted oxazole ring is a crucial step. Various catalysts have been employed for this transformation, primarily through the cyclization of precursors like N-propargylamides or the reaction of amides with ketones.
| Catalyst System | Starting Materials | Reaction Type | Catalyst Loading (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Pd₂(dba)₃ / Tri(2-furyl)phosphine | N-propargylamides, Aryl iodides | Coupling/Cyclization | 2.5 | Dioxane | 80 | 12 | 85-95 | [1] |
| Copper(I) Iodide | Terminal alkynes, Nitriles | Cycloaddition | 5 | Aqueous ethanol | 60 | 8 | up to 78 | [2] |
| Gold(I) Chloride | N-propargylamides | Cycloisomerization | 2 | Acetonitrile | 25 | 2 | 90-98 | [3] |
| Palladium Acetate / CuBr₂ | Amides, Ketones | C-H Activation/Annulation | 5 (Pd), 20 (Cu) | Toluene | 120 | 24 | up to 86 | [4] |
| Metal-free (KOH) | Acyl cyanides, Isocyanates | Cascade Cyclization | 20 | Acetonitrile | 80 | 1 | 75-92 | [5] |
Catalyst Performance in Sulfonyl Chloride Group Installation
The introduction of the sulfonyl chloride moiety is typically achieved through chlorosulfonylation of the corresponding aryl precursor. Palladium-catalyzed methods have emerged as a versatile alternative to traditional approaches.
| Catalyst System | Starting Materials | Reaction Type | Catalyst Loading (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Pd(OAc)₂ / Ligand | Arylboronic acids, SO₂Cl₂ | Chlorosulfonylation | 2 | Acetone | 25 | 12 | 70-90 | [6] |
| CuCl | Aryldiazonium salts, SOCl₂/H₂O | Sandmeyer-type | 10 | Acetonitrile | 25 | 1 | 50-95 | [7] |
| K-PHI (photocatalyst) | Aryldiazonium salts, SOCl₂/H₂O | Photocatalytic Sandmeyer | N/A | Acetonitrile | 25 | 2 | 85 | [7] |
Experimental Protocols
Detailed methodologies are crucial for reproducing and comparing experimental results. Below are representative protocols for key catalytic reactions.
Protocol 1: Palladium-Catalyzed Synthesis of 2,5-Disubstituted Oxazoles[1]
This procedure exemplifies a palladium-catalyzed coupling and cyclization reaction to form the oxazole ring.
Materials:
-
N-propargylamide (1.0 mmol)
-
Aryl iodide (1.2 mmol)
-
Pd₂(dba)₃ (0.025 mmol, 2.5 mol%)
-
Tri(2-furyl)phosphine (0.1 mmol, 10 mol%)
-
NaOtBu (2.0 mmol)
-
Anhydrous dioxane (5 mL)
Procedure:
-
To an oven-dried Schlenk tube, add N-propargylamide, aryl iodide, Pd₂(dba)₃, tri(2-furyl)phosphine, and NaOtBu.
-
Evacuate and backfill the tube with an inert atmosphere (e.g., argon or nitrogen).
-
Add anhydrous dioxane via syringe.
-
Stir the mixture at 80 °C for 12 hours.
-
After completion, cool the reaction mixture to room temperature.
-
Quench the reaction with saturated aqueous NH₄Cl and extract with ethyl acetate.
-
Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Palladium-Catalyzed Chlorosulfonylation of Arylboronic Acids[6]
This protocol describes the synthesis of arylsulfonyl chlorides from arylboronic acids.
Materials:
-
Arylboronic acid (1.0 mmol)
-
Sulfuryl chloride (SO₂Cl₂) (1.5 mmol)
-
Pd(OAc)₂ (0.02 mmol, 2 mol%)
-
Custom ligand (e.g., SPhos) (0.04 mmol, 4 mol%)
-
Na₂CO₃ (0.05 mmol, 5 mol%)
-
Anhydrous acetone (5 mL)
Procedure:
-
In a glovebox, combine the arylboronic acid, Pd(OAc)₂, the phosphine ligand, and Na₂CO₃ in a vial.
-
Add anhydrous acetone and stir the mixture for 5 minutes.
-
Add sulfuryl chloride dropwise to the solution.
-
Stir the reaction at room temperature for 12 hours.
-
Upon completion, dilute the reaction mixture with ethyl acetate and filter through a pad of Celite.
-
Concentrate the filtrate under reduced pressure.
-
The crude arylsulfonyl chloride can often be used directly in the next step or purified by chromatography if necessary.
Visualizations
Signaling Pathway of Catalytic Oxazole Synthesis
The following diagram illustrates a generalized palladium-catalyzed pathway for the synthesis of oxazoles from amides and ketones, involving C-H activation.
Caption: Palladium-catalyzed synthesis of oxazoles via C-H activation.
Experimental Workflow for Catalyst Benchmarking
The logical flow for benchmarking catalyst performance is depicted below.
Caption: General workflow for benchmarking catalyst performance.
References
- 1. benchchem.com [benchchem.com]
- 2. Buy 4-(Oxazol-2-yl)benzenesulfonyl chloride [smolecule.com]
- 3. 1,3-Oxazole synthesis [organic-chemistry.org]
- 4. Palladium-Catalyzed Sequential C-N/C-O Bond Formations: Synthesis of Oxazole Derivatives from Amides and Ketones [organic-chemistry.org]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis of Aryl Sulfonamides via Palladium-Catalyzed Chlorosulfonylation of Arylboronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
Comparative Analysis of 4-(1,3-oxazol-5-yl)benzenesulfonyl chloride and Benzenesulfonyl Chloride as a Reference Standard
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative characterization of 4-(1,3-oxazol-5-yl)benzenesulfonyl chloride against the reference standard, benzenesulfonyl chloride. The information presented herein is intended to assist researchers in evaluating the physicochemical and spectral properties of these compounds, supported by established experimental protocols.
Physicochemical and Spectroscopic Characterization
A summary of the key physicochemical and spectroscopic properties of this compound and the reference standard, benzenesulfonyl chloride, is presented below. These properties are fundamental for the identification, purity assessment, and quality control of these compounds in a research and development setting.
Table 1: Physicochemical Properties
| Property | This compound | Benzenesulfonyl Chloride (Reference Standard) |
| Molecular Formula | C₉H₆ClNO₃S[1][2] | C₆H₅ClO₂S[3][4][5][6] |
| Molecular Weight | 243.67 g/mol [1][2] | 176.62 g/mol [5] |
| CAS Number | 337508-66-4[1][2] | 98-09-9[5][6] |
| Appearance | Off-white to light yellow solid[2] | Colorless to slightly yellow oily liquid[5] |
| Melting Point | 101 °C[2] | 13-15 °C[7] |
| Boiling Point | 384.6 ± 25.0 °C (Predicted)[2] | 251-252 °C[7] |
| Density | 1.455 ± 0.06 g/cm³ (Predicted)[2] | 1.384 g/mL at 25 °C[7] |
Table 2: Spectroscopic Data Comparison
| Spectroscopic Technique | This compound (Expected) | Benzenesulfonyl Chloride (Reference Standard) |
| ¹H NMR | Aromatic protons: δ 7.5–8.5 ppm; Oxazole protons: δ 8.1–8.3 ppm. | Aromatic protons: Multiplet around δ 7.5-8.0 ppm.[3][8] |
| ¹³C NMR | Sulfonyl carbon: ~δ 125 ppm; Oxazole carbons: δ 140–160 ppm. | Aromatic carbons: Peaks in the range of δ 125-135 ppm.[4][9] |
| FT-IR (cm⁻¹) | S=O asymmetric stretch: ~1360 cm⁻¹; S=O symmetric stretch: ~1170 cm⁻¹. | S=O stretches: ~1380 and ~1180 cm⁻¹; C-S stretch: ~740 cm⁻¹.[10] |
| Mass Spectrometry (m/z) | Molecular ion (M⁺): 243.67; Fragments: [M-Cl]⁺, [M-SO₂Cl]⁺.[11] | Molecular ion (M⁺): 176; Fragments: [M-Cl]⁺ (m/z 141), [C₆H₅]⁺ (m/z 77).[12] |
Experimental Protocols
Detailed methodologies for the key analytical techniques used in the characterization of sulfonyl chlorides are provided below.
NMR spectroscopy is a powerful tool for the structural elucidation of sulfonyl chlorides.
-
Sample Preparation:
-
Accurately weigh 5-10 mg of the sulfonyl chloride sample.
-
Dissolve the sample in approximately 0.6 mL of a suitable deuterated aprotic solvent (e.g., CDCl₃, acetone-d₆, or DMSO-d₆) in a clean, dry NMR tube.
-
For quantitative NMR (qNMR), add a known amount of a suitable internal standard.
-
-
Instrument Parameters (General):
-
Spectrometer: 400 MHz or higher.
-
¹H NMR:
-
Pulse Angle: 30-45°.
-
Relaxation Delay: 1-5 seconds.
-
Number of Scans: 16-64.
-
-
¹³C NMR:
-
Technique: Proton-decoupled.
-
Pulse Angle: 45°.
-
Relaxation Delay: 2-10 seconds.
-
Number of Scans: 1024 or more to achieve an adequate signal-to-noise ratio.
-
-
-
Data Analysis: Process the raw data using appropriate software to perform Fourier transformation, phase correction, and baseline correction. Chemical shifts are reported in parts per million (ppm) relative to a reference standard (e.g., tetramethylsilane, TMS).
FT-IR spectroscopy is utilized for the identification of functional groups.
-
Sample Preparation (Attenuated Total Reflectance - ATR):
-
Ensure the ATR crystal is clean.
-
Place a small amount of the solid or liquid sample directly onto the ATR crystal.
-
Apply pressure to ensure good contact between the sample and the crystal.
-
-
Instrument Parameters:
-
Spectral Range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32.
-
-
Data Analysis: The resulting spectrum displays the absorption of infrared radiation as a function of wavenumber (cm⁻¹). Characteristic absorption bands for the sulfonyl chloride group (S=O and S-Cl stretches) are of primary interest.[13][14]
GC-MS is a high-resolution technique suitable for the analysis of volatile and thermally stable sulfonyl chlorides, often requiring derivatization.
-
Sample Preparation (with Derivatization):
-
Accurately weigh a known amount of the sulfonyl chloride sample.
-
Dissolve the sample in a suitable aprotic solvent (e.g., dichloromethane).
-
Add an amine (e.g., diethylamine) to convert the sulfonyl chloride to its more stable sulfonamide derivative.
-
Allow the reaction to proceed to completion.
-
Dilute the derivatized sample to a suitable concentration for GC-MS analysis.
-
-
Instrument Parameters (General):
-
Column: A non-polar capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Injector Temperature: 250 °C.
-
Oven Temperature Program: Start at a lower temperature (e.g., 90 °C) and ramp up to a higher temperature (e.g., 270 °C).
-
Mass Spectrometer: Electron Ionization (EI) at 70 eV, scanning a mass range of m/z 40-500.
-
-
Data Analysis: The gas chromatogram separates the components of the sample, and the mass spectrometer provides a mass spectrum for each component, allowing for identification and purity assessment.
Mandatory Visualizations
The following diagram illustrates a typical workflow for the characterization of a sulfonyl chloride compound.
References
- 1. This compound - Amerigo Scientific [amerigoscientific.com]
- 2. This compound | 337508-66-4 [amp.chemicalbook.com]
- 3. Benzenesulfonyl chloride(98-09-9) 1H NMR [m.chemicalbook.com]
- 4. Benzenesulfonyl chloride(98-09-9) 13C NMR spectrum [chemicalbook.com]
- 5. Benzenesulfonyl chloride | C6H5ClO2S | CID 7369 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Benzenesulfonyl chloride [webbook.nist.gov]
- 7. ベンゼンスルホニルクロリド 99% | Sigma-Aldrich [sigmaaldrich.com]
- 8. spectrabase.com [spectrabase.com]
- 9. spectrabase.com [spectrabase.com]
- 10. Benzenesulfonyl chloride(98-09-9) IR Spectrum [chemicalbook.com]
- 11. PubChemLite - 4-(1,3-oxazol-5-yl)benzenesulphonyl chloride (C9H6ClNO3S) [pubchemlite.lcsb.uni.lu]
- 12. Benzenesulfonyl chloride [webbook.nist.gov]
- 13. benchchem.com [benchchem.com]
- 14. acdlabs.com [acdlabs.com]
comparative study of the inhibitory potential of 4-(1,3-oxazol-5-yl)benzenesulfonamide isomers
A detailed examination of the inhibitory potential of positional isomers of 4-(1,3-oxazol-yl)benzenesulfonamide reveals distinct pharmacological profiles, with available data pointing towards monoamine oxidase and carbonic anhydrase inhibition. This guide provides a comparative overview of the synthesis, biological activity, and inhibitory mechanisms of the 4-(1,3-oxazol-4-yl) and 4-(1,3-oxazol-5-yl) isomers, while noting the current lack of publicly available data for the 4-(1,3-oxazol-2-yl) isomer.
The strategic placement of the oxazole ring on the benzenesulfonamide scaffold significantly influences the molecule's interaction with enzyme targets. This comparative study synthesizes the available scientific literature to provide researchers, scientists, and drug development professionals with a comprehensive guide to the inhibitory potential of these isomers.
Inhibitory Activity: A Tale of Two Enzymes
The biological activity of the 4-(1,3-oxazol-yl)benzenesulfonamide isomers is dictated by the position of the oxazole ring, leading to inhibition of different enzyme families.
Monoamine Oxidase Inhibition by the 4-yl Isomer
The 4-(2-methyl-1,3-oxazol-4-yl)benzenesulfonamide isomer has been identified as a selective inhibitor of monoamine oxidase B (MAO-B), an enzyme implicated in neurodegenerative diseases such as Parkinson's disease.[1][2][3][4][5] Experimental data demonstrates that this isomer exhibits moderate potency against MAO-B, with significantly weaker activity against the MAO-A isoform.
Carbonic Anhydrase Inhibition by the 5-yl Isomer
The Elusive 2-yl Isomer
Despite a comprehensive search of scientific literature, no public data on the synthesis or biological evaluation of 4-(1,3-oxazol-2-yl)benzenesulfonamide could be found. Therefore, a comparative assessment of its inhibitory potential is not possible at this time.
Quantitative Inhibitory Data
The following table summarizes the available quantitative data for the inhibitory activity of the 4-(1,3-oxazol-4-yl)benzenesulfonamide isomer.
| Isomer | Target Enzyme | IC₅₀ (µM) |
| 4-(2-methyl-1,3-oxazol-4-yl)benzenesulfonamide | Monoamine Oxidase A (MAO-A) | 43.3[1][2] |
| Monoamine Oxidase B (MAO-B) | 3.47[1][2] |
Experimental Protocols
Detailed methodologies for the synthesis and biological evaluation of the 4-(1,3-oxazol-4-yl)benzenesulfonamide isomer are crucial for reproducibility and further investigation.
Synthesis of 4-(2-methyl-1,3-oxazol-4-yl)benzenesulfonamide
The synthesis of this isomer is achieved through the reaction of 4-(2-bromoacetyl)benzenesulfonamide with an excess of acetamide.[1][3][5]
Experimental Workflow for Synthesis
Caption: Synthetic pathway for 4-(2-methyl-1,3-oxazol-4-yl)benzenesulfonamide.
Monoamine Oxidase Inhibition Assay
The inhibitory activity of 4-(2-methyl-1,3-oxazol-4-yl)benzenesulfonamide against MAO-A and MAO-B is determined using a fluorometric assay.
MAO Inhibition Assay Workflow
Caption: Workflow for determining MAO inhibitory activity.
Signaling Pathways and Inhibitory Mechanisms
The inhibitory mechanism of these isomers is dependent on the target enzyme.
Monoamine Oxidase Inhibition
4-(2-methyl-1,3-oxazol-4-yl)benzenesulfonamide acts as a competitive inhibitor of MAO-B. The benzenesulfonamide moiety is crucial for binding to the active site of the enzyme. Molecular docking studies suggest that the sulfonamide group interacts with key residues within the substrate cavity of MAO-B.[1][3][5]
Simplified MAO-B Inhibition Pathway
References
- 1. Synthesis and evaluation of 4-(1,3,4-oxadiazol-2-yl)-benzenesulfonamides as potent carbonic anhydrase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Design, synthesis, and carbonic anhydrase inhibition activities of Schiff bases incorporating benzenesulfonamide scaffold: Molecular docking application - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and Monoamine Oxidase Inhibition Properties of 4-(2-Methyloxazol-4-yl)benzenesulfonamide [mdpi.com]
- 4. Benzenesulfonamides Incorporating Hydantoin Moieties Effectively Inhibit Eukaryoticand Human Carbonic Anhydrases [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Carbonic anhydrase inhibitors: inhibition of human cytosolic isozymes I and II and tumor-associated isozymes IX and XII with S-substituted 4-chloro-2-mercapto-5-methyl-benzenesulfonamides - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Procedures for the Safe Disposal of 4-(1,3-oxazol-5-yl)benzenesulfonyl Chloride
For Immediate Reference: Treat 4-(1,3-oxazol-5-yl)benzenesulfonyl Chloride as a corrosive and water-reactive substance. Proper disposal requires careful chemical neutralization of small residual quantities or packaging of bulk amounts as hazardous waste. Direct disposal down the drain is strictly prohibited.
This guide provides comprehensive safety and logistical information for the proper disposal of this compound, designed for researchers, scientists, and professionals in drug development. Adherence to these protocols is crucial for ensuring laboratory safety and environmental protection.
Immediate Safety and Hazard Profile
This compound is a reactive organic compound.[1] Due to the presence of the sulfonyl chloride group, it is expected to be corrosive and highly reactive towards nucleophiles, including water.[2][3] Contact with skin and eyes can cause severe burns, and inhalation of its vapors may lead to respiratory tract irritation.[4][5][6] It is critical to handle this compound in a well-ventilated area, preferably within a chemical fume hood, while wearing appropriate personal protective equipment (PPE).
Hazard Summary for Structurally Similar Sulfonyl Chlorides
| Hazard Classification | Description | Source |
| Acute Oral Toxicity | Category 4: Harmful if swallowed. | [4][7] |
| Skin Corrosion/Irritation | Category 1B/1C: Causes severe skin burns. | [4][7] |
| Serious Eye Damage/Irritation | Category 1: Causes serious eye damage. | [4][7] |
| Aquatic Hazard (Acute) | Category 3: Harmful to aquatic life. | [4] |
| Reactivity | Reacts with water, alcohols, and amines. Moisture sensitive. | [3][8] |
Personal Protective Equipment (PPE)
When handling this compound, the following PPE is mandatory:
-
Eye Protection: Chemical safety goggles and a face shield.[9]
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile or neoprene).[9]
-
Body Protection: A lab coat and, if handling larger quantities, a chemical-resistant apron.[9]
-
Respiratory Protection: Use in a well-ventilated fume hood is essential. For spills or situations with potential for high vapor concentration, a respirator may be necessary.[9]
Step-by-Step Disposal Protocol
The proper disposal method for this compound depends on the quantity of waste.
Disposal of Small, Residual Quantities
This procedure is suitable for quenching small amounts of the compound, such as residues in reaction flasks or on contaminated labware.
Experimental Protocol: Neutralization of Residual this compound
-
Preparation: In a chemical fume hood, prepare a beaker with a stir bar containing a dilute solution of sodium bicarbonate (5-10%) or sodium hydroxide (2M). The volume should be sufficient to fully react with the estimated amount of residual sulfonyl chloride. Place the beaker in an ice bath to manage the exothermic reaction.[10]
-
Quenching: Slowly and carefully add the residual this compound or rinse the contaminated glassware with a small amount of a compatible solvent (e.g., acetone) and add the rinsate dropwise to the stirring basic solution. The reaction is exothermic and will release gases. Avoid adding the base to the sulfonyl chloride to prevent a violent reaction.[10]
-
Monitoring: After the addition is complete, continue stirring for at least one hour to ensure the reaction has gone to completion. Check the pH of the solution to confirm it is neutral or slightly basic (pH 7-9). If the solution is still acidic, add more base.[11]
-
Final Disposal: Once neutralized, the resulting aqueous solution should be transferred to a designated "Aqueous Hazardous Waste" container for disposal according to your institution's guidelines.[11]
Disposal of Bulk Quantities
Bulk quantities of this compound must be disposed of as hazardous waste without attempting neutralization.
Procedure for Packaging Bulk Waste
-
Container and Labeling: Ensure the original container is tightly sealed. If transferring, use a compatible, properly sealed, and clearly labeled hazardous waste container. The label must include the full chemical name, "this compound," and associated hazards (e.g., Corrosive, Water-Reactive).
-
Waste Segregation: Do not mix this compound with other waste streams, especially aqueous or protic solvent waste.
-
Storage: Store the sealed waste container in a designated, well-ventilated hazardous waste accumulation area, away from incompatible materials.
-
Collection: Arrange for collection by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal company.
Spill Management
In the event of a small spill, follow these steps:
-
Evacuate: Clear the immediate area of all non-essential personnel.
-
Ventilate: Ensure the fume hood is operational to manage vapors.
-
Absorb: Cover the spill with an inert, non-combustible absorbent material such as sand, earth, or vermiculite. Do not use combustible materials like paper towels or sawdust.[10]
-
Collect: Carefully scoop the absorbed material into a designated hazardous waste container.
-
Decontaminate: Clean the spill area thoroughly with a suitable solvent, followed by soap and water. Collect all cleaning materials as hazardous waste.
-
Report: Inform your laboratory supervisor and institutional EHS office about the spill.
Disposal Workflow Diagram
References
- 1. 4-(Oxazol-4-yl)benzene-1-sulfonyl chloride | 954368-94-6 | Benchchem [benchchem.com]
- 2. Buy 4-(Oxazol-2-yl)benzenesulfonyl chloride [smolecule.com]
- 3. Benzenesulfonyl chloride - Wikipedia [en.wikipedia.org]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. fishersci.com [fishersci.com]
- 6. angenechemical.com [angenechemical.com]
- 7. tcichemicals.com [tcichemicals.com]
- 8. epfl.ch [epfl.ch]
- 9. lobachemie.com [lobachemie.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
Essential Safety and Operational Guidance for 4-(1,3-oxazol-5-yl)benzenesulfonyl Chloride
Disclaimer: A specific Safety Data Sheet (SDS) for 4-(1,3-oxazol-5-yl)benzenesulfonyl Chloride was not located. The following guidance is synthesized from SDSs of structurally related aryl sulfonyl chlorides, including benzenesulfonyl chloride and substituted benzenesulfonyl chlorides. It is imperative to treat this compound with the same precautions as related hazardous materials and to consult with your institution's safety office for specific guidance.
This document provides immediate safety, handling, and disposal information for researchers, scientists, and drug development professionals working with this compound. The procedural guidance herein is designed to answer key operational questions and ensure safe laboratory practices.
Immediate Safety Information
This compound is anticipated to be a corrosive solid that is harmful if swallowed and causes severe skin burns and eye damage. It is also likely to be moisture-sensitive and may release irritating and toxic gases upon decomposition.
First-Aid Measures
| Exposure Route | First-Aid Protocol |
| Inhalation | Move the person to fresh air and keep them comfortable for breathing. Immediately call a POISON CENTER or doctor.[1][2] |
| Skin Contact | Take off immediately all contaminated clothing. Rinse the skin with water or shower for at least 15 minutes. Immediately call a POISON CENTER or doctor.[1][2] |
| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes. Immediately call a POISON CENTER or doctor.[1][2] |
| Ingestion | Rinse mouth. Do NOT induce vomiting. Immediately call a POISON CENTER or doctor.[1][2] |
Operational Plan: Handling and Storage
Proper handling and storage are critical to maintaining the integrity of the compound and ensuring the safety of laboratory personnel.
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is the final barrier against chemical exposure. The following table summarizes the required PPE for handling this compound.
| PPE Category | Item | Specifications and Rationale |
| Hand Protection | Chemical-resistant gloves | Nitrile or neoprene gloves are recommended. Always inspect gloves for integrity before use and change them frequently.[3] |
| Eye and Face Protection | Safety goggles and face shield | Provides a barrier against splashes and airborne particles.[3][4] |
| Body Protection | Chemical-resistant lab coat or apron | Protects against skin contact from spills and splashes. |
| Respiratory Protection | NIOSH-approved respirator | Use a respirator with an appropriate cartridge for organic vapors and acid gases, especially when handling the powder outside of a fume hood or in case of a spill.[4] |
| Foot Protection | Closed-toe shoes | Protects feet from spills. |
Handling Protocol
-
Work Area Preparation : Conduct all work in a well-ventilated chemical fume hood.[1] Ensure an eyewash station and safety shower are readily accessible.
-
Inert Atmosphere : Due to its likely moisture sensitivity, handle this compound under an inert atmosphere (e.g., nitrogen or argon), especially when aliquoting or transferring the solid.[1]
-
Weighing and Transfer : Weigh the compound in a closed container or use a glove box to minimize exposure to moisture and air. Use appropriate tools (e.g., spatulas) for transfer.
-
Spill Management : In case of a spill, evacuate the area and prevent others from entering. Wearing appropriate PPE, cover the spill with an inert absorbent material (e.g., sand or vermiculite). Do not use water.[1] Scoop the material into a sealed container for proper disposal.
-
Hygiene : Wash hands thoroughly after handling the compound, even if gloves were worn.[1]
Storage
Store this compound in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents, strong bases, alcohols, and amines.[1][5] The storage area should be designated for corrosive materials.
Disposal Plan
Chemical waste must be managed to ensure safety and environmental protection.
-
Waste Collection : Collect all waste containing this compound, including contaminated absorbents and disposable PPE, in a designated, labeled, and sealed hazardous waste container.
-
Labeling : Clearly label the waste container with "Hazardous Waste" and the chemical name.
-
Disposal Request : Follow your institution's procedures for hazardous waste disposal. Do not dispose of this chemical down the drain or in regular trash.[1]
Workflow for Safe Handling
Caption: Safe handling workflow for this compound.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
